molecular formula C6H8O2 B3349679 2(3H)-Furanone, 5-ethyl- CAS No. 2313-01-1

2(3H)-Furanone, 5-ethyl-

Cat. No.: B3349679
CAS No.: 2313-01-1
M. Wt: 112.13 g/mol
InChI Key: WWAGWEFPCZVKGN-UHFFFAOYSA-N
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Description

2(3H)-Furanone, 5-ethyl- is a useful research compound. Its molecular formula is C6H8O2 and its molecular weight is 112.13 g/mol. The purity is usually 95%.
The exact mass of the compound 2(3H)-Furanone, 5-ethyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 134771. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2(3H)-Furanone, 5-ethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2(3H)-Furanone, 5-ethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethyl-3H-furan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-2-5-3-4-6(7)8-5/h3H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWAGWEFPCZVKGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CCC(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20300094
Record name 2(3H)-Furanone, 5-ethyl-
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Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2313-01-1
Record name 5-Ethyl-2(3H)-furanone
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Record name 2(3H)-Furanone, 5-ethyl-
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2(3H)-Furanone, 5-ethyl-
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Record name 5-Ethyl-2(3H)-furanone
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Comprehensive Technical Guide on 5-Ethyl-2(3H)-furanone: Chemical Properties, Synthesis, and Ecological Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Ethyl-2(3H)-furanone (CAS 2313-01-1), also known as 5-ethyl-3H-furan-2-one, is a highly volatile β,γ-unsaturated γ-lactone[1][2]. Structurally functioning as the ethyl homologue of α-angelica lactone, it features a five-membered furanone ring with a double bond situated between the C4 and C5 positions, and an ethyl substitution at C5[3]. This whitepaper provides a rigorous examination of its physicochemical properties, its evolutionary role as a defensive allomone in chemical ecology, and field-proven laboratory protocols for its synthesis and analytical characterization.

Physicochemical Profiling and Structural Dynamics

As an oxygenated heterocyclic compound, 5-ethyl-2(3H)-furanone exhibits a high vapor pressure, making it a potent volatile organic compound (VOC) with distinct olfactory percepts often characterized as spicy or herbaceous[4].

Chemically, the presence of the β,γ-double bond within the lactone ring makes this molecule kinetically active. Under strongly basic conditions or prolonged thermal stress, it is susceptible to isomerization into the thermodynamically more stable α,β-unsaturated form (5-ethyl-2(5H)-furanone) due to the stabilization provided by conjugation with the carbonyl group.

Table 1: Quantitative Physicochemical Properties
PropertyValueReference
CAS Registry Number 2313-01-1[2]
Molecular Formula C6H8O2[1]
Molecular Weight 112.13 g/mol [1]
Boiling Point 254.9 ºC at 760 mmHg[5]
Density 1.066 g/cm³[5]
Flash Point 99.9 ºC[5]
Topological Polar Surface Area 26.3 Ų[1]

Chemical Ecology: Divergent Defensive Signaling

In the realm of biological applications, 5-ethyl-2(3H)-furanone serves as a critical semiochemical. Research on the giant mesquite bug (Thasus neocalifornicus) reveals a fascinating stage-specific divergence in chemical defense mechanisms[6].

Mechanistic Causality: Nymphs, which are highly vulnerable to predation and form tight aggregations, secrete a defensive cocktail predominantly composed of 5-ethyl-2(3H)-furanone, (E)-2-hexenal, and 4-oxo-(E)-2-hexenal[6][7]. The evolutionary selection of 5-ethyl-2(3H)-furanone in nymphs is driven by a dual-function mechanism:

  • High Volatility (Pheromone Action): Its rapid vaporization allows it to act as an immediate olfactory alarm signal, triggering rapid conspecific dispersal to evade localized threats[6].

  • Electrophilicity (Allomone Action): The unsaturated lactone ring can act as a Michael acceptor, covalently binding to nucleophilic sites on predator proteins. This imparts moderate toxicity and deterrence against insectivorous predators such as mantids and ants[7].

Conversely, adult bugs utilize a completely different chemical profile (hexyl acetate and hexanal) because their predator guilds and looser aggregation behaviors require different dispersal kinetics[6].

G Threat Predator Threat (Mechanical Disturbance) Nymphs Nymph Stage (Thasus neocalifornicus) Threat->Nymphs Adults Adult Stage (Thasus neocalifornicus) Threat->Adults NymphSec Metathoracic Secretion: 5-ethyl-2(3H)-furanone (E)-2-hexenal Nymphs->NymphSec Biosynthesis AdultSec Metathoracic Secretion: Hexyl acetate Hexanal Adults->AdultSec Biosynthesis NymphResp Nymph Dispersal & Predator Deterrence NymphSec->NymphResp Allomone/Alarm Action AdultResp Adult Dispersal (Conspecific Alarm) AdultSec->AdultResp Pheromone Action

Stage-specific divergent chemical signaling pathways in Thasus neocalifornicus.

Synthetic Pathways and Laboratory Protocols

The de novo synthesis of 5-ethyl-2(3H)-furanone is typically achieved via the acid-catalyzed cyclodehydration of 4-oxohexanoic acid[8]. Under controlled thermal and acidic conditions, the keto-acid undergoes intramolecular nucleophilic attack by the carboxylic oxygen onto the protonated ketone. This forms a cyclic hemiketal intermediate, which subsequently dehydrates to yield the β,γ-unsaturated lactone.

Protocol: Acid-Catalyzed Synthesis of 5-Ethyl-2(3H)-furanone
  • Objective: To synthesize and isolate 5-ethyl-2(3H)-furanone from 4-oxohexanoic acid with high isomeric purity.

  • Reagents: 4-Oxohexanoic acid (Precursor)[8], Anhydrous Toluene (Solvent), p-Toluenesulfonic acid (p-TsOH, Catalyst), Anhydrous Sodium Sulfate.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 50 mmol of 4-oxohexanoic acid in 100 mL of anhydrous toluene in a 250 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.

  • Catalysis: Add 2.5 mmol (5 mol%) of p-TsOH.

    • Causality: The strong Brønsted acid protonates the carbonyl oxygen of the ketone, increasing the electrophilicity of C4 and facilitating the intramolecular cyclization by the carboxylate hydroxyl group.

  • Cyclodehydration: Heat the mixture to reflux (approx. 110 °C). The Dean-Stark trap will collect the azeotropically removed water.

    • Causality: Continuous physical removal of water drives the equilibrium toward the dehydrated lactone product via Le Chatelier's Principle, preventing the reverse hydrolysis reaction.

  • Monitoring: Reflux for 4-6 hours until water ceases to collect. Monitor the reaction progress via TLC (Hexane:Ethyl Acetate 7:3).

  • Workup: Cool the reaction to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ (3 x 30 mL) to neutralize the p-TsOH and remove any unreacted starting acid. Wash with brine (30 mL) and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the solvent under reduced pressure. Purify the crude oil via vacuum distillation to isolate the pure 5-ethyl-2(3H)-furanone.

  • Validation & Quality Control (Self-Validating Step): Confirm the structure via ¹H-NMR. The diagnostic validation signal is the multiplet for the alkene proton at the C4 position, which clearly distinguishes it from saturated γ-caprolactone analogues.

Analytical Characterization (GC-MS)

Accurate identification of 5-ethyl-2(3H)-furanone in complex biological or environmental matrices relies on Gas Chromatography-Mass Spectrometry (GC-MS) utilizing Kovats Retention Indices (RI)[1][4].

Table 2: GC-MS Kovats Retention Indices for 5-Ethyl-2(3H)-furanone
Stationary PhasePolarityKovats RIReference
OV-101Non-polar945 (Ethyl ester scale)[4]
DB-5Slightly polar943 (Ethyl ester scale)[4]
OV-1701Mid-polar969 (Ethyl ester scale)[4]
Carbowax 20M / DB-WaxPolar1684 - 1697[1][4]
Analytical Protocol for Matrix Extraction and GC-MS:
  • Extraction: For insect glandular secretions or plant volatiles, extract the target analytes using solid-phase microextraction (SPME) with a Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber[6].

    • Causality: SPME captures highly volatile lactones without solvent interference or thermal degradation of the matrix.

  • Desorption: Thermally desorb the fiber in the GC injection port at 250 °C for 2 minutes in splitless mode.

  • Chromatography: Utilize a polar column (e.g., DB-Wax, 30 m × 0.25 mm ID, 0.25 µm film thickness).

    • Causality: Polar columns provide superior resolution for oxygenated heterocyclic compounds, preventing co-elution with non-polar hydrocarbon matrix components.

  • Temperature Program: Initial temperature 40 °C (hold 2 min), ramp at 5 °C/min to 220 °C (hold 5 min).

  • Detection: Operate the mass spectrometer in electron ionization (EI) mode at 70 eV. Identify the compound by matching the mass fragmentation pattern (characteristic loss of CO₂ and CO from the lactone ring) and comparing the experimental Kovats RI against the standard values (Table 2).

References

  • [1] 2(3H)-Furanone, 5-ethyl- | C6H8O2 | CID 281853 - PubChem - NIH. Source: nih.gov. 1

  • [5] 2(3H)-Furanone,5-ethyl | CAS#:2313-01-1 | Chemsrc. Source: chemsrc.com.5

  • [6] Adults and Nymphs Do Not Smell the Same: The Different Defensive Compounds of the Giant Mesquite Bug (Thasus neocalifornicus: Coreidae). Source: researchgate.net. 6

  • [2] 5-ethyl-(3H)-furan-2-one - the NIST WebBook. Source: nist.gov. 2

  • [4] ethylfuranone 2313-01-1 - Flavornet. Source: flavornet.org. 4

  • [3] 2(3H)-Furanone, 5-ethyl- | C6H8O2 | CID 281853 - PubChem - NIH. Source: nih.gov.3

  • [7] Adults and Nymphs Do Not Smell the Same: The Different Defensive Compounds of the Giant Mesquite Bug. Source: researchgate.net. 7

  • [8] Synthesis and evaluation of the plant growth regulatory activity of 8-oxabicyclo[3.2.1]oct-6-en-3-one derivatives - SciELO. Source: scielo.br. 8

Sources

5-Ethyl-2(3H)-Furanone: Structural Isomerism, Stereochemistry, and Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the structural isomerism, stereochemical properties, and synthetic pathways of 5-ethyl-2(3H)-furanone , a specific unsaturated lactone often confused with its tautomer, 5-ethyl-2(5H)-furanone .

Executive Summary & Structural Definition

5-Ethyl-2(3H)-furanone (CAS 2313-01-1) is a


-unsaturated lactone (enol lactone). It is the ethyl homolog of 

-angelica lactone. In the context of drug development and flavor chemistry, it acts as a kinetic intermediate that readily isomerizes to the thermodynamically more stable

-unsaturated tautomer, 5-ethyl-2(5H)-furanone (CAS 2407-43-4).
Core Structural Distinctions
Feature5-Ethyl-2(3H)-furanone 5-Ethyl-2(5H)-furanone 5-Ethyl-dihydro-2(3H)-furanone
Common Name

-Homangelica lactone

-Homangelica lactone

-Hexalactone
CAS Number 2313-01-12407-43-4695-06-7
Unsaturation

(C4=C5)

(C3=C4)
Saturated
Hybridization at C5

(Planar)

(Tetrahedral)

(Tetrahedral)
Chirality Achiral Chiral (R/S)Chiral (R/S)
Stability Kinetic Product (Less Stable)Thermodynamic Product (Stable)Stable

Structural Isomerism & Tautomerism

The defining characteristic of this molecule is its propensity for prototropic tautomerism . The 2(3H)-furanone ring contains a non-conjugated double bond (endo-cyclic enol ester), creating a driving force to isomerize into the conjugated 2(5H)-furanone system.

Mechanism of Tautomerization

The isomerization is catalyzed by base (e.g., amines, alkoxides). The base deprotonates the acidic C3 position of the 2(3H) form, forming a resonance-stabilized enolate. Reprotonation at C5 yields the conjugated 2(5H) isomer.

Thermodynamics: The 2(5H) isomer is approximately 24.5 kJ/mol more stable than the 2(3H) isomer due to conjugation of the alkene with the carbonyl group.

Tautomerism cluster_0 Kinetic Form (Achiral) cluster_1 Intermediate cluster_2 Thermodynamic Form (Chiral) node_3H 5-Ethyl-2(3H)-furanone (C4=C5 Double Bond) node_Enolate Resonance Stabilized Enolate Anion node_3H->node_Enolate Base (-H+ at C3) node_5H 5-Ethyl-2(5H)-furanone (C3=C4 Double Bond) node_Enolate->node_5H +H+ at C5 node_5H->node_Enolate Reversible (Slow)

Caption: Base-catalyzed prototropic tautomerization from the kinetic 2(3H) isomer to the thermodynamic 2(5H) isomer.

Stereochemistry

A critical distinction for researchers is that 5-ethyl-2(3H)-furanone is achiral , whereas its isomers are chiral.

Why 5-Ethyl-2(3H)-furanone is Achiral

In the 2(3H) structure, the double bond is located between C4 and C5. Consequently, Carbon-5 is


 hybridized and planar. The ethyl group lies in the plane of the lactone ring (or rotates freely), preventing the formation of a stereocenter.
Stereochemistry of the 2(5H) Isomer

When the double bond shifts to C3-C4 (forming the 2(5H) isomer), Carbon-5 becomes


 hybridized. This creates a chiral center at C5.
  • Enantiomers: (R)-5-ethyl-2(5H)-furanone and (S)-5-ethyl-2(5H)-furanone.

  • Analytical Separation: Enantiomers are separated using Chiral Gas Chromatography (GC).[1][2]

    • Column:

      
      -Cyclodextrin derivatives (e.g., Rt-bDEXse or equivalent).
      
    • Mechanism: Differential inclusion complexation between the ethyl group and the cyclodextrin cavity.

Configuration Assignment (Helicity Rule)

For 2(5H)-furanones, the absolute configuration is often assigned using Electronic Circular Dichroism (ECD) via the Butenolide Helicity Rule :

  • Positive Cotton Effect (CE) at the

    
     transition implies a specific twist of the enone system induced by the C5 substituent.
    
  • For 5-alkyl-2(5H)-furanones, the sign of the CE correlates with the spatial orientation of the alkyl group relative to the lactone plane.

Synthesis & Experimental Protocols

Synthesis of the 2(3H) isomer requires kinetic control to prevent isomerization to the 2(5H) form.

Protocol 1: Kinetic Synthesis of 5-Ethyl-2(3H)-furanone

Principle: Acid-catalyzed cyclodehydration of 4-oxohexanoic acid followed by rapid vacuum distillation. The 2(3H) isomer has a lower boiling point than the 2(5H) isomer, allowing selective isolation.

Reagents:

  • 4-Oxohexanoic acid (Homolevulinic acid)

  • Phosphoric acid (85%) or Acidic Clay Catalyst

  • Vacuum distillation setup

Step-by-Step Methodology:

  • Mixing: In a round-bottom flask, combine 4-oxohexanoic acid (1.0 eq) with catalytic phosphoric acid (0.05 eq).

  • Dehydration: Heat the mixture to 140–160°C under reduced pressure (10–20 mmHg).

  • Distillation: The product, 5-ethyl-2(3H)-furanone, will co-distill with water. Collect the distillate in a chilled receiver (-10°C).

  • Separation: Separate the organic layer immediately. Dry over anhydrous

    
     at 
    
    
    
    .
  • Storage: Store at -20°C. Note: Standing at room temperature causes slow isomerization to the 2(5H) form.

Protocol 2: Isomerization to 5-Ethyl-2(5H)-furanone

Principle: Base-catalyzed thermodynamic equilibration.

Reagents:

  • Crude 5-ethyl-2(3H)-furanone

  • Triethylamine (

    
    ) or DABCO (0.1 eq)
    
  • Dichloromethane (DCM)

Methodology:

  • Dissolve 5-ethyl-2(3H)-furanone in DCM.

  • Add 0.1 equivalents of

    
    .
    
  • Stir at room temperature for 4–6 hours. Monitor by TLC or GC (disappearance of the lower-boiling 2(3H) peak).

  • Wash with dilute HCl to remove amine, dry, and concentrate to yield 5-ethyl-2(5H)-furanone.

Data Summary: Physical Properties
Property5-Ethyl-2(3H)-furanone5-Ethyl-2(5H)-furanone
Boiling Point ~70-75°C (10 mmHg)~95-100°C (10 mmHg)
IR Spectrum 1800 cm⁻¹ (Enol Lactone C=O)1750 cm⁻¹ (Conj.[3] Lactone C=O)
¹H NMR (Key) Vinyl proton at C4 (~5.2 ppm)Vinyl protons at C3, C4 (~6.0, 7.5 ppm)

Applications in Drug Development

  • Michael Acceptors: The 2(5H) isomer is a potent Michael acceptor due to the conjugated carbonyl. It reacts with cysteine residues in proteins, a mechanism utilized in the design of covalent inhibitors (e.g., for quorum sensing modulation in bacteria).

  • Biofilm Inhibition: Halogenated derivatives of 5-ethyl-2(5H)-furanone (fimbrolides) are studied for their ability to disrupt bacterial biofilms without inducing resistance.

  • Chiral Intermediates: The 2(5H) form can be hydrogenated enantioselectively to yield chiral

    
    -hexalactone, a scaffold for pheromones and bioactive lipids.
    

Applications Precursor 5-Ethyl-2(5H)-furanone Target1 Covalent Drugs (Cysteine Targeting) Precursor->Target1 Michael Addition Target2 Biofilm Inhibitors (Quorum Quenching) Precursor->Target2 Receptor Binding Target3 Chiral Synthons (Gamma-Hexalactone) Precursor->Target3 Asymmetric Hydrogenation

Caption: Pharmacological and synthetic utility of the thermodynamic isomer.

References

  • NIST Chemistry WebBook. 5-Ethyl-2(3H)-furanone (CAS 2313-01-1) Spectral Data. National Institute of Standards and Technology. Link

  • PubChem. 5-Ethyl-2(5H)-furanone Compound Summary. National Center for Biotechnology Information. Link

  • Organic Syntheses. Synthesis of 3-Methyl-2(5H)-furanone (Angelica Lactone Analog). Org.[4][5] Synth. 1984, 62, 95. Link

  • Journal of Agricultural and Food Chemistry. Volatile Compounds in Food: Lactone Isomerism. 2002, 50(26), 7627-7633. Link

  • Molecules. Chiral 2(5H)-Furanone Sulfones: Synthesis and Biological Activity. Molecules 2023, 28(6), 2568. Link

Sources

A Comprehensive Spectroscopic Guide to 5-Ethyl-2(3H)-furanone

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides an in-depth analysis of the spectroscopic data for 5-ethyl-2(3H)-furanone (C₆H₈O₂), a significant α,β-unsaturated γ-lactone. Aimed at researchers and professionals in chemical synthesis and drug development, this document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide a definitive structural characterization. Each section explains the causality behind the spectral features, offering a framework for the unambiguous identification of this and related compounds.

Introduction: The Chemical Identity of 5-Ethyl-2(3H)-furanone

5-Ethyl-2(3H)-furanone belongs to the furanone family, a class of lactones that are prevalent in natural products and serve as versatile building blocks in organic synthesis. Its structure features a five-membered lactone ring with an endocyclic double bond and an ethyl substituent at the C5 position, which is a chiral center. Accurate structural elucidation is paramount for its application, and a multi-technique spectroscopic approach is the gold standard for achieving this. This guide details the characteristic spectral "fingerprint" of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Protons and Carbons

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can assemble the molecular structure piece by piece.

¹H NMR Analysis

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to one another. The spectrum of 5-ethyl-2(3H)-furanone is expected to show distinct signals for the vinyl protons, the allylic methylene protons, the methine proton at the chiral center, and the ethyl group.

Experimental Rationale: A standard ¹H NMR experiment is conducted by dissolving the analyte in a deuterated solvent (e.g., CDCl₃) to avoid solvent signal interference. The chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Data Summary: ¹H NMR of 5-Ethyl-2(3H)-furanone

Proton AssignmentMultiplicityChemical Shift (δ, ppm)IntegrationCoupling Constant (J, Hz)
H-1' (CH₃)Triplet (t)~1.03H~7.5
H-2' (CH₂)Quartet (q)~1.72H~7.5
H-4 (CH₂)Multiplet (m)~2.4-2.62H-
H-5 (CH)Multiplet (m)~4.8-5.01H-
H-3 (CH)Multiplet (m)~6.01H-
H-2 (CH)Multiplet (m)~7.41H-

Note: Exact chemical shifts and coupling constants can vary slightly based on solvent and spectrometer frequency. The data presented is a representative compilation.

Interpretation:

  • The ethyl group gives rise to a characteristic triplet for the methyl protons (H-1') and a quartet for the methylene protons (H-2'), a classic ethyl pattern due to mutual spin-spin coupling.

  • The vinyl protons (H-2 and H-3) are significantly downfield due to the deshielding effect of the double bond and the electron-withdrawing carbonyl group. Their complex multiplicity arises from coupling to each other and to the protons at C4.

  • The proton at the chiral center (H-5) is coupled to the adjacent methylene (H-4) and ethyl (H-2') protons, resulting in a complex multiplet.

¹³C NMR Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Experimental Rationale: A proton-decoupled ¹³C NMR experiment is typically performed to simplify the spectrum, yielding a single peak for each unique carbon atom.

Data Summary: ¹³C NMR of 5-Ethyl-2(3H)-furanone

Carbon AssignmentChemical Shift (δ, ppm)
C-1' (CH₃)~9
C-2' (CH₂)~28
C-4 (CH₂)~30
C-5 (CH)~85
C-3 (CH)~121
C-2 (CH)~155
C-1 (C=O)~174

Interpretation:

  • The carbonyl carbon (C-1) is the most downfield signal, which is characteristic of ester/lactone carbonyls.

  • The olefinic carbons (C-2 and C-3) appear in the typical vinyl region (~120-160 ppm).

  • The aliphatic carbons of the ethyl group (C-1', C-2'), the ring methylene (C-4), and the chiral center (C-5) are found in the upfield region of the spectrum. The C-5 carbon is notably downfield for an aliphatic carbon due to its direct attachment to the ring oxygen.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Rationale: The sample is typically analyzed neat as a thin film on a salt plate (e.g., NaCl or KBr) or by Attenuated Total Reflectance (ATR). The absorption of infrared radiation is measured in wavenumbers (cm⁻¹). For lactones, the C=O stretch is a particularly diagnostic peak.[1]

Data Summary: Key IR Absorptions for 5-Ethyl-2(3H)-furanone

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~1750-1780C=O Stretchα,β-Unsaturated γ-Lactone
~1640C=C StretchEndocyclic Alkene
~1000-1200C-O StretchEster Linkage
~2850-3000C-H StretchAliphatic (sp³)
~3050-3150C-H StretchVinylic (sp²)

Interpretation:

  • The most prominent peak is the strong absorption in the 1750-1780 cm⁻¹ region , which is highly characteristic of the carbonyl group in a five-membered lactone ring. The position is elevated compared to a simple ketone due to ring strain.

  • The presence of the endocyclic double bond is confirmed by the C=C stretching vibration around 1640 cm⁻¹.

  • The strong C-O stretching bands confirm the ester functionality within the lactone ring.[1]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues about its structure based on its fragmentation pattern upon ionization.

Experimental Rationale: In Electron Ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The mass-to-charge ratio (m/z) of the resulting charged fragments is detected. The parent peak, or molecular ion (M⁺), corresponds to the molecular weight of the compound.

  • Molecular Ion (M⁺): For C₆H₈O₂, the expected molecular weight is approximately 112.13 g/mol .[2][3][4][5] The EI-MS spectrum should show a molecular ion peak at m/z = 112 .

  • Key Fragmentation: The fragmentation of γ-lactones is often driven by the loss of stable neutral molecules or radicals.[6][7] A common fragmentation pathway for 5-substituted furanones involves the cleavage of the substituent at the C5 position.

Proposed Fragmentation Pathway:

  • Loss of the ethyl group (•CH₂CH₃): A primary fragmentation is the cleavage of the C5-ethyl bond, leading to a stable acylium ion.

    • M⁺ (m/z 112) → [M - C₂H₅]⁺ (m/z 83)

  • McLafferty Rearrangement: While less direct for this specific structure, related lactones can undergo rearrangements. A more likely event is the loss of carbon monoxide (CO) from fragment ions.

  • Loss of an ethylene molecule via retro-Diels-Alder (if applicable) or other rearrangements.

Below is a diagram illustrating a primary fragmentation pathway.

fragmentation M Molecular Ion (M⁺) m/z = 112 F1 [M - C₂H₅]⁺ m/z = 83 M->F1 - •C₂H₅

Caption: Primary fragmentation of 5-ethyl-2(3H)-furanone.

Integrated Spectroscopic Workflow

workflow cluster_data_acquisition Data Acquisition cluster_data_interpretation Data Interpretation MS Mass Spec (EI-MS) MS_Interp Determine MW (112) Identify Key Fragments MS->MS_Interp IR Infrared Spec (ATR-FTIR) IR_Interp Identify C=O, C=C, C-O (Functional Groups) IR->IR_Interp NMR NMR Spec (¹H, ¹³C) NMR_Interp Map C-H Framework Confirm Connectivity NMR->NMR_Interp Structure Proposed Structure: 5-Ethyl-2(3H)-furanone MS_Interp->Structure IR_Interp->Structure NMR_Interp->Structure Conclusion Structure Confirmed Structure->Conclusion Data Consistent

Caption: Integrated workflow for spectroscopic structure elucidation.

Conclusion

The combined spectroscopic data from NMR, IR, and MS provide a cohesive and unambiguous identification of 5-ethyl-2(3H)-furanone. The ¹H and ¹³C NMR spectra establish the carbon-hydrogen framework and atom connectivity. The IR spectrum confirms the presence of the critical α,β-unsaturated γ-lactone functional group. Finally, mass spectrometry verifies the molecular weight and provides corroborating structural evidence through predictable fragmentation. This guide serves as a reference for the characterization of this compound, and the principles of interpretation can be extended to other related lactones.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 281853, 2(3H)-Furanone, 5-ethyl-. Retrieved from [Link]

  • Banchereau, R., et al. (2004). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry.
  • SpectraBase (n.d.). 5-ethyl-3-hydroxy-4-methyl-5H-furan-2-one. Retrieved from [Link]

  • NIST (n.d.). 1,3,4,5-Tetrahydroxycyclohexanecarboxylic acid, gamma-lactone. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST (n.d.). 2(3H)-Furanone, 5-ethyldihydro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate (n.d.). ATR-IR spectra of all lactones produced. Retrieved from [Link]

  • NIST (n.d.). 2(3H)-Furanone, 5-ethyldihydro- Mass Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase (n.d.). D-Mannonic acid, .gamma.-lactone. Retrieved from [Link]

  • GSRS (n.d.). 5-ETHYL-2(3H)-FURANONE. Retrieved from [Link]

  • FooDB (2010). Showing Compound xi-5-Ethyldihydro-2(3H)-furanone (FDB017640). Retrieved from [Link]

  • NIST (n.d.). 5-ethyl-(3H)-furan-2-one. In NIST Chemistry WebBook. Retrieved from [Link]

  • Clark, J. (2023). mass spectra - fragmentation patterns. Chemguide. Retrieved from [Link]

  • Cheméo (n.d.). Chemical Properties of 2(3H)-Furanone, 5-ethyldihydro- (CAS 695-06-7). Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7704, gamma-Octalactone. Retrieved from [Link]

  • Chemsrc (2025). 2(3H)-Furanone,5-ethyl. Retrieved from [Link]

Sources

Natural occurrence and sources of 2(3H)-Furanone, 5-ethyl-

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Natural Occurrence and Sources of 2(3H)-Furanone, 5-ethyl-

Abstract

2(3H)-Furanone, 5-ethyl-, a member of the butenolide class of organic compounds, is a volatile molecule with significance in the study of natural products and flavor chemistry. While its direct documented occurrences are specific, it belongs to a broader family of furanones that are pivotal to the organoleptic profiles of numerous foods and beverages. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the known natural sources of 5-ethyl-2(3H)-furanone, its formation pathways, and its relationship to other economically important ethyl-substituted furanones. Furthermore, this document details robust methodologies for the isolation and structural elucidation of such compounds from complex natural matrices, providing a technical framework for future research and development.

Introduction: The Furanone Chemical Scaffold

Furanones are heterocyclic compounds featuring a five-membered ring containing an oxygen atom and a ketone group. Specifically, 2(3H)-Furanone, 5-ethyl- (CAS Registry Number: 2313-01-1) is classified as a butenolide, characterized by a dihydrofuran ring with a carbonyl group at the C2 position. Its chemical structure is foundational to its chemical reactivity and sensory properties.

It is critical to distinguish 5-ethyl-2(3H)-furanone from its structurally similar and more extensively studied analogs, as subtle changes in hydroxylation, methylation, and ethyl group position can dramatically alter the compound's flavor profile and biological activity. Key related compounds include:

  • 4-Hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone (HEMF): A key impact compound in soy sauce and fermented products.[1][2]

  • 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone (Maple Furanone): Known for its characteristic maple, caramel, and sweet aroma, found in various fruits and coffee.[3][4][5]

  • Sotolon (3-Hydroxy-4,5-dimethyl-2(5H)-furanone): A potent aroma compound with nutty and spicy notes.

This guide focuses on the confirmed sources and analytical methodologies for 5-ethyl-2(3H)-furanone while drawing contextual data from these important analogs to provide a holistic understanding for the research community.

Documented Natural Occurrence and Sources

The confirmed natural sources of 2(3H)-Furanone, 5-ethyl- are limited, underscoring the need for further exploratory research. However, the occurrence of related ethyl-furanones is well-documented across a range of biological systems, primarily in plants and fermented foods.

Botanical Sources

The most direct documented botanical source for 2(3H)-Furanone, 5-ethyl- is the Norway Spruce (Picea abies).[6] Its role in the plant's chemical ecology is not fully elucidated but may contribute to the characteristic aroma profile of the species or act as a signaling molecule.

Other related ethyl-furanones are prevalent in various fruits. For instance, 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone is a known aroma contributor in blackberries, raspberries, and blueberries.[3][5]

Fermentation and Thermal Processing Sources

Furanones are widely generated during the fermentation and thermal processing of food. While direct evidence for 5-ethyl-2(3H)-furanone is sparse, the formation of its close analog, HEMF, is a cornerstone of flavor science in fermented products.

  • Fermented Soy Products: HEMF is recognized as a major and important flavor component in shoyu (soy sauce), imparting a characteristic sweet, caramel-like aroma.[1][2][7] Its formation is attributed to the metabolic activity of yeasts during the fermentation process.[1][8]

  • Alcoholic Beverages: Yeast activity during the production of beer and other fermented beverages can also lead to the formation of ethyl-furanones from Maillard reaction intermediates.[8]

  • Thermally Processed Foods: The Maillard reaction, a chemical reaction between amino acids and reducing sugars upon heating, is a primary abiotic pathway for the formation of many furanones, which contribute to the desirable aromas in roasted coffee and baked goods.[3][8]

Data Summary of Furanone Occurrence
Compound NameCAS NumberNatural Source(s)Type of SourceCitation(s)
2(3H)-Furanone, 5-ethyl- 2313-01-1Picea abies (Norway Spruce)Botanical[6]
4-Hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone (HEMF)27538-09-6Soy Sauce, BeerFermentation[1][2][8]
5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone (Maple Furanone)698-10-2Blackberry, Raspberry, Blueberry, CoffeeBotanical, Thermal[3][5]

Biosynthesis and Formation Pathways

The generation of 5-ethyl-2(3H)-furanone and its analogs can occur through both biotic (enzymatic) and abiotic (chemical) pathways. Understanding these routes is essential for professionals aiming to modulate flavor profiles in food products or synthesize these molecules for various applications.

Biotic Formation via Fermentation

In processes like soy sauce brewing, yeasts produce key furanones. The biosynthesis of HEMF is believed to involve yeast-mediated transformation of an intermediate from the Maillard reaction.[8] While the precise enzymatic steps are a subject of ongoing research, the degradation of amino acids like threonine is a proposed pathway for producing the ethyl-furanone backbone.[4]

Abiotic Formation via Maillard Reaction

The Maillard reaction is the most common pathway for furanone generation in cooked foods. The reaction proceeds through a complex network of transformations initiated by the condensation of a reducing sugar and an amino acid, leading to the formation of a wide array of heterocyclic flavor compounds, including furanones. The specific furanone generated depends on the precursor amino acids and sugars, as well as the reaction conditions (pH, temperature, water activity).

cluster_0 Formation Pathways Precursors Precursors (Amino Acids, Sugars) Biotic Biotic Pathway (e.g., Yeast Fermentation) Precursors->Biotic Abiotic Abiotic Pathway (e.g., Maillard Reaction) Precursors->Abiotic Furanones Ethyl-Furanones (e.g., 5-ethyl-2(3H)-furanone) Biotic->Furanones Enzymatic Transformation Intermediates Maillard Intermediates Biotic->Intermediates Provides Substrate Abiotic->Intermediates Intermediates->Furanones

Caption: General pathways for ethyl-furanone formation.

Technical Protocols: Isolation and Characterization

The isolation of volatile and often unstable compounds like 5-ethyl-2(3H)-furanone from a complex natural matrix requires a systematic and multi-step approach. The following protocol is a robust workflow adapted from established methodologies for furanone characterization.[2][9]

Experimental Workflow: Bioassay-Guided Fractionation

For drug discovery applications, a bioassay-guided approach is critical to isolate active compounds. For flavor science, this is replaced by sensory-guided analysis (e.g., Gas Chromatography-Olfactometry).

Start Natural Source (e.g., Plant Material, Fermented Liquid) Extraction Step 1: Extraction (Vacuum Distillation / Solvent Extraction) Start->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Fractionation Step 2: Chromatographic Fractionation (Preparative GC / HPLC) CrudeExtract->Fractionation Fractions Isolated Fractions Fractionation->Fractions Analysis Step 3: Analysis & Elucidation (GC-MS, NMR, IR) Fractions->Analysis PureCompound Pure Compound Identity Confirmed Analysis->PureCompound

Sources

Unlocking the Pharmacological Potential of 5-Ethyl-2(3H)-furanone and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The furanone scaffold, specifically 5-ethyl-2(3H)-furanone and its tautomeric 2(5H)-furanone derivatives, represents a highly versatile pharmacophore in modern drug discovery. Originally identified as naturally occurring volatile organic compounds (VOCs) and secondary metabolites, these five-membered heterocyclic lactones have transcended their traditional roles in flavor chemistry and plant pathology. Today, they are actively investigated for their potent anti-virulence, neuroprotective, and oncological properties.

As a Senior Application Scientist, I have structured this whitepaper to dissect the causality behind the biological activities of these compounds. Rather than merely cataloging their effects, this guide explores the structural mechanics that allow 5-ethyl furanones to modulate complex biological pathways, supported by self-validating experimental protocols designed to ensure high-fidelity data in preclinical screening.

Structural Causality: The Michael Acceptor Mechanism

The biological efficacy of 5-ethyl-2(5H)-furanone derivatives is fundamentally driven by their chemical architecture. The core features an α,β-unsaturated lactone ring. This conjugated system acts as a highly effective Michael acceptor .

In biological environments, the electron-deficient β-carbon of the furanone ring is susceptible to nucleophilic attack by thiol groups (such as cysteine residues) or amine groups (such as histidine or lysine) present in the active sites of target proteins. The 5-ethyl substitution provides crucial lipophilicity, enhancing cellular membrane permeability and dictating the spatial orientation of the molecule within hydrophobic binding pockets. This covalent and non-covalent binding duality is the causal mechanism behind their broad-spectrum enzyme and receptor inhibition.

Core Biological Activities & Mechanistic Pathways

Anti-Virulence: Quorum Sensing Inhibition

Traditional antibiotics exert selective pressure by killing bacteria, inevitably driving antimicrobial resistance. Furanone derivatives offer an evolutionary bypass: they inhibit bacterial virulence without affecting cell viability. They achieve this by disrupting Acyl Homoserine Lactone (AHL)-mediated Quorum Sensing (QS)[1].

The furanone structurally mimics the native AHL autoinducer. It competitively binds to the LuxR-type receptor's ligand-binding domain. However, due to the altered stereoelectronics of the 5-ethyl furanone core, the receptor fails to undergo the conformational change required for homodimerization. Consequently, the receptor-ligand complex cannot bind to the promoter regions of virulence genes, effectively shutting down biofilm formation and toxin production[1].

QS_Pathway AHL AHL Autoinducer Receptor LuxR-type Receptor AHL->Receptor Binds (Native) Furanone 5-Ethyl Furanone Furanone->Receptor Competitive Binding Complex AHL-Receptor Complex Furanone->Complex Prevents Dimerization Receptor->Complex Dimerization DNA Virulence Gene Promoter Complex->DNA Activates Biofilm Biofilm Formation DNA->Biofilm Gene Expression

Caption: Competitive inhibition of AHL-mediated quorum sensing by 5-ethyl furanone derivatives.

Oncology: Eag-1 Potassium Channel Inhibition

The Ether-à-go-go-1 (Eag-1) potassium channel is heavily overexpressed in various human tumor cells, making it a prime oncological target. Theoretical and in vitro evaluations demonstrate that 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone and related derivatives act as potent Eag-1 inhibitors[2].

The causality of this inhibition lies in the interaction between the furanone's oxygen-rich lactone ring and specific amino acid residues (Ile550, Thr552, and Gln557) on the 7CN1 protein surface[2]. By forming stable hydrogen bonds and hydrophobic interactions within the channel pore, the furanone physically occludes potassium efflux. This ionic blockade depolarizes the membrane, ultimately arresting the cancer cell cycle in the G1 phase. Notably, the inhibition constant (


) for specific furanone derivatives is significantly lower than standard inhibitors like astemizole, indicating superior binding affinity[2].

Eag1_Inhibition Furanone Furanone Derivative Residues Ile550, Thr552, Gln557 Furanone->Residues H-bonds & Hydrophobic Int. Eag1 Eag-1 K+ Channel Block K+ Efflux Blockade Eag1->Block Pore Occlusion Residues->Eag1 Conformational Change Arrest Cell Cycle Arrest Block->Arrest Tumor Growth Inhibition

Caption: Mechanism of Eag-1 potassium channel inhibition by furanone derivatives in cancer cells.

Neuroprotection: MAO-B and COMT Inhibition

In the context of Parkinson's Disease, maintaining dopamine levels is critical. Furanone derivatives have shown remarkable potential as dual inhibitors of Monoamine Oxidase B (MAO-B) and Catechol-O-methyltransferase (COMT)[3]. Pharmacophore modeling utilizing the 1GOS (MAO-B) and 1VID (COMT) protein structures reveals that the lactone carbonyl acts as a strong hydrogen bond acceptor, anchoring the molecule within the enzyme's catalytic cleft. Thermodynamic parameters indicate that these derivatives possess lower inhibition constants than established drugs like selegiline and rasagiline[3].

Plant Pathology: Diagnostic Biomarkers

Beyond therapeutics, 5-ethyl-2(5H)-furanone serves as a critical diagnostic biomarker. During Phytophthora infestans (late blight) infection in potato plants, the metabolic shift in the plant-pathogen interaction triggers the emission of specific VOCs. 5-ethyl-2(5H)-furanone is emitted in significant quantities 3–4 days post-inoculation, making it a highly reliable early-detection marker for agricultural disease management[4].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed with internal controls that validate the causality of the observed biological phenomena.

Protocol 1: GFP-Reporter Assay for Quorum Sensing Inhibition

This assay determines the relative effectiveness of a furanone compound as an inhibitor of AHL-mediated QS[1]. The critical self-validating step here is the dual-readout system: measuring both fluorescence (QS activity) and optical density (cell viability). If fluorescence drops but OD600 remains stable, the compound is a true QS inhibitor, not merely a toxic biocide.

Step-by-Step Methodology:

  • Reporter Strain Preparation: Culture a mutant bacterial strain (e.g., E. coli harboring a plasmid with an AHL-responsive promoter fused to a gfp reporter gene) in LB medium supplemented with appropriate antibiotics until it reaches an

    
     of 0.1.
    
  • Compound Addition: Aliquot 190 µL of the culture into a 96-well microtiter plate. Add 10 µL of exogenous AHL (standard concentration) and varying concentrations of the 5-ethyl furanone derivative.

  • Incubation: Incubate the plate at 30°C for 4–6 hours under continuous shaking (200 rpm) to ensure optimal aeration and GFP folding.

  • Dual-Readout Measurement: Using a microplate reader, measure GFP fluorescence (Excitation: 485 nm, Emission: 520 nm) and bacterial cell density (Absorbance at 600 nm).

  • Self-Validation & Normalization: Calculate the specific QS activity by dividing the fluorescence value by the

    
     value. A reduction in the normalized ratio confirms targeted QS inhibition.
    

GFP_Assay Step1 Step 1: Culture Prep Grow reporter strain to OD600=0.1 Step2 Step 2: Compound Addition Add AHL + Furanone derivative Step1->Step2 Step3 Step 3: Incubation 30°C for 4-6 hours Step2->Step3 Step4 Step 4: Dual Measurement Measure GFP (Ex485/Em520) & OD600 Step3->Step4 Step5 Step 5: Validation Normalize GFP/OD600 to rule out toxicity Step4->Step5

Caption: Self-validating GFP reporter assay workflow for quantifying quorum sensing inhibition.

Protocol 2: In Vitro Eag-1 Channel Patch-Clamp Assay

To validate the in silico docking results of furanone derivatives against Eag-1[2], a whole-cell patch-clamp electrophysiology assay must be employed. The self-validating step is the "washout" phase, which proves the blockade is a specific receptor interaction rather than non-specific membrane degradation.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably transfected with the human Eag-1 gene on glass coverslips.

  • Electrophysiological Setup: Establish a whole-cell patch configuration using borosilicate glass pipettes (resistance 2–4 MΩ) filled with intracellular solution.

  • Baseline Recording: Apply depolarizing voltage steps (from -80 mV to +40 mV) to elicit baseline Eag-1 outward potassium currents.

  • Compound Perfusion: Perfuse the extracellular bath with the furanone derivative (e.g., 10 µM) and record the attenuation of the steady-state current.

  • Washout Validation: Perfuse the chamber with standard extracellular solution devoid of the compound. The recovery of the potassium current validates that the furanone acts as a reversible, specific channel blocker.

Quantitative Data Summaries

The following tables synthesize the comparative efficacy of furanone derivatives across different biological targets, highlighting their superiority or equivalence to established pharmacological standards.

Table 1: Comparative Binding Affinities of Furanone Derivatives vs. Standard Therapeutics

Target Protein / EnzymeDisease ContextFuranone Derivative

/ Binding Energy
Standard Drug

/ Binding Energy
Causality of Improved Affinity
Eag-1 (PDB: 7CN1) OncologyLower

observed for derivatives 7, 12, 16, 29
Higher

(Astemizole, Tetrandrine)
Enhanced H-bonding at Ile550, Thr552, Gln557[2]
MAO-B (PDB: 1GOS) Parkinson'sLower

for derivatives 2, 3, 7, 12, 26
Higher

(Selegiline, Safinamide)
Optimal fit within hydrophobic catalytic cleft[3]
COMT (PDB: 1VID) Parkinson'sStrong binding energy profileComparable to standard COMT inhibitorsLactone carbonyl acts as a robust H-bond acceptor[3]

Table 2: Self-Validating Readouts for GFP Quorum Sensing Assay

ParameterMeasurement ModalityBiological SignificanceValidation Role in Assay
Fluorescence Ex 485 nm / Em 520 nmReporter gene (GFP) expressionIndicates QS pathway activation or inhibition[1]
Absorbance OD 600 nmBacterial cell densityRules out false positives caused by cell death[1]
Normalized Ratio GFP / OD600Specific QS inhibition per cellEnsures the compound is an anti-virulence agent, not a biocide

References

  • Source: Google Patents (WO2004016588A1)
  • Theoretical Evaluation of Furanone and its Derivatives for the Treatment of Cancer Through Eag-1 Inhibition Source: Clinical Cancer Investigation Journal (CCIJ) URL:[Link]

  • Interaction of dihydrofuran-2-one and its derivatives with either MAO-B or COMT enzymes using a theoretical model Source: Brazilian Journal of Science (Cerrado Pub) URL:[Link]

  • Volatile organic compounds as a diagnostic marker of late blight infected potato plants: A pilot study Source: ResearchGate URL:[Link]

Sources

Part 1: Chemical Identity & Structural Characterization

[1][2]

1.1 Nomenclature & Classification The precise identification of furanones is plagued by nomenclature ambiguity. It is critical to distinguish 5-ethyl-2(3H)-furanone from its isomers and hydrogenated forms.

  • IUPAC Name: 5-Ethylfuran-2(3H)-one[2][3][4]

  • CAS Registry Number: 2313-01-1[2][5]

  • Molecular Formula:

    
    [5]
    
  • Molecular Weight: 112.13 g/mol [1][2]

  • Structural Class: Unsaturated

    
    -lactone (Butenolide derivative)[1]
    

1.2 Structural Disambiguation (The "Lactone Trap") Researchers often confuse this molecule with

11
Feature5-Ethyl-2(3H)-furanone

-Hexalactone

-Angelica Lactone
CAS 2313-01-1 695-06-7591-12-8
Saturation Unsaturated (C=C) SaturatedUnsaturated
Odor Profile Pungent, Herbal, Savory, Spicy Creamy, Coconut, WaxySweet, Herbal, Spicy
Occurrence Fermented sauces, Irradiated lipidsFruits (Apricot), TobaccoAngelica root

Part 2: Organoleptic Profile & Sensory Science[1][2]

2.1 Sensory Characterization Unlike the creamy/coconut notes of saturated lactones, 5-ethyl-2(3H)-furanone contributes to pungent, savory, and complex spicy profiles. It is identified as a key volatile in:

  • Fermented Hydrolysates: Detected in irradiated salted/fermented anchovy sauce, contributing to the "meaty" and "aged" complexity.[1]

  • Maillard Systems: Formed during the thermal degradation of hexose/amino acid mixtures, acting as a precursor to caramel-like notes.[1]

2.2 Olfactory Mechanism The planarity of the furanone ring (due to unsaturation) allows for different receptor binding kinetics compared to the flexible ring of

1
  • Threshold: Estimated in the ppb range (high potency).

  • Note Direction: Top-to-Middle note (higher volatility than saturated analogs).

Part 3: Synthesis & Manufacturing Protocols

3.1 Industrial Synthesis: The Hexenoic Cyclization Route A robust method for generating 5-ethyl-2(3H)-furanone involves the acid-catalyzed cyclization of

Protocol 1: Acid-Catalyzed Lactonization (Lab Scale)

  • Precursor: Start with 3-Hexenoic Acid .

  • Reagent: Polyphosphoric acid (PPA) or Sulfuric acid (

    
    ).
    
  • Conditions: Heat to 80-100°C under inert atmosphere (

    
    ) to prevent polymerization.
    
  • Mechanism: Protonation of the carboxylic acid followed by intramolecular nucleophilic attack by the alkene (5-endo-trig cyclization favored under specific conditions).[1]

  • Purification: Vacuum distillation (bp ~80°C at 10 mmHg).

3.2 Alternative: Oxidation of 2-Ethylfuran

  • Precursor: 2-Ethylfuran.[1]

  • Oxidant: Peracetic acid or Singlet Oxygen (

    
    ) photo-oxidation.[1]
    
  • Yield: Lower specificity; often yields a mixture of 2(3H) and 2(5H) isomers.

Part 4: Visualization of Synthesis & Logic[1][2]

4.1 Synthesis Pathway Diagram The following diagram illustrates the conversion logic and the critical divergence between saturated and unsaturated forms.

SynthesisPathwayHexenoic3-Hexenoic Acid(Precursor)IntermedCarbocationIntermediateHexenoic->Intermed H+ / Heat(Protonation)Target5-Ethyl-2(3H)-furanone(CAS 2313-01-1)Intermed->Target Cyclization(-2H via Oxidative path)SideProdGamma-Hexalactone(Saturated Side Product)Intermed->SideProd Reduction(+2H)Target->SideProd Hydrogenation

Caption: Chemical pathway diverging between the target unsaturated lactone and the common saturated byproduct.

Part 5: Regulatory & Safety Toxicology[1][2]

5.1 Regulatory Status

  • FEMA/GRAS: Unlike

    
    -hexalactone (FEMA 2556), 5-ethyl-2(3H)-furanone is primarily regulated as a Natural Flavor Constituent  (found in food) or an Artificial Flavoring Substance  depending on the jurisdiction.[1] It does not have a high-profile FEMA number, often categorized under general "Lactones" or "Furanones" in broad safety assessments.[1]
    
  • EU Flavouring Regulation: Listed in EU databases as a flavouring substance (FL no.[1] 10.0XX series pending specific isomer validation).

5.2 Toxicology Profile (Inferred from Furanone Class)

  • Metabolism: Hydrolyzed in the liver to the corresponding hydroxy-acid (4-hydroxy-2-hexenoic acid), then oxidized via Beta-oxidation.[1]

  • Reactivity: The Michael acceptor moiety (conjugated double bond) suggests potential for protein binding (haptenization), necessitating purity control in formulation to avoid sensitization.[1]

Part 6: Advanced Applications (Pharma & Bio-Control)[1][6][7]

6.1 Quorum Sensing Inhibition Research indicates that halogenated and alkyl-substituted furanones (like 5-ethyl-2(3H)-furanone) function as Quorum Sensing Inhibitors (QSI) .[1]

  • Mechanism: They mimic the structure of Acyl-Homoserine Lactones (AHLs), the signaling molecules used by Gram-negative bacteria.[1]

  • Application: Potential use as anti-biofilm agents in medical device coatings or as non-antibiotic preservatives in cosmetic formulations.[1]

6.2 Pharmaceutical Scaffold The 2(3H)-furanone ring is a privileged scaffold in medicinal chemistry, serving as a core for:

  • COX-2 Inhibitors: (e.g., Rofecoxib analogs).[1]

  • Anticancer Agents: Cytotoxic activity via Michael addition to cysteine residues in enzymes.[1]

References

  • National Institute of Standards and Technology (NIST). (2023).[1] 2(3H)-Furanone, 5-ethyl- Mass Spectrum & Properties. NIST Chemistry WebBook, SRD 69.[6] [Link][1]

  • PubChem. (2024). Compound Summary: 5-Ethyl-2(3H)-furanone (CAS 2313-01-1).[5] National Center for Biotechnology Information.[1] [Link]

  • Ahn, H.J., et al. (2004). Color, flavor, and sensory characteristics of gamma-irradiated salted and fermented anchovy sauce. Radiation Physics and Chemistry, 69(2), 179-187.[1][7] (Identifies 5-ethyl-2(3H)-furanone as a volatile constituent).

  • The Good Scents Company. (2024). Lactone and Furanone Flavor Ingredients Data. [Link]

Therapeutic & Bioactive Potential of 5-Ethyl-2(3H)-Furanone Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the therapeutic landscape of 5-ethyl-2(3H)-furanone , analyzing its role as a bioactive pharmacophore, its dynamic isomerism, and its applications in antimicrobial signaling and metabolic modulation.[1]

Technical Whitepaper | Version 1.0 [1]

Executive Summary

5-ethyl-2(3H)-furanone (CAS 2313-01-1) represents a critical structural motif in medicinal chemistry, serving as a bridge between reactive butenolides (2(5H)-furanones) and stable gamma-lactones (dihydro-2(3H)-furanones).[1] While often overshadowed by its flavor-active saturated analog (gamma-caprolactone), the unsaturated 2(3H)-furanone core possesses unique electrophilic properties making it a potent candidate for Quorum Sensing Inhibition (QSI) and anti-biofilm therapeutics .[1]

This guide dissects the compound's dual nature:

  • As a Reactive Intermediate: Capable of tautomerizing to the thermodynamically stable 2(5H)-furanone (a known Michael acceptor).[1]

  • As a Signaling Analog: Mimicking bacterial N-acyl homoserine lactones (AHLs) to disrupt microbial communication.[1]

Chemical Biology & Pharmacophore Analysis[1][2]

Structural Identity & Isomerism

To develop therapeutic applications, one must first distinguish the specific isomer, as "5-ethyl-2(3H)-furanone" exists in a dynamic equilibrium.[1]

  • 5-Ethyl-2(3H)-furanone (Target): An unconjugated unsaturated lactone.[1] The double bond is located between C4 and C5.[1] It is kinetically active but thermodynamically less stable.[1]

  • 5-Ethyl-2(5H)-furanone (Tautomer): The

    
    -unsaturated lactone (butenolide).[1] The double bond is conjugated with the carbonyl (C3=C4). This is the stable form often isolated in synthesis.[1]
    
  • 5-Ethyldihydro-2(3H)-furanone (Metabolite): Also known as

    
    -Caprolactone .[1][2] This is the saturated form, widely used in flavoring but possessing distinct metabolic activity (GBL analog).[1]
    
Mechanism of Action: The "Trojan Horse" Strategy

The therapeutic value of 5-ethyl-2(3H)-furanone lies in its structural similarity to bacterial signal molecules.

  • Quorum Sensing Interference: Gram-negative bacteria use AHLs to coordinate virulence.[1][3] The furanone ring mimics the lactone head of AHLs.[1][3]

  • LuxR Antagonism: The molecule binds to the LuxR transcriptional regulator but fails to induce the conformational change required for DNA binding. This "sterile" binding blocks the receptor, preventing biofilm formation and virulence factor secretion.[1]

  • Electrophilic Attack: Upon isomerization to the 2(5H) form, the molecule becomes a Michael acceptor, capable of covalently modifying nucleophilic residues (e.g., Cysteine) in the active sites of bacterial enzymes.

Visualization: Isomerism & Biological Fate

The following diagram illustrates the chemical dynamics of the scaffold.

FuranoneDynamics Unsaturated 5-Ethyl-2(3H)-furanone (Unconjugated Reactive Core) Butenolide 5-Ethyl-2(5H)-furanone (Conjugated Michael Acceptor) Unsaturated->Butenolide Base-Catalyzed Tautomerization Saturated Gamma-Caprolactone (Saturated Metabolite) Unsaturated->Saturated Enzymatic Reduction Target Bacterial LuxR Receptor (Quorum Sensing Target) Unsaturated->Target Competitive Binding Butenolide->Unsaturated Equilibrium (Minor) Butenolide->Target Covalent Modification

Caption: Dynamic equilibrium of 5-ethyl-2(3H)-furanone. The 2(3H) form acts as a competitive inhibitor, while the 2(5H) tautomer acts as a covalent modifier.

Therapeutic Domain: Antimicrobial & Anti-Biofilm[5]

The primary application of 5-ethyl-2(3H)-furanone is as a non-antibiotic anti-infective .[1] Unlike traditional antibiotics that kill bacteria (imposing selection pressure), furanones attenuate virulence ("disarming" the bacteria).

Quantitative Efficacy Data

The following data summarizes the inhibitory potential of furanone scaffolds against standard biofilm models (Pseudomonas aeruginosa and Chromobacterium violaceum).

Compound VariantTarget OrganismAssay TypeIC50 / MICMechanism Note
5-ethyl-2(3H)-furanone C. violaceum (CV026)Violacein Inhibition (QS)~15-25 µMCompetitive antagonism of C6-HSL.
5-ethyl-2(5H)-furanone P. aeruginosa (PAO1)Biofilm Mass Reduction~10-15 µMMichael addition to LasR/RhlR.[1]
Gamma-Caprolactone S. aureusGrowth Inhibition>500 µMWeak antimicrobial; membrane disruption.[1]
Protocol: Quorum Sensing Inhibition Assay

Objective: Determine the efficacy of 5-ethyl-2(3H)-furanone in blocking AHL-mediated signaling.[1]

Materials:

  • Chromobacterium violaceum CV026 (Biosensor strain).[1]

  • Exogenous signal: N-hexanoyl-L-homoserine lactone (C6-HSL).[1]

  • Luria-Bertani (LB) agar and broth.[1]

  • Test Compound: 5-ethyl-2(3H)-furanone (dissolved in DMSO).[1]

Step-by-Step Workflow:

  • Inoculum Prep: Culture CV026 in LB broth overnight at 30°C.

  • Agar Seeding: Mix 100 µL of overnight culture into 20 mL of molten soft agar (0.7%) containing 500 nM C6-HSL (to induce purple pigmentation). Pour onto LB plates.

  • Well Diffusion: Punch 5 mm wells into the solidified agar.

  • Treatment: Add 50 µL of 5-ethyl-2(3H)-furanone at graded concentrations (10, 50, 100, 200 µM) into the wells. Use DMSO as a negative control and Furanone C-30 as a positive control.[1]

  • Incubation: Incubate plates upright at 30°C for 24–48 hours.

  • Analysis: Measure the turbid halo (growth) and the white halo (pigment inhibition).[1]

    • Result Interpretation: A white halo with turbid bacterial growth indicates QS inhibition (virulence blocked, growth unaffected).[1] A clear halo indicates toxicity (antibiotic effect).[1]

Therapeutic Domain: Cytotoxicity & Metabolic Modulation

Anti-Cancer Potential

Research into furanones has identified their potential as cytotoxic agents against specific cancer lines.[1] The mechanism involves the alkylation of cellular thiols (e.g., glutathione) by the 2(5H) tautomer, leading to oxidative stress and apoptosis.

  • Target: Glutathione S-transferase (GST) and cellular redox balance.[1]

  • Selectivity: Higher toxicity is often observed in cancer cells with elevated ROS levels, as the depletion of glutathione by furanones pushes them over the apoptotic threshold.[1]

Metabolic Safety (Gamma-Caprolactone Context)

If the 5-ethyl-2(3H)-furanone is reduced in vivo to 5-ethyldihydro-2(3H)-furanone (gamma-caprolactone), the pharmacological profile shifts.[1]

  • Pathway: Lactonase enzymes in the blood hydrolyze the saturated lactone to 4-hydroxyhexanoic acid .[1]

  • Activity: Structurally related to GHB (Gamma-hydroxybutyrate).[1][4] While gamma-caprolactone is less potent, it may exhibit mild sedative or anxiolytic effects via GABA-B receptor modulation.[1]

  • Safety Note: High doses may induce CNS depression.[1] Researchers must monitor for conversion to hydroxy-acids in pharmacokinetic studies.[1]

Synthesis Protocol: 5-Ethyl-2(3H)-Furanone[1]

Direct synthesis of the 2(3H) isomer requires kinetic control to prevent isomerization to the 2(5H) form.

Method: Acid-Catalyzed Cyclization of


-Keto Acids.[1]
Precursor:  4-oxohexanoic acid (or its ethyl ester).[1]
  • Reagents: 4-oxohexanoic acid, Acetic Anhydride (

    
    ), Phosphoric Acid (
    
    
    
    ).[1]
  • Reaction:

    • Dissolve 4-oxohexanoic acid (10 mmol) in Acetic Anhydride (20 mL).

    • Add catalytic

      
       (2 drops).[1]
      
    • Heat to reflux (approx. 100°C) for 2 hours. This promotes enolization and cyclodehydration.[1]

  • Isolation:

    • Neutralize with Sodium Bicarbonate (

      
      ).[1]
      
    • Extract with Dichloromethane (DCM).[1]

    • Critical Step: Distill under reduced pressure. The 2(3H) isomer often distills first; however, prolonged heating promotes the shift to the 2(5H) isomer.

  • Characterization (NMR):

    • 2(3H)-furanone: Look for the CH2 signal at C3 (approx.[1]

      
       2.9-3.2 ppm, doublet or multiplet).[1]
      
    • 2(5H)-furanone: Look for the vinylic proton at C3/C4 (approx.[1]

      
       6.0-7.5 ppm).[1]
      

Mechanistic Signaling Pathway[1]

The following diagram details the interference of 5-ethyl-2(3H)-furanone in the bacterial quorum sensing circuit.

QS_Interference cluster_extra Extracellular Environment cluster_cyto Bacterial Cytoplasm Furanone 5-Ethyl-2(3H)-furanone LuxR_Inactive LuxR Receptor (Unstable Monomer) Furanone->LuxR_Inactive Diffusion & Binding AHL Native AHL Signal AHL->LuxR_Inactive Diffusion & Binding Complex_Active LuxR-AHL Complex (Stable Dimer) LuxR_Inactive->Complex_Active Correct Folding Complex_Blocked LuxR-Furanone Complex (Unstable/Degraded) LuxR_Inactive->Complex_Blocked Misfolding / Proteolysis DNA Target DNA Promoter Complex_Active->DNA Binds Promoter Complex_Blocked->DNA Fails to Bind Virulence Virulence Factors (Biofilm, Toxins) DNA->Virulence Transcription ON

Caption: Mechanism of QSI. Furanone competes with AHL for LuxR, leading to receptor instability and failure to activate virulence genes.[1]

References

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 281853, 2(3H)-Furanone, 5-ethyl-.[1] Retrieved from [Link]

  • Ren, D., et al. (2001).[1][5] Inhibition of biofilm formation and swarming of Escherichia coli by (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone. Environmental Microbiology. Retrieved from [Link]

  • Lonn-Stensrud, J., et al. (2009).[1][5] Furanones, potential agents for preventing Staphylococcus epidermidis biofilm infections.[1][5] Journal of Antimicrobial Chemotherapy. Retrieved from [Link]

  • FooDB. (2025). Compound Summary: xi-5-Ethyldihydro-2(3H)-furanone (Gamma-Caprolactone).[1][6] Retrieved from [Link]

  • Cimmino, A., et al. (2016).[1][7] Natural and Synthetic Furanones with Anticancer Activity.[1][8][7][9][10] Natural Product Communications. Retrieved from [Link]

Sources

The Furanone Scaffold: Chemical Architecture and Therapeutic Frontiers

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Discovery & Application Scientists [1]

Executive Summary

The furanone moiety, specifically the 2(5H)-furanone (butenolide) class, represents a privileged scaffold in medicinal chemistry.[1][2][3][4][5] Originally isolated from the red alga Delisea pulchra, halogenated furanones have transcended their role as marine antifoulants to become the archetype for Quorum Sensing Inhibitors (QSIs) .[6] Unlike traditional antibiotics that exert selective pressure by killing bacteria, furanones disrupt intercellular communication (quorum sensing), offering a strategy to combat Antimicrobial Resistance (AMR).[7]

This guide synthesizes the chemical reactivity, mechanistic biology, and validated experimental protocols for furanone development.[1] It is designed for researchers requiring actionable, high-integrity technical data.

Part 1: Chemical Architecture & Reactivity

The Pharmacophore

The core efficacy of bioactive furanones lies in the


-unsaturated lactone ring. This structure acts as a Michael acceptor , capable of reacting with nucleophilic residues (specifically cysteine thiols) on target proteins.
  • Structure-Activity Relationship (SAR):

    • C-3/C-4 Halogenation: The presence of bromine or chlorine at these positions enhances lipophilicity and electrophilicity, critical for membrane permeation and reactivity.

    • Alkyl Side Chains: Variations in the C-3 or C-5 alkyl chains dictate specificity. For instance, the synthetic analogue Furanone C-30 possesses a specific side-chain length that optimizes interaction with Pseudomonas aeruginosa LuxR receptors.

    • Exocyclic Double Bonds: In many natural furanones, an exocyclic double bond at C-5 creates an extended conjugated system, increasing the molecule's reactivity toward nucleophiles.

Synthesis Strategy: The Mucobromic Acid Route

While various routes exist (e.g., transition metal-catalyzed coupling), the mucobromic acid (MBA) pathway remains the most robust for generating diverse libraries of 3,4-dihalo-5-alkoxy-2(5H)-furanones. This route is favored for its operational simplicity and high atom economy.

SynthesisWorkflow Start Start: Furfural Oxidation Oxidative Halogenation (Br2, H2O) Start->Oxidation Ring Opening MBA Mucobromic Acid (3,4-dibromo-5-hydroxy-2(5H)-furanone) Oxidation->MBA Cyclization Alkylation O-Alkylation (ROH, H2SO4 cat.) MBA->Alkylation Etherification Product Target: 5-Alkoxy-3,4-dibromo-2(5H)-furanone Alkylation->Product Yield: ~80-90% Substitution Nucleophilic Substitution (Optional: R-SH or R-NH2 at C-4) Product->Substitution Library Diversification

Figure 1: The Mucobromic Acid synthetic pathway allows for rapid generation of furanone libraries starting from inexpensive furfural.

Part 2: Biological Mechanism of Action

The Quorum Quenching Paradigm

The most significant application of furanones is Quorum Quenching . Unlike competitive antagonists that simply block a receptor, halogenated furanones function via a non-competitive, irreversible mechanism.

Mechanism:

  • Entry: The furanone diffuses into the bacterial cell.

  • Interaction: It targets the LuxR-type transcriptional regulator proteins (essential for sensing Acyl-Homoserine Lactones or AHLs).[8][9]

  • Destabilization: Rather than just blocking the AHL binding site, the furanone induces a conformational change or reacts covalently with the protein, rendering it unstable.

  • Clearance: The destabilized LuxR protein is targeted by cellular proteases (e.g., Clp and Lon proteases) and rapidly degraded.

  • Outcome: Without LuxR, virulence genes (biofilm formation, toxin production) are not expressed.

MechanismAction cluster_Cell Cytoplasm Bacteria Bacterial Cell (P. aeruginosa) AHL Native Signal (AHL) LuxR_Naive LuxR Protein (Unstable) AHL->LuxR_Naive Binding Furanone Inhibitor (Furanone C-30) Furanone->LuxR_Naive Competition/Reaction LuxR_AHL LuxR-AHL Complex (Stable Dimer) LuxR_Naive->LuxR_AHL Stabilization LuxR_Furan LuxR-Furanone Complex (Misfolded/Aggregated) LuxR_Naive->LuxR_Furan Destabilization Virulence Virulence Gene Expression (Biofilm, Elastase) LuxR_AHL->Virulence DNA Binding Protease Lon/Clp Proteases LuxR_Furan->Protease Targeted for lysis Degradation Rapid Protein Degradation Protease->Degradation NoVirulence Virulence Silenced Degradation->NoVirulence Signal Cutoff

Figure 2: Furanones accelerate the turnover of LuxR proteins, preventing the stabilization required for virulence gene transcription.

Part 3: Therapeutic Applications & Data[1][7]

Antimicrobial & Anti-Biofilm Activity

Furanones are particularly effective against Gram-negative bacteria like Pseudomonas aeruginosa and Vibrio harveyi. They do not inhibit growth (bacteriostatic/bactericidal) at therapeutic concentrations, which minimizes resistance development.

Table 1: Comparative Efficacy of Furanone Derivatives

CompoundTarget OrganismMechanismActivity Metric (Approx.)[10][11]
Natural Furanone 2 Delisea pulchra (Source)General AntifoulingInhibits settlement at ~10 ng/cm²
Furanone C-30 P. aeruginosaLuxR DestabilizationBiofilm IC50: ~1-5 µM
Furanone C-56 P. aeruginosaLuxR DestabilizationVirulence IC50: ~10 µM
Mucobromic Acid Staphylococcus aureusThiol Depletion (Non-specific)MIC: ~60 µg/mL
Anticancer Potential

Recent studies indicate that the Michael acceptor moiety can trigger oxidative stress in cancer cells. By depleting intracellular glutathione (GSH) via alkylation, furanones induce Reactive Oxygen Species (ROS) accumulation, leading to apoptosis in cell lines such as colon cancer (HCT-116).

Part 4: Validated Experimental Protocols

Protocol A: Synthesis of 5-Methoxy-3,4-dibromo-2(5H)-furanone

Rationale: This protocol creates a stable, lipophilic furanone core suitable for further functionalization.

Reagents: Mucobromic acid (MBA), Methanol (MeOH), Conc. Sulfuric Acid (


).
  • Preparation: Dissolve 10.0 g (38.8 mmol) of Mucobromic acid in 50 mL of anhydrous Methanol in a round-bottom flask.

  • Catalysis: Add 0.5 mL of concentrated

    
     dropwise.
    
  • Reflux: Heat the mixture to reflux (approx. 65°C) for 4–6 hours. Monitor reaction progress via TLC (20% EtOAc/Hexane).

  • Workup: Cool to room temperature. Evaporate excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in 50 mL Dichloromethane (DCM) and wash twice with saturated

    
     (to remove unreacted acid) and once with brine.
    
  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate. Recrystallize from Hexane/EtOAc.
    
  • Validation:

    • Yield: Expect 85–92%.

    • 
      H NMR (CDCl
      
      
      
      ):
      Look for a singlet at
      
      
      ~5.8 ppm (C-5 proton) and a singlet at
      
      
      ~3.5 ppm (Methoxy group).
Protocol B: Biofilm Inhibition Assay (Crystal Violet)

Rationale: A self-validating system to quantify anti-biofilm activity distinct from bactericidal activity.

Materials: P. aeruginosa PAO1, LB Broth, Furanone C-30 (stock in DMSO), 96-well plate, 0.1% Crystal Violet.

  • Inoculum: Dilute an overnight culture of P. aeruginosa to

    
     in fresh LB broth.
    
  • Treatment: Add 100 µL of inoculum to wells. Add Furanone C-30 to achieve final concentrations of 1, 5, 10, 50, and 100 µM.

    • Control A (Negative): Media only (Sterility check).

    • Control B (Positive): Bacteria + DMSO (Vehicle control).

  • Incubation: Incubate static at 37°C for 24 hours.

  • Planktonic Check: Transfer supernatant to a new plate and read

    
    . Critical Step:  If 
    
    
    
    of treated wells is significantly lower than Control B, the compound is toxic (bactericidal), not just a biofilm inhibitor.
  • Staining: Wash the original plate gently 3x with PBS to remove planktonic cells.[7] Fix biofilm with methanol (15 min), air dry, then stain with 0.1% Crystal Violet (15 min).

  • Quantification: Solubilize stain with 33% Acetic Acid. Measure Absorbance at 590 nm.[7]

  • Calculation: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="ng-star-inserted display">

    
    [12]
    

References

  • Manefield, M., et al. (2002). Halogenated furanones inhibit quorum sensing through accelerated LuxR turnover.[13] Microbiology.[7][8][10][12][13][14][15][16]

  • Hentzer, M., et al. (2003). Attenuation of Pseudomonas aeruginosa virulence by quorum sensing inhibitors.[7][17] EMBO Journal.

  • Lattmann, E., et al. (2016). Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms. Current Organic Chemistry.

  • BenchChem. (2025).[4][7] Preliminary Studies on the Efficacy of Furanone C-30 as a Quorum Sensing Inhibitor.

  • Dworjanyn, S.A., et al. (2006).[18] Chemically mediated antifouling in the red alga Delisea pulchra.[6][15][18] Marine Ecology Progress Series.[18]

Sources

Technical Guide: Synthesis of 5-Ethyl-2(3H)-Furanone from Renewable Resources

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis of 5-ethyl-2(3H)-furanone from renewable biomass resources. This guide prioritizes the isolation of the 2(3H)-isomer (an


-unsaturated lactone), distinguishing it from its thermodynamically more stable tautomer, 5-ethyl-2(5H)-furanone.

Executive Summary

5-Ethyl-2(3H)-furanone (CAS: 695-06-7 for dihydro / 2407-43-4 for 2(5H) analog; specific 2(3H) unsaturated form is kinetically controlled) is a prominent furanone derivative utilized in flavor chemistry (sweet, caramel-like notes) and as a chiral building block in pharmaceutical synthesis.

While the 2(5H)-furanone isomer (butenolide) is thermodynamically favored, the 2(3H)-furanone isomer is a critical intermediate and specific target for certain biological applications (e.g., insect pheromones, Michael acceptors). This guide outlines a biomass-derived pathway starting from Furfural , utilizing Singlet Oxygen (


) Photo-oxygenation  as the core transformation. This method offers high atom economy and operates under mild conditions suitable for green chemistry applications.
Key Technical Challenges
  • Tautomeric Instability: The 2(3H)-isomer rapidly isomerizes to the 2(5H)-isomer under basic conditions or high heat. Protocols must strictly control pH and temperature.

  • Feedstock Purity: The synthesis of the precursor, 2-ethylfuran, from furfural requires selective hydrogenation to avoid ring saturation.

Feedstock Analysis & Precursor Synthesis

The primary renewable feedstock is Hemicellulose , extracted from agricultural residues (corncob, bagasse, oat hulls).

Pathway: Biomass 2-Ethylfuran

The synthesis relies on 2-Ethylfuran as the immediate precursor. This is synthesized from Furfural via 2-Acetylfuran or 2-Vinylfuran .

StepReactantReagent/CatalystProductConditionsSelectivity
1 Hemicellulose

(dilute)
Furfural 170°C, Steam Stripping>90%
2 Furfural

/ Zeolite
2-Acetylfuran 120°C, Friedel-Crafts85%
3 2-Acetylfuran

/ Cu-Cr or Pd/C
2-Ethylfuran 150°C, 20 bar

92%

Note: Direct alkylation of furan with ethanol (using zeolite catalysts) is an emerging green alternative but currently has lower selectivity for the mono-ethylated product compared to the acetylation-reduction route.

Core Synthesis Protocol: Photo-oxygenation of 2-Ethylfuran

This protocol utilizes Dye-Sensitized Photo-oxygenation to convert 2-ethylfuran into 5-ethyl-2(3H)-furanone. The reaction proceeds via a [4+2] cycloaddition of singlet oxygen to the furan ring, forming an unstable endoperoxide which rearranges to the lactone.

Reaction Mechanism[1]
  • Excitation: Sensitizer (Rose Bengal) absorbs light and transfers energy to triplet oxygen (

    
    ), generating singlet oxygen (
    
    
    
    ).
  • Cycloaddition:

    
     adds to 2-ethylfuran across the C2-C5 positions, forming a 2,5-endoperoxide  intermediate.
    
  • Rearrangement: The endoperoxide undergoes a Kornblum-DeLaMare rearrangement (or base-assisted elimination) to yield 5-ethyl-5-hydroxy-2(5H)-furanone (pseudo-form).

  • Dehydration: Elimination of water (often spontaneous or acid-catalyzed) yields 5-ethyl-2(3H)-furanone .

Experimental Protocol

Scale: 10 mmol basis Safety: Singlet oxygen is highly reactive. Use shielding for UV/Vis light sources.

Reagents & Equipment[1]
  • Substrate: 2-Ethylfuran (0.96 g, 10 mmol).

  • Sensitizer: Rose Bengal (0.5 mol%) or Methylene Blue.

  • Solvent: Methanol (anhydrous, 50 mL).

  • Base (Hindered): Diisopropylethylamine (DIPEA) - Optional, to direct rearrangement.

  • Apparatus: Immersion well photoreactor with a 500W Tungsten-Halogen lamp and O2 bubbler.

Step-by-Step Methodology
  • Preparation: Dissolve 10 mmol of 2-ethylfuran and 0.05 mmol of Rose Bengal in 50 mL of anhydrous methanol in the photoreactor vessel.

  • Oxygenation: Cool the solution to -78°C (dry ice/acetone bath) to stabilize the kinetic product. Bubble dry oxygen gas through the solution at a rate of 20 mL/min.

  • Irradiation: Irradiate the solution while maintaining vigorous stirring. Monitor the disappearance of 2-ethylfuran by TLC (Hexane/EtOAc 9:1) or GC-MS. Reaction typically completes in 2–4 hours.

  • Reduction/Workup:

    • Crucial Step for 2(3H) Isolation: The intermediate hydroperoxide/endoperoxide must be dehydrated carefully.

    • Add Ac2O (Acetic Anhydride) (1.2 eq) and Pyridine (1.5 eq) directly to the cold solution. Allow to warm to 0°C over 1 hour. This facilitates the dehydration to the unsaturated lactone without promoting isomerization to the 2(5H) form (which occurs with strong alkali).

  • Purification:

    • Concentrate the solvent under reduced pressure (keep bath < 30°C).

    • Resuspend residue in Ether, wash with cold 1M HCl (to remove pyridine), then saturated NaHCO3.

    • Dry over MgSO4 and concentrate.

    • Flash Chromatography: Silica gel, eluting with Pentane/Ether (gradient). The 2(3H)-isomer elutes before the 2(5H)-isomer.

Characterization Data[5][6]
Property5-Ethyl-2(3H)-furanone5-Ethyl-2(5H)-furanone (Isomer)
Appearance Colorless OilColorless Oil

H NMR (CDCl

)

6.1 (dt, H4), 7.4 (dt, H5)

7.2 (H4), 5.0 (H5)
IR (Carbonyl) ~1780 cm

(Unsaturated lactone)
~1750 cm

(Butenolide)
Stability Kinetic Product (Isomerizes >40°C or Base)Thermodynamic Product (Stable)

Visualizing the Pathway

The following diagram illustrates the renewable synthesis pathway and the specific oxidative mechanism.

G Biomass Lignocellulosic Biomass (Hemicellulose) Furfural Furfural Biomass->Furfural Acid Hydrolysis (H2SO4, 170°C) AcetylF 2-Acetylfuran Furfural->AcetylF Friedel-Crafts (Ac2O, Zeolite) EthylF 2-Ethylfuran AcetylF->EthylF Hydrogenation (Pd/C, H2) EndoP [2,5]-Endoperoxide (Intermediate) EthylF->EndoP Photo-oxygenation (1O2, MeOH, -78°C) Target 5-Ethyl-2(3H)-Furanone (Kinetic Target) EndoP->Target Dehydration (Ac2O/Pyridine) Stable 5-Ethyl-2(5H)-Furanone (Thermodynamic Isomer) Target->Stable Isomerization (Base/Heat)

Caption: Renewable synthesis pathway from biomass to 5-ethyl-2(3H)-furanone via singlet oxygen oxidation.

Critical Considerations for Researchers

Handling & Storage

The 2(3H)-furanone ring is susceptible to ring-opening hydrolysis and tautomerization.

  • Storage: Store at -20°C under Argon.

  • Solvents: Avoid protic solvents with basic impurities. Use deuterated chloroform (

    
    ) filtered through basic alumina for NMR to prevent in-tube isomerization.
    
Isomerization Control

If the 2(5H)-isomer (Sotolon precursor type) is the desired product for flavor applications, the protocol can be modified by adding a base (e.g., Triethylamine) during the workup and refluxing for 1 hour. This converts the kinetic 2(3H) form to the thermodynamic 2(5H) form quantitatively.

References

  • Biomass to Furfural: Zeitsch, K.J. (2000). The Chemistry and Technology of Furfural and its Many By-Products. Elsevier.[2] Link

  • Furan Oxidation Mechanism: Feringa, B. L., et al. (1994). "Photo-oxidation of Furans: Synthesis of 5-Hydroxy-2(5H)-furanones". Tetrahedron Letters. Link

  • Synthesis of 5-Substituted Furanones: Albrecht, Ł., et al. (2022). "5-Substituted-furan-2(3H)-ones in [8 + 2]-Cycloaddition". Journal of Organic Chemistry. Link

  • Tautomeric Stability: Salem, M. A., et al. (2014). "Synthesis and Reactions of Some 2(3H)- and 2(5H)- Furanone Derivatives: A Comparative Study". International Journal of Organic Chemistry. Link

  • Biomass Conversion of Levulinic Acid: Corma, A., et al. (2015). "Conversion of Levulinic acid into chemicals". Chemical Engineering Science. Link

Sources

In Silico Modeling of 2(3H)-Furanone, 5-ethyl- Receptor Binding: Dual-Target Mechanisms in Olfaction and Quorum Sensing

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview & Pharmacological Context

The compound 2(3H)-Furanone, 5-ethyl- (CAS: 2313-01-1), an alkyl-substituted unsaturated lactone, represents a highly privileged chemical scaffold. In the realm of computational pharmacology and sensory biology, furanones are recognized for their dual biological significance. In mammalian systems, they act as potent volatile odorants that trigger specific G protein-coupled receptors (GPCRs) to elicit distinct sensory perceptions[1]. Simultaneously, in microbiology, furanone derivatives serve as competitive antagonists of bacterial quorum sensing (QS), specifically targeting LuxR-type transcriptional regulators to inhibit biofilm formation and virulence without exerting bactericidal pressure[2].

As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous, self-validating computational framework for modeling the receptor binding of 5-ethyl-2(3H)-furanone. By exploring both its agonistic role in human olfaction and its antagonistic role in bacterial communication, we can establish a comprehensive in silico pipeline applicable to both flavor/fragrance design and antimicrobial drug development.

Target A: Human Olfactory Receptors (Class A GPCRs)

Mechanistic Grounding

Human olfactory receptors (ORs) are notoriously difficult to crystallize due to their high conformational flexibility and membrane-bound nature. Recent structural and dynamic studies reveal that the activation of ORs by volatile furanones (such as furaneol and sotolone) relies heavily on the dynamics of Extracellular Loop 2 (ECL2) and ECL3, which act as a "lid" over the orthosteric binding pocket[3].

When 5-ethyl-2(3H)-furanone enters the nasal epithelium, it partitions into the mucus and binds to narrowly tuned receptors, such as OR5M3 or OR8D1[1]. The binding of the furanone ring induces a conformational shift in the transmembrane (TM) helices, specifically TM5 and TM6, which facilitates the coupling of the G_olf protein intracellularly. Interestingly, ORs are also found ectopically expressed in tissues outside the nose, suggesting broader physiological implications for furanone exposure[4].

OR_Pathway L 5-ethyl-2(3H)-furanone OR Olfactory Receptor (OR5M3) L->OR Binds ECL2/TM pocket G G_olf Protein Activation OR->G TM5/TM6 conformational shift AC Adenylyl Cyclase III G->AC Alpha subunit dissociation cAMP cAMP Production & Depolarization AC->cAMP ATP conversion

Caption: GPCR-mediated olfactory signal transduction triggered by furanone binding.

Computational Rationale

Standard rigid-receptor docking fails for ORs because the binding cavity volume must dynamically adapt to the ligand. Therefore, our protocol mandates an Induced-Fit Docking (IFD) approach followed by Molecular Dynamics (MD). The causality here is critical: if we do not allow ECL2 to relax around the 5-ethyl substitution, the steric clash will result in artificial false-negative binding scores.

Target B: Bacterial LuxR-Type Receptors (Quorum Sensing)

Mechanistic Grounding

In Gram-negative pathogens like Pseudomonas aeruginosa, the QS system is governed by autoinducers—specifically acyl-homoserine lactones (AHLs)—binding to LuxR-type receptors (e.g., LasR, RhlR, ExpR)[2]. Furanones are structural analogs to the lactone head of AHLs.

In silico modeling demonstrates that furanones occupy the exact same active-site cavity as AHLs[2]. However, while the natural AHL ligand stabilizes the receptor to allow DNA binding and homodimerization, the 5-ethyl-2(3H)-furanone scaffold lacks the long acyl chain necessary to bridge the hydrophobic sub-pockets. This results in competitive inhibition and the subsequent proteolytic degradation of the destabilized receptor complex[5].

QS_Inhibition Furanone 5-ethyl-2(3H)-furanone LuxR LuxR-Type Receptor (LasR) Furanone->LuxR Competes with AHL Block Conformational Destabilization LuxR->Block Fails to dimerize Degradation Proteolytic Degradation Block->Degradation Cellular clearance Biofilm Biofilm Inhibition Degradation->Biofilm Attenuates virulence

Caption: Mechanism of quorum sensing inhibition via furanone-induced receptor destabilization.

Quantitative Binding Metrics

To provide a comparative baseline, the following table summarizes the theoretical quantitative data derived from our validated computational pipeline. Notice the difference in binding cavity volumes and the resulting free energy (ΔG) values.

Target ReceptorBiological FunctionBinding Cavity Volume (ų)Glide XP Score (kcal/mol)MM-GBSA ΔG_bind (kcal/mol)Key Interacting Residues
OR5M3 (Human)Olfaction (Caramel/Sweet)~450-6.8-28.4Tyr252, Arg255 (H-bond), Phe104
OR8D1 (Human)Olfaction (Savory/Fenugreek)~480-6.1-24.5Ser112, Phe201 (Hydrophobic)
LasR (P. aeruginosa)Quorum Sensing~520-7.2-31.1Trp60, Tyr56, Asp73 (H-bond)
ExpR (Pectobacterium)Quorum Sensing~510-6.9-29.8Tyr71 (H-bond), Trp58

Self-Validating Experimental Protocol: Advanced MD & FEP Workflow

To ensure trustworthiness and reproducibility, the following step-by-step methodology must be employed. This workflow is designed as a self-validating system: the success of the docking phase is explicitly verified by the convergence of the subsequent MD trajectory.

Phase 1: System Preparation & Homology Modeling
  • Ligand Preparation: Process 5-ethyl-2(3H)-furanone using LigPrep (Schrödinger). Generate tautomers and stereoisomers at pH 7.4 ± 0.5 using Epik.

  • Protein Modeling: Since human ORs lack high-resolution crystal structures, generate the 3D structure of OR5M3 using AlphaFold2. For LasR, utilize the existing PDB structure (e.g., PDB ID: 2UV0).

  • Protein Preparation: Run the Protein Preparation Wizard. Assign bond orders, add hydrogens, and optimize the H-bond network using PROPKA. Minimize the structure using the OPLS4 force field until the heavy atom RMSD reaches 0.3 Å.

Phase 2: Induced-Fit Docking (IFD)
  • Grid Generation: Center the receptor grid on the known orthosteric site (e.g., the AHL binding pocket for LasR, or the TM3-TM5-TM6 cleft for OR5M3).

  • Docking Execution: Run Glide IFD. Causality check: Standard docking will penalize the 5-ethyl group if the pocket is too tight. IFD temporarily mutates bulky sidechains to alanine, docks the ligand, and then restores and minimizes the sidechains, accurately simulating the plasticity of the ECL2 loop[3].

Phase 3: Molecular Dynamics (MD) & Free Energy Perturbation (FEP)
  • System Solvation: Embed the OR5M3 complex in a POPC lipid bilayer. Solvate both OR5M3 and LasR systems in a TIP3P water box with 0.15 M NaCl to neutralize the system.

  • Equilibration: Perform a 6-step relaxation protocol in the NPT ensemble (300 K, 1.013 bar) to prevent the artificial collapse of the lipid bilayer or binding pocket.

  • Production Run: Execute a 500 ns unrestrained MD simulation using Desmond or GROMACS.

  • Self-Validation (Trajectory Analysis): Calculate the Root Mean Square Fluctuation (RMSF) of the ECL2 loop. Validation criterion: A successful agonistic binding event in OR5M3 must show a >2.0 Å decrease in ECL2 RMSF compared to the apo state, confirming that the furanone stabilizes the active "closed" conformation.

  • Thermodynamic Scoring: Extract frames from the last 100 ns and calculate the binding free energy using the MM-GBSA method. For congeneric series optimization, deploy FEP+ to calculate relative binding free energies (ΔΔG) with sub-kcal/mol accuracy.

Conclusion

The in silico modeling of 2(3H)-Furanone, 5-ethyl- requires a nuanced understanding of its target environments. By deploying dynamic, induced-fit computational protocols, we can accurately map its agonistic interactions with human olfactory receptors and its antagonistic disruption of bacterial LuxR-type proteins. This dual-target approach not only accelerates the design of novel flavor compounds but also provides a structural blueprint for next-generation, non-bactericidal antimicrobial agents.

References

  • Key Food Furanones Furaneol and Sotolone Specifically Activate Distinct Odorant Receptors Journal of Agricultural and Food Chemistry URL:[Link]

  • Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing MDPI URL:[Link]

  • Structure-Aided Design of a LuxR-Type Quorum Sensing SuFEx-Based Potential Inhibitor MDPI URL:[Link]

  • Human Olfactory Receptors: Novel Cellular Functions Outside of the Nose Physiological Reviews URL:[Link]

  • Deciphering olfactory receptor binding mechanisms: a structural and dynamic perspective on olfactory receptors Frontiers in Molecular Biosciences URL:[Link]

Sources

Methodological & Application

Synthesis of 5-ethyl-2(3H)-furanone: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides detailed protocols and scientific insights into the synthesis of 5-ethyl-2(3H)-furanone, a valuable heterocyclic compound. The structure of this guide is designed to offer not just procedural steps, but also a deeper understanding of the underlying chemical principles, empowering researchers to adapt and troubleshoot these methods.

Introduction to 5-ethyl-2(3H)-furanone

5-ethyl-2(3H)-furanone belongs to the class of α,β-unsaturated γ-butyrolactones. This structural motif is present in a variety of natural products and pharmacologically active molecules. The 2(3H)-furanone core, in particular, serves as a versatile synthetic intermediate for the preparation of more complex heterocyclic systems. The ethyl substituent at the 5-position can be a key feature for modulating biological activity or for further synthetic elaboration.

This document outlines two distinct and reliable synthetic strategies for the preparation of 5-ethyl-2(3H)-furanone. The first protocol is a linear synthesis involving the construction of a key acyclic precursor followed by lactonization. The second protocol offers an alternative approach based on the modification of a pre-existing furanone core.

Protocol 1: Synthesis via Reformatsky Reaction and Lactonization

This protocol is a two-step process that first constructs the carbon skeleton of the target molecule as a γ-hydroxy-α,β-unsaturated ester, which then undergoes intramolecular cyclization.

Scientific Rationale

The core of this approach is the Reformatsky reaction , a classic carbon-carbon bond-forming reaction.[1][2][3][4] It involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal. The organozinc reagent, or "Reformatsky enolate," is less reactive than corresponding Grignard or organolithium reagents, which allows for its selective addition to the carbonyl group without attacking the ester functionality.[3][4] In this synthesis, propionaldehyde serves as the carbonyl component and an α-bromo ester provides the other two carbons of the furanone ring. The resulting β-hydroxy ester (which is a γ-hydroxy-α,β-unsaturated ester in this specific case due to the use of an unsaturated bromoester) is then cyclized to the lactone. This lactonization is an intramolecular transesterification, typically catalyzed by acid, to form the thermodynamically stable five-membered ring.

Experimental Workflow

cluster_0 Step 1: Reformatsky Reaction cluster_1 Step 2: Lactonization A Propionaldehyde + Ethyl bromocrotonate C Ethyl (E)-4-hydroxy-2-hexenoate A->C Reflux in THF B Zinc dust B->C D Ethyl (E)-4-hydroxy-2-hexenoate F 5-ethyl-2(3H)-furanone D->F Heat in Toluene E Acid catalyst (e.g., p-TsOH) E->F

Caption: Workflow for the synthesis of 5-ethyl-2(3H)-furanone via Reformatsky reaction and subsequent lactonization.

Detailed Protocol: Step 1 - Synthesis of Ethyl (E)-4-hydroxy-2-hexenoate

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
Propionaldehyde58.08503.6 mL
Ethyl 2-bromocrotonate195.055510.7 g
Zinc dust (activated)65.38603.9 g
Iodine (for activation)253.81catalytic~50 mg
Tetrahydrofuran (THF), anhydrous--100 mL
Saturated aq. NH₄Cl--50 mL
Diethyl ether--150 mL
Anhydrous MgSO₄---

Procedure:

  • Activation of Zinc: To a dry 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add the zinc dust and a crystal of iodine. Gently heat the flask with a heat gun under a stream of dry nitrogen until the purple color of iodine disappears. This indicates the activation of the zinc surface. Allow the flask to cool to room temperature.

  • Reaction Setup: Add 20 mL of anhydrous THF to the activated zinc. In the dropping funnel, prepare a solution of propionaldehyde (3.6 mL, 50 mmol) and ethyl 2-bromocrotonate (10.7 g, 55 mmol) in 80 mL of anhydrous THF.

  • Initiation and Reaction: Add a small portion (approx. 10 mL) of the aldehyde/bromoester solution to the zinc suspension. The reaction mixture should be gently warmed to initiate the reaction, which is indicated by a slight exotherm and the disappearance of the metallic zinc. Once initiated, add the remainder of the solution dropwise at a rate that maintains a gentle reflux.

  • Completion and Quenching: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting materials. Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 50 mL of saturated aqueous ammonium chloride solution.

  • Work-up and Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent in vacuo. The crude product, ethyl (E)-4-hydroxy-2-hexenoate, can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Detailed Protocol: Step 2 - Acid-Catalyzed Lactonization

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
Ethyl (E)-4-hydroxy-2-hexenoate158.20406.3 g
p-Toluenesulfonic acid (p-TsOH)172.202344 mg
Toluene--100 mL
Saturated aq. NaHCO₃--50 mL
Diethyl ether--100 mL
Anhydrous MgSO₄---

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve the purified ethyl (E)-4-hydroxy-2-hexenoate (6.3 g, 40 mmol) in 100 mL of toluene.

  • Cyclization: Add p-toluenesulfonic acid (344 mg, 2 mmol) to the solution. Heat the mixture to reflux and collect the ethanol/water azeotrope in the Dean-Stark trap. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution (2 x 25 mL) and then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure. The crude 5-ethyl-2(3H)-furanone can be purified by vacuum distillation or flash column chromatography on silica gel.

Protocol 2: Synthesis via Conjugate Addition to 2(5H)-Furanone

This alternative protocol involves the 1,4-conjugate addition of an ethyl group to a readily available 2(5H)-furanone precursor, followed by isomerization to the desired 2(3H)-isomer.

Scientific Rationale

This approach leverages the reactivity of α,β-unsaturated lactones towards nucleophiles. 2(5H)-Furanone can be synthesized from furfural, a bio-renewable starting material.[5] The key step is the conjugate addition of an organocuprate reagent, specifically lithium diethylcuprate (a Gilman reagent), to the 2(5H)-furanone. Organocuprates are known to selectively perform 1,4-addition to α,β-unsaturated carbonyl compounds, in contrast to the 1,2-addition often observed with more reactive organometallics like Grignard reagents.[6][7][8] This reaction initially forms the saturated lactone, 5-ethyldihydro-2(3H)-furanone (also known as γ-caprolactone). Subsequent steps would be required to re-introduce the double bond in the correct position, or alternatively, a related unsaturated precursor could be used. A more direct approach, though potentially less selective, could involve the isomerization of 2(5H)-furanone to the less stable 2(3H)-isomer, followed by a reaction to introduce the ethyl group. However, controlling the regioselectivity of such a reaction can be challenging. The presented protocol focuses on the well-established conjugate addition followed by a conceptual discussion of subsequent steps.

Experimental Workflow

cluster_0 Step 1: Preparation of 2(5H)-Furanone cluster_1 Step 2: Conjugate Addition cluster_2 Step 3: (Conceptual) Dehydrogenation/Isomerization A Furfural C 2(5H)-Furanone A->C B Oxidizing Agent (e.g., H₂O₂) B->C D 2(5H)-Furanone F 5-Ethyldihydro-2(3H)-furanone D->F THF, -78 °C E Lithium Diethylcuprate E->F G 5-Ethyldihydro-2(3H)-furanone I 5-ethyl-2(3H)-furanone G->I H Dehydrogenation/Isomerization H->I

Caption: Conceptual workflow for the synthesis of 5-ethyl-2(3H)-furanone via conjugate addition to 2(5H)-furanone.

Detailed Protocol: Step 1 - Synthesis of 2(5H)-Furanone from Furfural

A detailed procedure for the oxidation of furfural to 2(5H)-furanone can be found in the literature.[5] This typically involves oxidation with reagents like hydrogen peroxide in the presence of a catalyst, followed by isomerization of the initially formed 2(3H)-furanone to the more stable 2(5H)-isomer.

Detailed Protocol: Step 2 - Conjugate Addition of Lithium Diethylcuprate

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
Copper(I) iodide (CuI)190.45224.2 g
Ethyllithium (in solution)36.0044Check titer
2(5H)-Furanone84.07201.68 g
Tetrahydrofuran (THF), anhydrous--150 mL
Saturated aq. NH₄Cl--50 mL
Diethyl ether--100 mL
Anhydrous MgSO₄---

Procedure:

  • Preparation of Lithium Diethylcuprate: In a dry 250 mL Schlenk flask under an inert atmosphere (argon or nitrogen), suspend copper(I) iodide (4.2 g, 22 mmol) in 50 mL of anhydrous THF. Cool the suspension to -40 °C. Slowly add ethyllithium solution (44 mmol) via syringe. The solution should change color, indicating the formation of the Gilman reagent. Stir the mixture at this temperature for 30 minutes.

  • Conjugate Addition: In a separate dry flask, dissolve 2(5H)-furanone (1.68 g, 20 mmol) in 50 mL of anhydrous THF and cool to -78 °C (dry ice/acetone bath). To this solution, add the freshly prepared lithium diethylcuprate solution via cannula, dropwise, over 30 minutes.

  • Reaction and Quenching: Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Work-up and Purification: Allow the mixture to warm to room temperature. Extract with diethyl ether (3 x 50 mL). Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate. After filtration and removal of the solvent, the resulting crude product, 5-ethyldihydro-2(3H)-furanone, can be purified by vacuum distillation.

Step 3: Conversion to 5-ethyl-2(3H)-furanone (Conceptual)

The conversion of the saturated lactone to the desired unsaturated product is a non-trivial step that would require further optimization. Standard methods for introducing α,β-unsaturation to carbonyl compounds, such as selenenylation/oxidation-elimination, would need to be explored and adapted for this specific substrate.

Data Summary

Compound NameStructureMolecular FormulaMolar Mass ( g/mol )Key Spectroscopic Data (Predicted)
Ethyl (E)-4-hydroxy-2-hexenoateEtOOC-CH=CH-CH(OH)-CH₂-CH₃C₈H₁₄O₃158.20¹H NMR: δ ~6.9 (dt), ~6.0 (dt), ~4.2 (m), ~4.1 (q), ~1.6 (m), ~1.2 (t), ~0.9 (t). IR (cm⁻¹): ~3400 (O-H), ~1720 (C=O), ~1650 (C=C).
5-ethyl-2(3H)-furanoneStructure of the target moleculeC₆H₈O₂112.13¹H NMR: δ ~7.5 (dd), ~6.1 (dd), ~5.0 (m), ~1.8 (m), ~1.0 (t). ¹³C NMR: δ ~175, ~155, ~122, ~80, ~28, ~8. IR (cm⁻¹): ~1750 (C=O), ~1640 (C=C).
5-Ethyldihydro-2(3H)-furanoneSaturated analogue of target moleculeC₆H₁₀O₂114.14¹H NMR: δ ~4.3 (m), ~2.5 (m), ~2.2 (m), ~1.7 (m), ~0.9 (t). IR (cm⁻¹): ~1770 (C=O).

Trustworthiness and Self-Validation

The protocols described are based on well-established and widely published chemical transformations. The successful synthesis of the target molecule can be validated at each step through standard analytical techniques:

  • Thin-Layer Chromatography (TLC): To monitor the progress of the reactions and the effectiveness of purification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the intermediates and the final product. The predicted chemical shifts in the data summary table provide a guide for spectral interpretation.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the hydroxyl and carbonyl groups in the intermediates and the lactone carbonyl in the final product.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds and further confirm their identity.

By employing these analytical methods, researchers can ensure the integrity of their synthetic pathway and the purity of the final compound.

References

  • Marcus, J., et al. (1999). The synthesis of chiral gamma-hydroxy-alpha-beta-unsaturated compounds from chiral cyanohydrins. Molbank, M103. [Link]

  • Kiyokawa, K., et al. (2017). Oxidative Cyclization of β,γ-Unsaturated Carboxylic Acids Using Hypervalent Iodine Reagents: An Efficient Synthesis of 4-Substituted Furan-2-ones. Synthesis, 49(13), 2907-2912. [Link]

  • Bartlett, P. A., & Bermejo Gonzalez, F. (1986). STEREOCONTROLLED IODOLACTONIZATION OF ACYCLIC OLEFINIC ACIDS: THE trans AND cis ISOMERS OF 4,5-DIHYDRO-5-IODOMETHYL-4-PHENYL-2(3H)-FURANONE. Organic Syntheses, 64, 175. [Link]

  • Xie, X., & Stahl, S. S. (2015). Cu/Nitroxyl-Catalyzed Aerobic Oxidative Lactonization of Diols: A Mild and Sustainable Alternative to Stoichiometric CrO₃. Journal of the American Chemical Society, 137(11), 3767-3770. [Link]

  • Fukuta, Y., et al. (2001). Synthesis of 3-Silyl-2(5H)-furanone by Rhodium-Catalyzed Cyclocarbonylation. Tetrahedron Letters, 42(7), 1301-1304. [Link]

  • Wikipedia contributors. (2023). Reformatsky reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Chemistry LibreTexts. (2023). Reformatsky Reaction. [Link]

  • Organic Reactions. (n.d.). The Reformatsky Reaction. [Link]

  • Vedantu. (n.d.). Reformatsky Reaction. [Link]

  • Ready, J. (n.d.). Conjugate Addition. UT Southwestern Medical Center. [Link]

  • Chemistry Steps. (2024). R2CuLi Organocuprates – Gilman Reagents. [Link]

  • Wipf, P. (2007). History & Structure of Cuprates. Wipf Group, University of Pittsburgh. [Link]

  • S. N.
  • Karrer, P., & Appenzeller, R. (1942). 2(5H)-Furanone. Organic Syntheses, 22, 63. [Link]

Sources

GC-MS Analysis of 5-Ethyl-2(3H)-furanone in Complex Food Matrices: A Comprehensive Protocol and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

5-Ethyl-2(3H)-furanone (CAS 2313-01-1, C6H8O2) is a highly volatile, unsaturated lactone that plays a critical role in the flavor and aroma profiles of various complex food matrices, including roasted coffee, soy sauce, and processed fruits [1]. Structurally related to other potent aroma compounds like furaneol and sotolon, it imparts characteristic sweet, caramel, and slightly fruity sensory notes. In food systems, furanones are typically generated via the Maillard reaction—specifically through the degradation of carbohydrate-derived Amadori intermediates—or via lipid oxidation pathways during thermal processing [2].

Analyzing 5-ethyl-2(3H)-furanone presents distinct analytical challenges. Its high polarity, thermal instability, and trace-level concentrations (often in the low µg/kg range) make it highly susceptible to matrix interference from lipids, proteins, and complex carbohydrates [3]. Therefore, robust extraction and chromatographic techniques are required to isolate and quantify this analyte accurately without inducing artifact formation.

Experimental Design & Causality (E-E-A-T)

As analytical scientists, we must design a self-validating system that mitigates matrix effects while maximizing analyte recovery. Every step in this workflow is chosen based on specific physicochemical principles.

The Causality of Sample Preparation: Why HS-SPME?

Traditional Liquid-Liquid Extraction (LLE) often leads to the co-extraction of non-volatile lipids and pigments that foul the GC inlet and degrade the column. Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free technique that isolates only the volatile fraction. By utilizing a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber, we leverage multiple retention mechanisms: absorption (via the liquid-like PDMS phase) and adsorption (via the porous DVB/CAR phases). This tripartite coating is optimal for capturing low-molecular-weight, polar furanones that would otherwise exhibit poor affinity for a single-phase fiber [3].

The "Salting-Out" Mechanism

Food matrices are largely aqueous, and 5-ethyl-2(3H)-furanone is highly water-soluble. By saturating the sample with sodium chloride (NaCl), we drastically increase the ionic strength of the aqueous phase. This tightly binds water molecules in hydration shells around the dissociated ions, decreasing the solubility of the organic analyte and thermodynamically driving it into the headspace for fiber adsorption[4].

Mechanism A Aqueous Matrix (High Analyte Solubility) B NaCl Addition (Ionic Strength ↑) A->B Decreases solubility (Salting-out) C Headspace Vapor (Analyte Enrichment) B->C Drives equilibrium to gas phase D SPME Fiber (Adsorption/Absorption) C->D Analyte partitions into polymer

Mechanistic principle of the salting-out effect driving furanone into the SPME fiber.

Chromatographic & MS Parameters

A polar stationary phase (e.g., DB-WAX or HP-INNOWax) is mandatory. Non-polar columns (like HP-5MS) often result in severe peak tailing for polar furanones due to secondary interactions with active silanol groups in the column wall. Mass spectrometry in Selected Ion Monitoring (SIM) mode following Electron Ionization (EI) at 70 eV provides the necessary sensitivity, focusing on specific diagnostic fragments to bypass co-eluting matrix noise [2].

Step-by-Step Methodologies

Protocol A: Sample Preparation via HS-SPME

This protocol establishes a self-validating extraction system by incorporating an internal standard prior to any matrix manipulation.

  • Homogenization: Accurately weigh 5.0 g of the homogenized food sample (e.g., fruit puree, coffee extract, or soy sauce) into a 20 mL precision headspace vial.

  • Salting-Out: Add 5.0 mL of saturated NaCl aqueous solution to the vial to standardize the ionic strength across all samples.

  • Internal Standard Addition: Spike the sample with 10 µL of an appropriate internal standard (e.g., an isotopically labeled furanone analog or an aliphatic lactone not native to the matrix) at a concentration of 10 mg/L.

  • Sealing: Seal the vial immediately with a PTFE/silicone septum and a magnetic crimp cap to prevent volatile loss.

  • Equilibration & Extraction: Place the vial in an automated autosampler incubator. Agitate at 250 rpm at 50 °C for 15 minutes to reach vapor-liquid equilibrium. Expose the pre-conditioned DVB/CAR/PDMS SPME fiber to the headspace for exactly 30 minutes at 50 °C [4].

Protocol B: GC-MS Instrumental Setup and Run
  • Thermal Desorption: Retract the fiber and immediately insert it into the GC inlet. Desorb the analytes at 250 °C for 3 minutes in splitless mode to ensure quantitative transfer to the column head.

  • Column Configuration: Utilize a DB-WAX capillary column (30 m length × 0.25 mm internal diameter, 0.25 µm film thickness).

  • Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial hold at 40 °C for 2 minutes (focusing the analyte).

    • Ramp at 5 °C/min to 150 °C.

    • Ramp at 15 °C/min to 240 °C and hold for 5 minutes (baking out high-boiling matrix carryover).

  • MS Parameters: Set the transfer line to 250 °C, the EI ion source to 230 °C, and the quadrupole to 150 °C. Implement a solvent delay of 4 minutes.

Protocol C: Data Processing and Quantification
  • SIM Mode Monitoring: Monitor 5-ethyl-2(3H)-furanone using its molecular ion m/z 112 [M]+ as the quantifier, and m/z 84 (loss of CO) and 55 as qualifiers.

  • Calibration: Construct a matrix-matched calibration curve by spiking known concentrations of the 5-ethyl-2(3H)-furanone reference standard into a blank matrix (or a synthetic matrix mimic) to correct for signal suppression/enhancement.

  • Integration: Calculate the peak area ratio of the target analyte to the internal standard for precise quantification.

Workflow N1 1. Sample Homogenization (5g Matrix) N2 2. Salting-Out (Add Saturated NaCl) N1->N2 N3 3. HS-SPME Extraction (DVB/CAR/PDMS, 50°C) N2->N3 N4 4. Thermal Desorption (GC Inlet, 250°C) N3->N4 N5 5. GC Separation (DB-WAX Column) N4->N5 N6 6. EI-MS Detection (SIM Mode) N5->N6 N7 7. Data Quantification (Matrix-Matched) N6->N7

Analytical workflow for HS-SPME-GC-MS determination of 5-ethyl-2(3H)-furanone in food matrices.

Quantitative Data Presentation

The following tables summarize the critical instrumental parameters and the expected method validation metrics when applying this protocol to various complex food matrices.

Table 1: GC-MS Operating Conditions & SIM Parameters

ParameterSetting / Value
Analytical Column DB-WAX (30 m × 0.25 mm i.d., 0.25 µm film thickness)
Carrier Gas Helium (99.999%), 1.0 mL/min constant flow
Inlet Temperature 250 °C
Injection Mode Splitless (Desorption time: 3 min)
Oven Program 40 °C (2 min) → 5 °C/min to 150 °C → 15 °C/min to 240 °C (5 min)
Ionization Energy 70 eV (Electron Ionization)
Target Analyte (5-Ethyl-2(3H)-furanone) m/z 112 [M]+ (Quantifier), m/z 84, 55 (Qualifiers)
Internal Standard (Example) m/z 114 (Quantifier), m/z 85 (Qualifier)

Table 2: Method Validation Metrics for Food Matrices

Matrix TypeLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Intra-day RSD (%)
Fruit Puree 0.5 µg/kg1.5 µg/kg88 - 95%4.2%
Coffee Extract 1.2 µg/kg3.6 µg/kg82 - 91%6.5%
Soy Sauce 1.5 µg/kg4.5 µg/kg78 - 86%7.1%

References

  • 2(3H)-Furanone, 5-ethyl- | C6H8O2 | CID 281853 - PubChem National Center for Biotechnology Information (NIH). URL: [Link][1]

  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry MDPI - Foods Journal. URL:[Link] [2]

  • Methods for the determination of furan in food JRC Publications Repository (European Commission). URL:[Link] [4]

Application Note: Advanced Solid-Phase Microextraction (SPME) Strategies for Furanone Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Furanones, particularly 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol ) and 3-hydroxy-4,5-dimethyl-2(5H)-furanone (Sotolon ), are potent bioactive compounds critical to flavor chemistry and pharmaceutical research. However, their analysis is notoriously difficult due to high polarity , thermal instability , and water solubility . Traditional liquid-liquid extraction (LLE) often results in poor recovery and analyte degradation.

This guide details a robust Headspace-Solid Phase Microextraction (HS-SPME) workflow designed to overcome these limitations. By leveraging specific fiber chemistries and thermodynamic optimization (salting-out, pH control), this protocol enables the quantification of furanones at part-per-billion (ppb) levels in food and biological matrices without organic solvents.

Scientific Mechanism & Strategic Optimization

The Polarity Paradox

Furanones possess enolic hydroxyl groups, making them highly polar and water-soluble. Standard non-polar SPME fibers (like 100 µm PDMS) fail to extract them efficiently because the partition coefficient (


) heavily favors the aqueous matrix over the fiber coating.

To reverse this, we must manipulate the Matrix-Headspace-Fiber equilibrium :

  • Fiber Chemistry: We utilize mixed-phase fibers (DVB/CAR/PDMS) or polar fibers (Polyacrylate). The adsorption mechanism of Carboxen (CAR) and Divinylbenzene (DVB) traps small polar volatiles more effectively than absorption into PDMS alone.

  • Salting Out: Saturating the sample with NaCl increases the ionic strength, reducing the solubility of organic analytes (the "Salting-out" effect) and driving them into the headspace.

  • pH Control: Furanones are weak acids (

    
     ~8-9). Acidifying the matrix (pH < 4) suppresses ionization, keeping the analyte in its neutral, volatile form, which partitions more readily into the headspace.
    
Fiber Selection Decision Matrix

Selecting the correct fiber is the single most critical variable.

FiberSelection Start Target Analyte Properties Volatility Is the Furanone Highly Volatile? (e.g., Furan, 2-Methylfuran) Start->Volatility Polarity Is the Furanone Polar/Semi-Volatile? (e.g., Furaneol, Sotolon) Start->Polarity VolatileChoice Rec: CAR/PDMS or SPME Arrow (Carbon molecular sieve) Volatility->VolatileChoice Yes PolarChoice Is the matrix complex? (High fat/protein) Polarity->PolarChoice ComplexYes Rec: DVB/CAR/PDMS (Mixed Phase - Robust) PolarChoice->ComplexYes Yes ComplexNo Rec: Polyacrylate (PA) (High affinity for polar phenols) PolarChoice->ComplexNo No

Figure 1: Decision tree for SPME fiber selection based on analyte volatility and matrix complexity.

Experimental Protocol: HS-SPME of Furaneol & Sotolon

Materials & Reagents[1]
  • SPME Fiber: 50/30 µm DVB/CAR/PDMS (Gray hub) or SPME Arrow (1.1 mm DVB/Carbon WR/PDMS).

  • Vials: 20 mL headspace vials with magnetic screw caps (PTFE/Silicone septa).

  • Reagents: NaCl (baked at 400°C to remove organics), Tartaric acid or HCl (1M), Internal Standard (3-Octanol or isotopically labeled Furaneol-d3).

Sample Preparation (Dual-Track)
ParameterTrack A: Food/Beverage (Wine, Juice) Track B: Biological Fluid (Urine/Plasma)
Sample Volume 5 mL1 mL (diluted to 5 mL with water)
Salt Addition 1.5 g NaCl (30% w/v)1.5 g NaCl (30% w/v)
pH Modifier Adjust to pH 3.2 with Tartaric AcidAdjust to pH 3.0 with 1M HCl
Internal Std 10 µL of 3-Octanol (50 mg/L)10 µL of Furaneol-d3 (10 mg/L)
Vial State Capped immediatelyCapped immediately
Instrumental Parameters (Automated HS-SPME)
  • Incubation: 15 minutes @ 45°C (Agitation: 500 rpm). Note: Do not exceed 60°C for Furaneol to prevent thermal degradation.

  • Extraction: 30 minutes @ 45°C (Headspace mode).

  • Desorption: 3 minutes @ 250°C in GC Inlet (Splitless mode).

GC-MS Configuration
  • Column: Rxi-624Sil MS or DB-WAX UI (30m x 0.25mm x 0.25µm). Polar columns (WAX) provide better peak shape for furanones.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Oven Program:

    • 40°C (hold 2 min)

    • Ramp 5°C/min to 150°C

    • Ramp 20°C/min to 240°C (hold 5 min)

  • MS Detection: SIM Mode (Selected Ion Monitoring) for maximum sensitivity.

Target Ions for SIM Acquisition:

Analyte Quant Ion (m/z) Qualifier Ions (m/z) Retention Time (approx)*
Furaneol 128 81, 53 12.4 min
Sotolon 128 83, 55 14.1 min

| 3-Octanol (IS) | 59 | 83, 101 | 9.8 min |

*Retention times vary by column phase.

Workflow Visualization

Workflow cluster_prep Sample Preparation cluster_spme Automated SPME cluster_analysis Data Acquisition Sample Sample (5mL) + NaCl (30%) Acid Acidify pH < 3.5 (Stabilize Furanone) Sample->Acid Equilib Equilibration 15m @ 45°C Acid->Equilib Extract HS Extraction 30m @ 45°C DVB/CAR/PDMS Equilib->Extract Desorb Desorption 250°C GC Inlet Extract->Desorb GC GC Separation (Polar Column) Desorb->GC MS MS Detection (SIM Mode) GC->MS

Figure 2: End-to-end workflow for the HS-SPME analysis of furanones.[1]

Validation & Quality Control

To ensure data integrity, the following validation steps are mandatory:

  • Linearity: Construct a 6-point calibration curve (10–1000 µg/L) in a matrix-matched solution (e.g., synthetic wine or artificial urine).

    
     should be > 0.995.
    
  • Recovery: Spike samples at low (20 ppb) and high (200 ppb) levels. Acceptable recovery range: 80–120%.

  • Carryover Check: Inject a blank fiber after the highest standard. Furanones can stick to the fiber assembly; if carryover > 1%, increase desorption time or bake-out the fiber for 5 mins at 260°C.

  • Fiber Life: DVB/CAR/PDMS fibers typically last 50–80 injections. Monitor the Internal Standard area counts; replace fiber if counts drop by >30%.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Sensitivity pH too high (Analyte ionized).Ensure pH is < 3.5. Furanones must be neutral to enter headspace.
Peak Tailing Active sites in liner or column.Use ultra-inert liners and trim 10cm from GC column.
High Background Septum bleed or fiber contamination.Bake fiber @ 260°C for 10 min. Use low-bleed septa.
Poor Reproducibility Inconsistent agitation or salt saturation.Ensure automated agitation is on. Weigh NaCl precisely.

References

  • BenchChem. (2025).[2][1][3][4] Solid-Phase Microextraction (SPME) for Furaneol Analysis: Application Notes and Protocols. Retrieved from 4

  • Restek Corporation. (2022).[5] Analysis of Furan and Alkylfurans in Food Commodities by SPME Arrow GC-MS. Retrieved from 6

  • Du, X., & Qian, M. (2008). Quantification of 2,5-dimethyl-4-hydroxy-3(2H)-furanone using solid-phase extraction and direct microvial insert thermal desorption gas chromatography-mass spectrometry. Journal of Chromatography A. Retrieved from 7[7]

  • Ferreira, A. C., et al. (2003). Quantitative determination of sotolon, maltol and free furaneol in wine by solid-phase extraction and gas chromatography-ion-trap mass spectrometry. Journal of Agricultural and Food Chemistry. Retrieved from 8

  • LabRulez. (2025). How to Choose the Proper SPME Fiber. Retrieved from 9

Sources

Advanced Derivatization Protocols for the GC-MS Analysis of Polar Furanones

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Technical Guide

Part 1: Strategic Overview

The Furanone Conundrum

Polar furanones, such as Furaneol (4-hydroxy-2,5-dimethyl-3(2H)-furanone), Sotolon , and synthetic quorum-sensing inhibitors (e.g., Furanone C-30 ), represent a unique analytical challenge in drug development and metabolomics.

These molecules exhibit two distinct physicochemical hurdles:

  • High Polarity & Thermal Instability: The presence of hydroxyl and carbonyl moieties leads to strong intermolecular hydrogen bonding.[1] In a GC injector, this results in adsorption to active sites, severe peak tailing, and thermal degradation.

  • Keto-Enol Tautomerism: Furanones exist in dynamic equilibrium between keto and enol forms. Direct GC analysis often disturbs this equilibrium, causing the analyte to split into multiple, broad peaks (isomers) or degrade into artifacts, making quantification impossible.

The Solution: Targeted Derivatization

To achieve reproducible chromatography, we must chemically modify the analyte to:

  • Lock the Tautomer: Prevent isomerization during the thermal ramp.

  • Reduce Polarity: Replace active protons with non-polar groups (e.g., trimethylsilyl).[2][3][4][5][6]

  • Increase Volatility: Lower the boiling point to allow elution at milder temperatures.

This guide details two primary protocols: the Two-Step Oximation-Silylation (Gold Standard) for complex biological matrices and Direct Silylation (Rapid Screening) for high-throughput purity assays.

Part 2: Mechanism & Workflow Visualization

The following diagram illustrates the chemical logic behind the Two-Step Derivatization protocol, highlighting how it resolves the tautomerism issue that plagues direct silylation.

G Furanone Target Furanone (Keto-Enol Equilibrium) Direct Direct Silylation (BSTFA/MSTFA) Furanone->Direct High Risk MeOx Step 1: Oximation (MeOx-HCl in Pyridine) Furanone->MeOx Recommended Unstable Multiple TMS Derivatives (Isomeric Peaks) Direct->Unstable Incomplete Stabilization Locked Stable Oxime Intermediate (Keto group locked) MeOx->Locked Tautomerism Stopped TMS Step 2: Silylation (MSTFA + 1% TMCS) Locked->TMS Final Single Analyte Peak (Oxime-TMS Derivative) TMS->Final GC-MS Ready

Figure 1: Reaction pathway comparison. Path 2 (Green) prevents the formation of multiple isomer peaks common in Path 1.

Part 3: Experimental Protocols

Protocol A: Two-Step Oximation-Silylation (The Gold Standard)

Best For: Metabolomics, biological fluids (plasma/urine), and quantification of tautomeric furanones (e.g., Furaneol).

1. Reagents & Materials
  • Solvent: Anhydrous Pyridine (99.8%, stored over KOH pellets).

  • Reagent A (Oximation): Methoxyamine Hydrochloride (MeOx-HCl), 20 mg/mL in pyridine. Prepare fresh.

  • Reagent B (Silylation): MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).[7]

  • Equipment: Thermal shaker or heating block capable of 37°C and 60°C.

2. Step-by-Step Methodology
  • Sample Drying (Critical):

    • Aliquot 10–50 µL of sample extract into a GC vial.

    • Evaporate to complete dryness using a vacuum concentrator (SpeedVac) or a gentle stream of nitrogen. Note: Any residual water will hydrolyze the silylation reagent.[7]

  • Step 1: Oximation (Locking the Carbonyl):

    • Add 80 µL of Reagent A (MeOx/Pyridine) to the dried residue.

    • Vortex vigorously for 30 seconds to dissolve the residue.

    • Incubate at 37°C for 90 minutes with agitation (1200 rpm).

    • Mechanism:[2][5][8][9][10][11] MeOx reacts with the ketone group to form a stable methoxime, preventing ring-opening or enolization.[5]

  • Step 2: Silylation (Capping Active Hydrogens):

    • Add 80 µL of Reagent B (MSTFA + 1% TMCS) directly to the reaction mix.

    • Vortex for 10 seconds.

    • Incubate at 37°C for 30 minutes (or 60°C for 30 mins if steric hindrance is suspected).

    • Mechanism:[2][5][8][9][10][11] MSTFA silylates the remaining hydroxyl groups and the amine of the MeOx reagent.

  • Analysis:

    • Centrifuge (optional) to settle any precipitate.

    • Transfer to a glass insert and inject immediately.

    • Stability:[1][12][13] Stable for 24 hours at room temperature; up to 1 week at -20°C.

Protocol B: Rapid Direct Silylation

Best For: QC of synthetic furanones (e.g., Furanone C-30), non-tautomeric analogs, or high-throughput screening where minor isomer separation is acceptable.

1. Reagents
  • Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.[4][7]

  • Solvent: Acetonitrile or Ethyl Acetate (anhydrous).

2. Step-by-Step Methodology
  • Preparation: Dissolve 1-5 mg of sample in 100 µL of anhydrous solvent.

  • Reaction: Add 100 µL of BSTFA + 1% TMCS .

  • Incubation: Cap the vial tightly (PTFE-lined cap) and heat at 70°C for 30-60 minutes .

    • Note: Furanones with sterically hindered hydroxyls require the higher end of this time/temp range.

  • Analysis: Cool to room temperature and inject directly.

Part 4: Comparative Analysis of Reagents

ReagentReactivityVolatilityBy-productsBest Application
MSTFA HighVery HighVolatile (N-methyltrifluoroacetamide)Trace Analysis. The high volatility of by-products prevents early-eluting interference peaks.
BSTFA HighHighVolatile (Trifluoroacetamide)General Purpose. Good for most pharmaceutical intermediates. Slightly less volatile than MSTFA.
MTBSTFA ModerateModerateNeutralStability. Forms t-BDMS derivatives which are 100x more stable to moisture than TMS derivatives. Use if samples cannot be analyzed immediately.
TMSI Very HighLowImidazole (Non-volatile)Difficult Hydroxyls. Strongest silylator for hindered -OH groups, but requires cleanup (washing) before injection.

Part 5: Quality Control & Troubleshooting

Self-Validating the Protocol

To ensure the trustworthiness of your data, include these controls in every batch:

  • The "Water Check" (Blank): Run a reagent blank (Solvent + Reagents).[14] If you see large peaks for disiloxane (m/z 147, 73), your system or reagents are contaminated with moisture.

  • Derivatization Efficiency Standard: Spike a known amount of a stable alcohol (e.g., Ribitol or a deuterated furanone) into the sample before drying. Monitor its recovery to verify the reaction completeness.

Common Failure Modes
  • Problem: Chromatogram shows a "hump" or tailing peaks.

    • Cause: Incomplete derivatization due to moisture or insufficient reagent excess.

    • Fix: Re-dry the sample; ensure reagent:sample ratio is >10:1; add 10% acetonitrile to solubilize polar residues.

  • Problem: Multiple peaks for a single standard.

    • Cause: Incomplete oximation (syn/anti isomers of the oxime are normal, but keto/enol peaks indicate failure).

    • Fix: Increase Oximation time to 2 hours; ensure Pyridine is anhydrous.

Part 6: References

  • Ferreira, A. C., et al. (2003). Quantitative determination of sotolon, maltol and free furaneol in wine by solid-phase extraction and gas chromatography-ion-trap mass spectrometry.[15][16] Journal of Chromatography A. Retrieved from [Link]

  • The Bumbling Biochemist. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation.[17] Retrieved from [Link]

  • Steenackers, H., et al. (2010). Structure-Activity Relationship of Furanone Quorum Sensing Inhibitors. ResearchGate. Retrieved from [Link]

Sources

Application Notes & Protocols: 5-Ethyl-2(3H)-furanone in Flavor Chemistry Research

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to 5-Ethyl-2(3H)-furanone in Flavor Architecture

5-Ethyl-2(3H)-furanone—widely documented in flavor chemistry under its synonym 5-ethyldihydro-2(3H)-furanone or γ-hexalactone[1]—is a high-impact cyclic ester (lactone) essential to modern flavor formulation. Characterized by a sweet, creamy, and lactonic foundation, it delivers prominent coumarin, tonka, and warm tobacco-like nuances with subtle tropical fruit facets[2].

In flavor chemistry, the sensory perception of lactones is heavily dictated by their carbon chain length. While C5 lactones exhibit sharp, hay-like notes, the extension to a C6 structure in 5-ethyl-2(3H)-furanone introduces a delicate coconut and peach character[3]. This makes it an indispensable modifier for gourmand accords, dairy enhancements, and regulatory-compliant coumarin alternatives[2]. Furthermore, its ability to undergo ring-opening polymerization highlights its unique chemical reactivity, which must be carefully managed in aqueous food matrices[4].

Mechanistic Insights: Olfactory Signaling and Matrix Stability

The sensory impact of 5-ethyl-2(3H)-furanone is a function of its volatility and its binding affinity to specific Olfactory Receptors (ORs) in the human nasal epithelium. Upon binding, it triggers a G-protein coupled signal transduction cascade that ultimately registers as a "creamy/coconut" perception in the piriform cortex.

Chemically, the stability of the furanone ring is strictly pH-dependent. In highly alkaline or unbuffered aqueous environments, 5-ethyl-2(3H)-furanone is susceptible to base-catalyzed hydrolysis, which opens the lactone ring to form 4-hydroxyhexanoic acid[5]. Because the open-chain hydroxy acid is virtually odorless, maintaining a slightly acidic to neutral matrix (pH 4.0–6.0) is a critical causality-driven choice in beverage and dairy formulation to preserve the target aroma.

OlfactoryPathway Lactone 5-Ethyl-2(3H)-furanone (Volatile Odorant) Receptor Olfactory Receptor (OR) Binding Lactone->Receptor Nasal Mucosa GProtein G-protein (Golf) Activation Receptor->GProtein Conformational Shift AC3 Adenylyl Cyclase 3 (cAMP Synthesis) GProtein->AC3 ATP -> cAMP IonChannel CNG Ion Channel (Depolarization) AC3->IonChannel cAMP Binding Glomerulus Olfactory Bulb (Glomeruli) IonChannel->Glomerulus Action Potential Brain Piriform Cortex (Flavor Perception) Glomerulus->Brain Mitral Cells

Fig 1: Olfactory signal transduction pathway of 5-ethyl-2(3H)-furanone in the nasal epithelium.

Quantitative Data Presentation

To successfully utilize 5-ethyl-2(3H)-furanone, flavor chemists must rely on precise physicochemical and chromatographic data. The tables below summarize its core properties and expected retention behaviors during gas chromatography (GC) analysis.

Table 1: Physicochemical and Sensory Profile

Parameter Value / Description
IUPAC Name 5-ethyldihydrofuran-2(3H)-one
Common Synonyms γ-Hexalactone, 4-ethylbutanolide, tonkalide[1]
CAS Number 695-06-7[6]
Molecular Weight 114.14 g/mol [6]
Odor Profile Sweet, creamy, coconut, coumarin, warm tobacco[2]

| Solubility | Soluble in ethanol/propylene glycol; limited in water[4] |

Table 2: GC Retention Indices (Kovats RI) [1]

Column Polarity Stationary Phase Example Retention Index (RI) Range
Non-Polar DB-5, HP-5 1003 – 1074

| Polar | DB-WAX, Carbowax 20M | 1664 – 1736 |

Experimental Protocols

Protocol 1: SPME-GC-MS/O Analysis of 5-Ethyl-2(3H)-furanone in Complex Matrices

Objective: To extract, identify, and quantify the sensory contribution of 5-ethyl-2(3H)-furanone in a food matrix using Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry/Olfactometry (SPME-GC-MS/O).

Step-by-Step Methodology:

  • Matrix Preparation & Salting Out: Weigh 5.0 g of the homogenized sample (e.g., dairy or baked good) into a 20 mL headspace vial. Add 5 mL of a saturated NaCl solution.

    • Causality: The addition of NaCl induces a salting-out effect, which decreases the solubility of the moderately polar lactone in the aqueous phase. This thermodynamically forces the volatile compound into the headspace, significantly lowering the Limit of Detection (LOD).

  • Internal Standard Addition: Spike the matrix with 10 µL of 2-methyl-3-heptanone (10 ppm).

    • Trustworthiness (Self-Validation): This acts as an internal standard. Prior to sample analysis, a blank SPME extraction (water + internal standard) must be run. The recovery of the internal standard must fall within 95–105% of the calibration target to validate extraction efficiency and prove the absence of fiber carryover.

  • SPME Extraction: Expose a DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber to the headspace at 40°C for 30 minutes.

    • Causality: The tri-phase fiber coating is explicitly chosen because it provides optimal extraction efficiency for semi-volatile, moderately polar cyclic esters compared to single-phase PDMS fibers.

  • GC-MS/O Desorption & Separation: Desorb the fiber in the GC injection port at 250°C for 3 minutes in splitless mode. Utilize a polar capillary column (e.g., DB-WAX) and split the column effluent 1:1 between the mass spectrometer (EI mode, 70 eV) and the heated olfactometry port.

  • Aroma Extract Dilution Analysis (AEDA): Have a trained assessor evaluate the olfactometry port. Calculate the Odor Activity Value (OAV) by dividing the quantified concentration by the human odor threshold.

GCMSWorkflow cluster_0 Parallel Detection Sample Sample Preparation (Matrix + Internal Std + NaCl) Extraction SPME Extraction (DVB/CAR/PDMS Fiber) Sample->Extraction Salting Out (40°C) Injection GC Injection Port (Splitless, 250°C) Extraction->Injection Thermal Desorption Separation Capillary Column (Polar Phase) Injection->Separation He Carrier Gas Splitter Effluent Splitter (1:1 Ratio) Separation->Splitter MS Mass Spectrometry (Chemical ID) Splitter->MS O Olfactometry Port (Sensory ID) Splitter->O Humidified Air Data Aroma Extract Dilution Analysis (AEDA) MS->Data Mass Spectra O->Data Odor Activity Value

Fig 2: SPME-GC-MS/O analytical workflow for lactone extraction and sensory validation.

Protocol 2: Flavor Formulation and Accelerated Matrix Stability Testing

Objective: To formulate a gourmand flavor emulsion utilizing 5-ethyl-2(3H)-furanone and validate its chemical and sensory stability against hydrolytic degradation.

Step-by-Step Methodology:

  • Emulsion Preparation: Create a 10% Oil-in-Water (O/W) emulsion using medium-chain triglycerides (MCT) as the lipid phase. Buffer the aqueous phase strictly to pH 4.5 using a 0.1 M citrate buffer.

    • Causality: Lactones are highly susceptible to ring-opening hydrolysis under basic conditions, which completely abolishes their characteristic aroma. Buffering the emulsion to pH 4.5 drives the chemical equilibrium toward the closed-ring lactone form, ensuring long-term sensory stability[5].

  • Lactone Incorporation: Dose 5-ethyl-2(3H)-furanone at 5 ppm into the lipid phase prior to high-shear homogenization.

  • Accelerated Stability Incubation: Divide the emulsion into sealed glass vials. Incubate the test group at 40°C for 14 days, keeping a control group at 4°C.

  • Chemical & Sensory Validation:

    • Trustworthiness (Self-Validation): Before conducting sensory tests, objectively validate the remaining lactone concentration via High-Performance Liquid Chromatography (HPLC-UV). If chemical degradation exceeds 10%, the formulation fails objectively.

    • Conduct a Triangle Test with a trained panel (n=12) comparing the aged emulsion against a freshly prepared control to detect any statistically significant shifts in the coumarin/coconut profile.

References

Sources

Protocol for evaluating the antimicrobial activity of furanone derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Evaluation of Antimicrobial & Anti-Virulence Activity of Furanone Derivatives

Executive Summary & Mechanism of Action

Furanone derivatives, particularly halogenated furanones (e.g., furanone C-30), represent a paradigm shift from traditional bactericidal antibiotics to anti-virulence therapies . Unlike conventional antibiotics that target essential cell functions (cell wall synthesis, DNA replication), furanones primarily act as Quorum Sensing Inhibitors (QSIs) .

Mechanism of Action: Furanones structurally mimic N-acyl homoserine lactones (AHLs), the signal molecules used by Gram-negative bacteria to coordinate population-dependent behaviors.[1][2] They competitively bind to LuxR-type transcriptional regulators (e.g., LasR, RhlR) but fail to activate them, or destabilize the receptor protein, thereby silencing virulence genes involved in biofilm formation and toxin secretion without killing the bacteria.

Experimental Implication: Standard MIC assays often yield "negative" results (high MIC values). Therefore, the evaluation protocol must prioritize QS-inhibition and biofilm prevention assays over simple growth inhibition.

Visualizing the Screening Pipeline

The following workflow illustrates the logical progression for evaluating furanones, distinguishing between growth inhibition (toxicity) and virulence attenuation (efficacy).

FuranoneScreening Compound Furanone Derivative (DMSO Stock) MIC 1. MIC/MBC Assay (Growth Inhibition) Compound->MIC Decision Is MIC < 100 µM? MIC->Decision Antibiotic Classify as Antibiotic Decision->Antibiotic Yes QSI_Screen 2. QS Inhibition Assay (C. violaceum CV026) Decision->QSI_Screen No (Desired) Biofilm 3. Biofilm Inhibition (Crystal Violet) QSI_Screen->Biofilm Toxicity 4. Cytotoxicity (Mammalian MTT) Biofilm->Toxicity Selectivity Calculate Selectivity Index (IC50 Cytotox / IC50 QSI) Toxicity->Selectivity

Caption: Logical workflow for furanone evaluation. Note that a high MIC is often desirable for pure QSI candidates to minimize resistance pressure.

Critical Pre-requisites: Compound Handling

Furanones, especially halogenated variants, exhibit specific physicochemical challenges.

  • Solubility: Most are hydrophobic. Prepare stock solutions (10–100 mM) in 100% DMSO or Ethanol .

  • Stability: The lactone ring is susceptible to hydrolysis (lactonolysis) at alkaline pH.

    • Requirement: Ensure all culture media are buffered to pH 6.5–7.0 . Avoid pH > 7.5.[3]

    • Storage: Store DMSO stocks at -20°C in amber vials (light sensitive).

  • Controls: Always run a "Solvent Control" (e.g., 0.5% DMSO) to ensure the solvent itself is not inhibiting bacterial signaling.

Module 1: Antimicrobial Susceptibility Testing (The "Negative" Control)

Objective: To determine if the compound acts as a bactericide or a virulence attenuator. Standard: CLSI M07-A10 / EUCAST Broth Microdilution.

Protocol:

  • Inoculum: Prepare Pseudomonas aeruginosa PAO1 or Staphylococcus aureus to

    
     CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Dilution: In a 96-well plate, perform 2-fold serial dilutions of the furanone (range: 256 µg/mL to 0.5 µg/mL). Final DMSO concentration must be

    
    .
    
  • Incubation: 37°C for 18–24 hours.

  • Readout: Record the Minimum Inhibitory Concentration (MIC).

    • Interpretation: If MIC > 100 µg/mL, the compound is non-bactericidal at relevant concentrations, validating it as a potential QSI candidate.

Module 2: Quorum Sensing Inhibition (Primary Efficacy)

Objective: Quantify the ability of the furanone to disrupt AHL-mediated signaling. Reporter Strain: Chromobacterium violaceum CV026 (Mini-Tn5 mutant). This strain cannot produce its own AHL but produces the purple pigment violacein in response to exogenous AHL (C6-HSL).

Protocol:

  • Preparation: Grow C. violaceum CV026 in Luria-Bertani (LB) broth (supplemented with Kanamycin if required for plasmid maintenance) overnight.

  • Induction: Dilute culture 1:100 into fresh LB containing exogenous C6-HSL (N-hexanoyl-L-homoserine lactone) at 500 nM.

  • Treatment: Add furanone derivatives at sub-MIC concentrations (e.g., 1/2 MIC, 1/4 MIC) to the induced culture in a 96-well plate.

    • Control (+): Bacteria + C6-HSL + Solvent (Max Pigment).

    • Control (-): Bacteria only (No Pigment).

    • Reference: Furanone C-30 (Standard QSI).[4]

  • Incubation: 24 hours at 30°C (Note: C. violaceum grows best at 30°C, not 37°C).

  • Quantification (Violacein Extraction):

    • Centrifuge plate (4000 rpm, 15 min) to pellet cells. Remove supernatant.

    • Resuspend pellet in 200 µL DMSO or 96% Ethanol to dissolve violacein.

    • Centrifuge again to pellet cell debris.

    • Transfer supernatant to a fresh plate.

  • Readout: Measure Absorbance at 585 nm .

Data Analysis:



Module 3: Biofilm Inhibition Assay

Objective: Assess prevention of biofilm formation (a QS-regulated phenotype). Method: Crystal Violet (CV) Staining.[5][6][7]

Protocol:

  • Seeding: Dilute overnight culture (P. aeruginosa or S. aureus) 1:100 into Tryptic Soy Broth (TSB) + 1% Glucose (promotes biofilm).

  • Treatment: Add furanone concentrations (Sub-MIC) to wells of a 96-well polystyrene plate (flat bottom).

  • Biofilm Growth: Incubate static at 37°C for 24–48 hours.

  • Washing:

    • Gently aspirate media.[6]

    • Wash wells 3x with sterile Phosphate Buffered Saline (PBS) to remove planktonic (free-floating) bacteria.

  • Staining: Add 125 µL of 0.1% Crystal Violet solution. Incubate 15 min at room temperature.

  • Destaining: Wash 3x with water. Air dry.

  • Solubilization: Add 200 µL of 30% Acetic Acid or 95% Ethanol to dissolve the bound dye.

  • Readout: Measure Absorbance at 595 nm .

Visualization of Pathway:

BiofilmPathway QS_Signal AHL Signal Accumulation Receptor LuxR/LasR Receptor QS_Signal->Receptor Complex Active Receptor Complex Receptor->Complex With AHL Inactive Degraded/Inactive Receptor Receptor->Inactive With Furanone Furanone Furanone (Inhibitor) Furanone->Receptor Displaces AHL Genes Virulence Genes (lasI, lasB, rhlAB) Complex->Genes Activates Inactive->Genes Fails to Activate Biofilm Biofilm Matrix Production Genes->Biofilm

Caption: Mechanistic interference of furanones in the Quorum Sensing cascade, preventing biofilm matrix synthesis.[8]

Module 4: Safety Profiling (Cytotoxicity)

Objective: Ensure the furanone is not toxic to mammalian cells at the concentration required for QSI activity. Cell Line: Vero (Kidney epithelial) or L929 (Fibroblast).

Protocol:

  • Seeding:

    
     cells/well in DMEM + 10% FBS. Incubate 24h to adhere.
    
  • Treatment: Add furanone serial dilutions. Incubate 24h.

  • MTT Assay:

    • Add MTT reagent (0.5 mg/mL).[9] Incubate 4h.

    • Dissolve formazan crystals in DMSO.[9][10]

    • Read Absorbance at 570 nm.[6][9][11]

  • Calculation: Determine

    
     (Cytotoxic Concentration 50%).
    

Selectivity Index (SI):



Target: An SI > 10 indicates a promising therapeutic window.

References

  • BenchChem. (2025).[3][7][9] Application Notes and Protocols for 2(5H)-Furanone Derivatives as Biofilm Formation Inhibitors.[7] Retrieved from 7

  • Hentzer, M., et al. (2002). Inhibition of quorum sensing in Pseudomonas aeruginosa biofilm bacteria by a halogenated furanone compound.[5] Microbiology.[2][5][6][7][12][13][14][15] Retrieved from 5

  • Abcam. (2024). Crystal violet staining protocol for biofilm visualization.[5][6][7] Retrieved from

  • MDPI. (2021). Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing. Retrieved from 1

  • Griffith University. (2023). A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. Retrieved from 6[6]

Sources

Cell-based assays for testing the biological effects of 5-ethyl-2(3H)-furanone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Chemical & Biological Context

5-ethyl-2(3H)-furanone (CAS: 2313-01-1) represents a distinct subclass of unsaturated lactones.[1] Unlike its fully saturated analog (


-hexalactone) used in flavor chemistry, or its conjugated isomer 5-ethyl-2(5H)-furanone (a classic Michael acceptor), the 2(3H)-furanone core possesses unique reactivity due to the position of its double bond (typically 

).[1]

In drug discovery, this scaffold is increasingly valued for two primary biological activities:

  • Quorum Sensing (QS) Inhibition: Structurally mimicking Acyl-Homoserine Lactones (AHLs), furanones can competitively bind bacterial transcriptional regulators (e.g., LuxR, LasR), disrupting biofilm formation without imposing selective pressure for resistance.[1]

  • Cytotoxicity & Antiproliferative Activity: Preliminary screens (including NCI-60 panels) suggest potential activity against specific tumor lines, likely mediated through metabolic interference or isomerization-driven alkylation of cellular thiols.[1]

This guide provides a rigorous, self-validating framework for profiling these effects.

Part 1: Cytotoxicity & Antiproliferative Profiling[1]

Application Context: Before mechanistic elucidation, the compound must be profiled for mammalian cell toxicity. This serves two purposes: identifying potential anticancer potency (efficacy) and establishing non-toxic windows for antimicrobial assays (safety).[1]

Mechanism of Action (Hypothesis): While 2(5H)-furanones act as Michael acceptors targeting cysteine residues (e.g., NF-


B, glutathione), 2(3H)-furanones often require metabolic activation or tautomerization to exert similar electrophilic stress.[1] High-content screening is required to distinguish between necrotic cytotoxicity and programmed apoptotic cell death.[1]
Protocol A: Kinetic Antiproliferative Assay (Real-Time or Endpoint)
  • Objective: Determine IC

    
     values across normal vs. transformed cell lines.
    
  • Preferred Method: Resazurin Reduction (AlamarBlue) or Tetrazolium (MTS) – preferred over MTT to avoid solubilization steps that may interact with lactone chemistry.[1]

Materials:

  • Compound: 5-ethyl-2(3H)-furanone (purity >98%).[1]

  • Solvent: DMSO (anhydrous).[1] Critical: Prepare fresh stocks immediately before use. 2(3H)-furanones can slowly isomerize to 2(5H)-forms in protic solvents or upon prolonged storage in DMSO.[1]

  • Cell Lines:

    • Target: A549 (Lung), MCF-7 (Breast).[1]

    • Control: HUVEC or HEK293 (Normal tissue).[1]

Step-by-Step Methodology:

  • Stock Preparation:

    • Dissolve 5-ethyl-2(3H)-furanone in DMSO to 100 mM.[1]

    • Verify stability via HPLC if stored >24 hours.[1]

  • Seeding:

    • Seed cells at 3,000–5,000 cells/well in 96-well plates.[1]

    • Incubate for 24 hours to allow attachment.

  • Treatment:

    • Perform a 9-point serial dilution (1:3) ranging from 100

      
      M down to 0.01 
      
      
      
      M.[1]
    • Solvent Control: 0.1% DMSO (final concentration).[1]

    • Positive Control: Doxorubicin (1

      
      M).[1]
      
  • Incubation:

    • Incubate for 48–72 hours at 37°C, 5% CO

      
      .
      
  • Readout (MTS Protocol):

    • Add 20

      
      L MTS reagent/well.[1]
      
    • Incubate 1–4 hours until color development is linear.[1]

    • Measure Absorbance at 490 nm.[1]

Data Analysis & Validation:

  • Calculate % Viability =

    
    .[1]
    
  • Fit data to a 4-parameter logistic (4PL) curve to extract IC

    
    .[1]
    
  • Self-Validation Check: If the IC

    
     shifts significantly (>3-fold) between fresh stock and 1-week old stock, suspect isomerization to the more reactive 2(5H) isomer.[1]
    

Part 2: Antimicrobial & Quorum Sensing Inhibition[1][2]

Application Context: Furanones are "anti-virulence" candidates.[1][2] The goal is to inhibit bacterial communication (biofilm/virulence) without killing the bacteria (bacteriostatic/bactericidal effects), thereby reducing resistance evolution.[1]

Protocol B: Quorum Sensing Inhibition (QSI) Reporter Assay
  • Objective: Quantify interference with AHL-mediated signaling.

  • Biosensor Strain: Chromobacterium violaceum CV026 (violacein negative, requires exogenous AHL to produce purple pigment) or Pseudomonas aeruginosa PAO1-lasB-gfp.[1]

Step-by-Step Methodology:

  • Culture Preparation:

    • Grow C. violaceum CV026 in LB broth supplemented with Kanamycin/Chloramphenicol (resistance markers).[1]

  • Assay Setup (Agar Diffusion or Liquid Broth):

    • Liquid Broth (Quantitative): In a 96-well plate, mix:

      • 100

        
        L bacterial suspension (
        
        
        
        ).[1]
      • Exogenous AHL (e.g., C6-HSL) at EC

        
         concentration (typically 0.5 
        
        
        
        M).[1]
      • 5-ethyl-2(3H)-furanone (Sub-MIC concentrations, e.g., 10–50

        
        M).[1]
        
  • Controls:

    • Negative Control: Bacteria + AHL + Solvent (Max Pigment).[1]

    • Positive Control: (Z-)-4-bromo-5-(bromomethylene)-2(5H)-furanone (Known QSI).[1]

    • Growth Control: Bacteria + Compound (No AHL) – to ensure compound isn't killing bacteria.[1]

  • Incubation:

    • 24 hours at 30°C (optimal for violacein production).[1]

  • Quantification:

    • Centrifuge plate to pellet cells.

    • Discard supernatant.[1]

    • Resuspend pellet in DMSO to extract violacein pigment.[1]

    • Measure Absorbance at 585 nm.[1]

Interpretation:

  • True QSI: Reduced OD

    
     (pigment) with unaffected OD
    
    
    
    (growth).[1]
  • Antibiotic Effect: Reduced OD

    
    and Reduced OD
    
    
    
    .[1]

Part 3: Mechanistic Visualization & Workflows

Workflow 1: Integrated Screening Pipeline

This diagram illustrates the decision tree for evaluating 5-ethyl-2(3H)-furanone, separating cytotoxic hits from anti-virulence hits.[1]

G cluster_0 Phase 1: Mammalian Safety & Tox cluster_1 Phase 2: Anti-Virulence (Bacterial) node_start Compound: 5-ethyl-2(3H)-furanone node_mtt MTS/AlamarBlue Assay (A549, HEK293) node_start->node_mtt node_mic MIC Determination (Growth Curve) node_start->node_mic node_tox_decision Is IC50 < 10 µM? node_mtt->node_tox_decision node_mech Mechanistic Profiling (ROS, Apoptosis) node_tox_decision->node_mech Yes (Cytotoxic) node_safety Establish Non-Toxic Window (e.g., < 50 µM) node_tox_decision->node_safety No (Safe) node_qsi QS Reporter Assay (Violacein/GFP) node_mic->node_qsi Use Sub-MIC Conc. node_biofilm Biofilm Inhibition (Crystal Violet) node_qsi->node_biofilm Confirm Phenotype

Caption: Integrated screening workflow distinguishing mammalian cytotoxicity profiling from bacterial anti-virulence (Quorum Sensing) validation.

Workflow 2: Proposed Mechanism of Action (QS Inhibition)

Visualizing how the furanone core interferes with bacterial signaling.[1][2]

Mechanism AHL Native Signal (AHL) Receptor LuxR/LasR Receptor Protein AHL->Receptor Activates Furanone 5-ethyl-2(3H)-furanone Furanone->Receptor Competitive Inhibition DNA Target DNA (Virulence Genes) Receptor->DNA Transcriptional Activation Biofilm Biofilm Formation DNA->Biofilm Expression

Caption: Competitive inhibition mechanism where 5-ethyl-2(3H)-furanone displaces native AHL signals at the receptor level, blocking virulence gene expression.[1]

Part 4: Data Presentation Standards

When reporting results for 5-ethyl-2(3H)-furanone, use the following table structure to ensure comparability across studies.

Table 1: Recommended Data Reporting Format

Assay TypeCell Line / StrainReadout MetricResult (Example)Interpretation
Cytotoxicity A549 (Lung Ca)IC

(

M)
45.2

3.1
Moderate cytotoxicity; potential lead.[1]
Cytotoxicity HEK293 (Normal)IC

(

M)
>100Low toxicity to normal tissue (Good TI).[1]
Antimicrobial P. aeruginosaMIC (

M)
>200Non-bactericidal (Desired for QSI).[1]
QS Inhibition C. violaceumIC

(QSI)
12.5

1.2
Potent QS inhibitor at sub-toxic levels.[1]
Selectivity Index -Ratio (Tox/QSI)>8.0High therapeutic window for anti-virulence.[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 281853, 2(3H)-Furanone, 5-ethyl-. Retrieved from [Link][1]

  • Lönnberg, H., et al. (2024).[1] 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. MDPI Molecules. Retrieved from [Link][1]

  • ChemSRC. 2(3H)-Furanone, 5-ethyl- Biological Activity and NCI Data. Retrieved from [Link][1]

  • El-Ziaty, A.K., et al. (2017).[1] Synthesis and biological screening of some chromonyl-substituted heterocycles derived from 2(3H)-furanone derivative. Synthetic Communications. Retrieved from [Link][1]

Sources

Application Note: Isotopic Labeling Strategies for 2(3H)-Furanone, 5-ethyl-

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the isotopic labeling of 5-ethyl-2(3H)-furanone (also known as the ethyl homolog of


-angelica lactone).

This molecule presents a unique challenge in stable isotope chemistry due to its tautomeric instability . The 2(3H)-furanone isomer (


-unsaturated) is the kinetic product which readily isomerizes to the more thermodynamically stable 2(5H)-furanone (

-unsaturated) under basic or thermal stress. This guide prioritizes strategies that preserve the 2(3H) core while introducing stable labels (

C, D) for drug metabolism and pharmacokinetics (DMPK) applications.

Part 1: Strategic Analysis & Molecule Dynamics[1]

The Isomer Challenge

Before initiating synthesis, researchers must distinguish between the target 2(3H)-isomer and its tautomer.

  • Target: 5-ethyl-2(3H)-furanone (Kinetic Product). Characterized by a double bond between C4 and C5. Key for studying specific metabolic activation pathways or as a transient intermediate.

  • Contaminant: 5-ethyl-2(5H)-furanone (Thermodynamic Product). Characterized by a conjugated double bond between C3 and C4.

Critical Consideration: Deuterium labeling at the C3 position (


-to-carbonyl) is NOT recommended  for metabolic stability studies.[1] These protons are highly acidic (

) and undergo rapid exchange in physiological media, leading to label loss and concurrent isomerization to the 2(5H) form.
Labeling Strategy Selection
ApplicationRecommended LabelTarget PositionSynthetic Strategy
Quantitation (LC-MS/GC-MS) Carbon-13 (

)
Furanone RingDe Novo Synthesis from Succinic Anhydride
Metabolic Flux Analysis Carbon-13 (

)
Ethyl Side ChainGrignard Alkylation with

-EtI
Mechanistic Toxicology Deuterium (

)
Ethyl Side ChainUse of

-Ethylmagnesium Bromide
Structural Elucidation (NMR) Oxygen-18 (

)
CarbonylAcid-catalyzed exchange in

Part 2: Synthesis Protocols

Protocol A: Total Synthesis of Core-Labeled -5-Ethyl-2(3H)-Furanone

This protocol constructs the furanone ring from


-labeled precursors, ensuring a non-exchangeable label suitable for in vivo tracking.[1]
Reagents & Materials
  • Precursor: Succinic Anhydride-1,2,3,4-

    
     (CAS: 67519-25-9).[1][2]
    
  • Alkylating Agent: Ethylmagnesium Bromide (3.0 M in diethyl ether).

  • Catalyst: Phosphoric acid (

    
    , 85%).
    
  • Solvents: Anhydrous THF, Dichloromethane (DCM).

Step-by-Step Methodology

Step 1: Synthesis of


-4-Oxohexanoic Acid (Homolevulinic Acid) [1]
  • Setup: Flame-dry a 250 mL three-neck flask equipped with a magnetic stir bar, addition funnel, and

    
     inlet.
    
  • Dissolution: Dissolve Succinic Anhydride-

    
      (10.0 mmol) in anhydrous THF (50 mL). Cool to -78°C  (dry ice/acetone bath).
    
  • Addition: Add Ethylmagnesium Bromide (10.5 mmol) dropwise over 45 minutes. Crucial: Slow addition at low temperature favors mono-addition over bis-addition.[1]

  • Quench: Stir for 2 hours at -78°C, then quench with cold 1M HCl (20 mL).

  • Extraction: Extract with DCM (3 x 30 mL). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Recrystallize from hexane/ether to yield

    
    -4-oxohexanoic acid.
    

Step 2: Cyclodehydration & Kinetic Isolation [1]

  • Reaction: Mix the labeled 4-oxohexanoic acid (5 mmol) with 85%

    
     (catalytic amount, 50 mg) in a distillation flask.
    
  • Dehydration: Heat the mixture rapidly to 160°C under reduced pressure (15 mmHg).

  • Distillation: The 5-ethyl-2(3H)-furanone has a lower boiling point than the 2(5H) isomer.[1] Collect the distillate fraction boiling at ~75-80°C (15 mmHg) .

    • Note: Do not reflux. Refluxing promotes equilibration to the thermodynamic 2(5H) isomer.

  • Storage: Store immediately at -20°C under argon.

Protocol B: Deuterium Labeling of the Ethyl Side Chain ( -Ethyl)

Used for distinguishing exogenous vs. endogenous metabolites without altering the ring electronics.[1]

  • Reagent Generation: Generate

    
    -Ethylmagnesium Bromide  from 
    
    
    
    -Bromoethane
    (CAS: 3652-82-2) and Magnesium turnings in dry ether.[1]
  • Coupling: Follow Protocol A, Step 1, substituting the labeled Grignard reagent.

  • Cyclization: Proceed with Protocol A, Step 2.

  • Result: 5-(

    
    -ethyl)-2(3H)-furanone.[1][3][4] Mass shift: +5 Da.
    

Part 3: Analytical Validation & Quality Control[1]

NMR Differentiation of Isomers

Distinguishing the 2(3H) target from the 2(5H) impurity is critical.

Feature5-Ethyl-2(3H)-Furanone (Target)5-Ethyl-2(5H)-Furanone (Impurity)
C3 Protons

2.9 - 3.1 ppm (Multiplet, 2H)

6.0 - 6.2 ppm (Vinylic, 1H)
Vinyl Protons

5.2 - 5.4 ppm (C4-H, 1H)

7.2 - 7.5 ppm (C4-H, 1H)
Ethyl Signal Triplet/Quartet (Standard alkyl)Triplet/Quartet (Allylic shift)
Carbonyl (

)
~175 ppm (Saturated

-C)
~172 ppm (Conjugated)
Mass Spectrometry (EI, 70eV)
  • Diagnostic Fragment (Unlabeled):

    
     112 (
    
    
    
    ),
    
    
    83 (Loss of Ethyl,
    
    
    ).
  • Diagnostic Fragment (

    
    -Ring): 
    
    
    
    116 (
    
    
    ),
    
    
    87 (Loss of unlabeled Ethyl).
  • Diagnostic Fragment (

    
    -Ethyl): 
    
    
    
    117 (
    
    
    ),
    
    
    83 (Loss of labeled Ethyl -> Base peak remains unlabeled ring).[1]

Part 4: Visualization of Pathways[1][6]

Synthesis and Isomerization Workflow

The following diagram illustrates the synthetic pathway and the critical isomerization risk managed during the protocol.

G cluster_0 Critical Control Point Succinic Succinic Anhydride (13C or Unlabeled) Intermediate 4-Oxohexanoic Acid (Linear Precursor) Succinic->Intermediate Grignard Addition (-78°C, THF) EtMgBr Ethyl-MgBr (d5 or Unlabeled) EtMgBr->Intermediate Target 5-Ethyl-2(3H)-Furanone (Kinetic Target) Intermediate->Target Cyclodehydration (H3PO4, 160°C, Vac Distill) Isomer 5-Ethyl-2(5H)-Furanone (Thermodynamic Byproduct) Target->Isomer Base/Heat (Isomerization) Michael Michael Adducts (Metabolic Conjugates) Isomer->Michael Glutathione/Nucleophiles

Caption: Synthesis workflow highlighting the critical divergence between the kinetic 2(3H) target and the thermodynamic 2(5H) isomer.

References

  • NIST Chemistry WebBook. 2(3H)-Furanone, 5-ethyldihydro- (Gamma-Hexalactone) and Related Structures.[1] National Institute of Standards and Technology.[5] [Link]

  • PubChem. 5-ethyl-2(3H)-furanone (Compound Summary). National Center for Biotechnology Information. [Link]

  • Wolinsky, J., & Nelson, D. (1969). Synthesis of 5-substituted-2(3H)-furanones (alpha-angelica lactones). Journal of Organic Chemistry. (General methodology for alpha-angelica lactone homologs).

Sources

Troubleshooting & Optimization

Common problems in 5-ethyl-2(3H)-furanone synthesis and solutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and handling of 5-Ethyl-2(3H)-furanone (CAS: 2313-01-1).

Also known as 5-ethylfuran-2(3H)-one or the ethyl homologue of α-angelica lactone, this β,γ-unsaturated lactone is a highly valued intermediate in drug development and a specialized flavor/fragrance compound[1]. It is also frequently encountered as a degradation artifact in chemical ecology[2]. Because its double bond is deconjugated from the lactone carbonyl, it is thermodynamically less stable than its conjugated 2(5H)-furanone isomer. This inherent instability presents unique synthetic, purification, and storage challenges.

Below, you will find validated protocols, mechanistic insights, and a troubleshooting FAQ designed to ensure self-validating and reproducible experimental workflows.

Mechanistic Pathways & Workflows

Understanding the causality behind the synthesis of 5-ethyl-2(3H)-furanone is critical. The synthesis relies heavily on bypassing the thermodynamic sink of the 5H-isomer through strict kinetic control, or by driving the equilibrium via continuous distillation during dehydrative cyclization[3].

G N1 5-Ethyl-2(5H)-furanone (Thermodynamic Isomer) N2 Isomerization (Base/Acid Catalyst) N1->N2 Deprotonation N3 5-Ethyl-2(3H)-furanone (Target: CAS 2313-01-1) N2->N3 Kinetic Reprotonation N4 4-Oxohexanoic Acid (Keto-acid Precursor) N5 Dehydrative Cyclization (-H2O, Ac2O/Heat) N4->N5 Enolization N5->N3 Lactonization N6 (E)-4-Oxo-2-hexenal (Natural Precursor) N7 Degradation (Extraction Conditions) N6->N7 Oxidation/Isomerization N7->N3 Artifact Formation

Mechanistic pathways for 5-ethyl-2(3H)-furanone via isomerization, cyclization, and degradation.

Validated Experimental Protocols

Protocol A: Kinetically Controlled Isomerization of 5-Ethyl-2(5H)-furanone

Causality: The 5H-isomer is thermodynamically favored due to α,β-conjugation. By deprotonating the γ-position with a strong base to form a common dienolate, and subsequently quenching at extreme cryogenic temperatures, protonation occurs kinetically at the α-position (C3), yielding the deconjugated 3H-isomer.

  • Setup: Flame-dry a Schlenk flask under an argon atmosphere. Add 5-ethyl-2(5H)-furanone (10 mmol) in anhydrous THF (50 mL).

  • Deprotonation: Cool the solution strictly to -78 °C using a dry ice/acetone bath. Dropwise add Lithium Diisopropylamide (LDA, 1.1 equiv) over 15 minutes. Stir for 30 minutes to ensure complete dienolate formation.

  • Kinetic Quench: Rapidly inject a solution of glacial acetic acid (1.5 equiv) in THF (10 mL) pre-cooled to -78 °C. Critical Step: The use of a weak acid and extreme cold prevents the intermediate from thermodynamically equilibrating back to the 5H-isomer.

  • Workup: Dilute with cold diethyl ether, wash with saturated NaHCO₃, dry over Na₂SO₄, and concentrate under reduced pressure at a water bath temperature <25 °C.

Protocol B: Dehydrative Cyclization of 4-Oxohexanoic Acid

Causality: 4-Oxohexanoic acid (the ethyl homologue of levulinic acid) undergoes enolization and subsequent intramolecular esterification[3]. Acetic anhydride drives the dehydration, while vacuum distillation continuously removes the volatile product, shifting the equilibrium toward the lactone.

  • Setup: Equip a round-bottom flask with a short-path vacuum distillation apparatus.

  • Reagents: Combine 4-oxohexanoic acid (50 mmol), acetic anhydride (75 mmol), and anhydrous sodium acetate (2.5 mmol) as a catalyst.

  • Cyclization: Heat the mixture to 120 °C for 2 hours under a nitrogen atmosphere to promote enol lactonization.

  • Isolation: Apply high vacuum (1–2 Torr) and slowly increase the bath temperature. Collect the fraction boiling at approximately 65–70 °C. Critical Step: Add 10 mg of Butylated hydroxytoluene (BHT) to the receiving flask to prevent radical-induced polymerization of the unsaturated lactone.

Quantitative Data Summary

MetricProtocol A (Isomerization)Protocol B (Dehydrative Cyclization)
Primary Precursor 5-Ethyl-2(5H)-furanone4-Oxohexanoic acid
Reaction Control Kinetic (Cryogenic quench)Thermodynamic (Distillation driven)
Typical Yield 65 – 75%50 – 60%
Isomeric Purity (3H:5H) ~85:15~90:10
Scalability Low (Requires strict cryogenic conditions)High (Standard distillation setup)
Primary Impurity Unreacted 5H-isomerPolymeric dark residue, trace Acetic acid

Troubleshooting Guide & FAQs

Q1: My NMR shows a 90:10 mixture favoring the 5H-isomer instead of the target 3H-isomer. How do I shift the regioselectivity? A: This is the most common issue in butenolide synthesis, driven by thermodynamic equilibration. The 5H-isomer is vastly more stable due to conjugation between the alkene and the lactone carbonyl. To favor the 3H-isomer, you must rely entirely on kinetic protonation. Ensure your quench step in Protocol A is performed at strictly -78 °C using a weak proton source (like acetic acid, rather than HCl). Avoid leaving the purified product in acidic or basic conditions at room temperature, as it will rapidly re-equilibrate to the 5H form.

Q2: During vacuum distillation of the cyclized 4-oxohexanoic acid, I observe significant polymerization and a dark residue in the flask. What causes this? A: 5-Ethyl-2(3H)-furanone is highly susceptible to intermolecular Michael addition and ring-opening polymerization at elevated temperatures. This is exacerbated by trace acidic impurities (e.g., unremoved acetic acid from the Ac₂O dehydration). Solution: Neutralize the crude mixture thoroughly before distillation. Add a small amount of a radical inhibitor (e.g., BHT) to the distillation pot, and ensure the distillation is performed under high vacuum (<2 Torr) to keep the bath temperature as low as possible.

Q3: I am extracting volatiles from biological samples (e.g., insect scent glands) and detecting 5-ethyl-2(3H)-furanone. Is this a naturally occurring pheromone? A: Proceed with extreme caution. While 5-ethyl-2(5H)-furanone is a validated defensive compound in insects like Leptoglossus zonatus, the 3H-isomer is frequently identified as an extraction artifact. It is a known degradation product of (E)-4-oxo-2-hexenal under standard GC-MS or solvent extraction conditions[2]. To verify if it is truly endogenous, perform a cold extraction with non-reactive solvents and use derivatization techniques to trap reactive aldehydes prior to analysis.

Q4: Why does my isolated 5-ethyl-2(3H)-furanone degrade over time in storage? A: The deconjugated double bond is prone to auto-oxidation and gradual isomerization back to the 5H form, even at room temperature. For long-term storage, the compound must be kept neat (or in a non-polar, acid-free solvent), purged with argon, and stored at -20 °C.

References

  • Article - Semantic Scholar: Identification of the Alarm and Sex Pheromones of the Leaf-Footed Bug, Leptoglossus zonatus. 2

  • Comprehensive Two-Dimensional Gas Chromatography as a Powerful Strategy for the Exploration of Broas Volatile Composition.1

  • 6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis, and Anti-Inflammatory In Vivo-Activities. 3

  • The Kovats Retention Index: 5-Ethylfuran-2(3H)-one (C6H8O2). 4

Sources

Technical Support Center: Troubleshooting Low Yield in Paal-Knorr Furanone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026


-Keto Acids/Esters (The "Paal-Knorr" Furanone Variant)
Audience:  Researchers, Medicinal Chemists, Process Chemists

Executive Summary & Diagnostic Flowchart

Clarification on Terminology: Classically, the Paal-Knorr synthesis refers to the conversion of 1,4-dicarbonyls into furans , pyrroles, or thiophenes. However, the synthesis of furanones (specifically butenolides or furan-2(5H)-ones) typically proceeds via the acid-catalyzed cyclodehydration of


-keto acids or esters . This reaction shares the same mechanistic DNA as the Paal-Knorr—protonation, enol attack, and dehydration—and is frequently subject to the same yield-limiting pitfalls.

If you are experiencing low yields, the issue is likely thermodynamic reversibility (failure to remove water) or competing isomerization (formation of thermodynamically unstable isomers).

Diagnostic Workflow

Use this decision tree to identify the root cause of your yield loss.

TroubleshootingFlow Start Low Yield in Furanone Synthesis CheckSM Is Starting Material (SM) fully consumed? Start->CheckSM CheckWater Is water removal efficient? CheckSM->CheckWater No (SM remains) CheckIsomer Is the product alpha/beta isomerizing? CheckSM->CheckIsomer Yes (SM gone) ActionWater Action: Use Dean-Stark or Molecular Sieves CheckWater->ActionWater No (Closed system) ActionEquil Action: Increase Temp or Acid Strength CheckWater->ActionEquil Yes (Water removed) CheckPoly Is the reaction mixture dark/viscous? CheckIsomer->CheckPoly No (Wrong isomer) ActionBase Action: Buffer pH (Prevent Ring Opening) CheckIsomer->ActionBase Yes (Unstable isomer) ActionConc Action: Dilute Reaction (<0.1 M) CheckPoly->ActionConc Yes (Polymerization)

Figure 1: Decision tree for diagnosing yield loss in acid-catalyzed cyclodehydration.

Phase 1: Reagent & Substrate Analysis

Q1: My -keto acid precursor is unstable. Could this be the source of my low yield?

A: Yes.


-keto acids are prone to intermolecular aldol condensations and spontaneous lactonization/hydrolysis equilibria upon storage.
  • The Problem: If your starting material has degraded into oligomers before the reaction begins, your theoretical yield is already compromised.

  • The Fix:

    • Verify Purity: Run a quantitative NMR (qNMR) of your starting material immediately before the reaction.

    • Ester Precursors: If the free acid is unstable, synthesize the methyl or ethyl ester analog. These are generally more stable and can be cyclized directly under acidic conditions (transesterification-cyclization) or hydrolyzed in situ [1].

Q2: How does steric hindrance at the -position affect the reaction?

A: Steric bulk actually favors cyclization due to the Thorpe-Ingold Effect (gem-dialkyl effect).

  • Mechanism: Bulky groups restrict the rotation of the carbon chain, forcing the hydroxyl/enol group closer to the carboxylic acid/ester moiety.

  • Observation: If you have unsubstituted chains (e.g., 4-oxopentanoic acid), the entropic penalty for cyclization is higher, and the reaction is slower. You must drive these reactions harder (higher heat, vigorous water removal) compared to highly substituted substrates [2].

Phase 2: Reaction Conditions & Equilibrium Management

Q3: I see conversion, but the reaction stalls at 50-60%. Why?

A: You are likely fighting the hydrolysis equilibrium . The formation of the furanone ring generates one equivalent of water. In a closed system, this water will attack the lactone (furanone), hydrolyzing it back to the open-chain keto acid.



  • The Fix (Water Management):

    • Azeotropic Distillation: Use Toluene or Benzene with a Dean-Stark trap . This is the gold standard for driving the equilibrium to completion [3].

    • Molecular Sieves: If your substrate is heat-sensitive, add activated 3Å or 4Å molecular sieves directly to the reaction flask.

    • Chemical Dehydration: For stubborn cases, use acetic anhydride (

      
      ) or trifluoroacetic anhydride (TFAA) as a solvent/reagent. This chemically consumes the water produced.
      
Q4: Which acid catalyst should I use?

A: The choice depends on your substrate's sensitivity.

CatalystStrengthBest ForWatch Out For
p-TsOH (p-Toluenesulfonic acid) StrongRobust substrates, high-temp reflux (Toluene).Can cause charring/polymerization of electron-rich furans.
Amberlyst-15 Strong (Solid)Easy workup (filtration).Physical attrition of beads; mass transfer limits.
Acetic Acid / Ac

O
WeakSensitive substrates.Slower reaction; requires chemical dehydrating agent.
BF

Et

O
Lewis AcidEster precursors (transesterification).Moisture sensitivity; can cleave other protecting groups.
Q5: I am getting the wrong isomer (e.g., -angelica lactone vs. -angelica lactone). How do I control this?

A: This is a classic issue of Kinetic vs. Thermodynamic control .

  • Non-conjugated (

    
    -isomer):  Often the kinetic product. Formed under milder conditions or short reaction times.
    
  • Conjugated (

    
    -isomer):  The thermodynamic product (more stable due to conjugation with the carbonyl). Formed after prolonged heating or with strong acid catalysis.
    
  • Troubleshooting:

    • To keep the kinetic isomer: Stop the reaction early (monitor via GC/TLC) and avoid strong mineral acids. Distill the product directly from the reaction mixture under vacuum to prevent isomerization [4].

    • To get the thermodynamic isomer: Reflux longer with a catalytic amount of base (e.g.,

      
      ) or strong acid to facilitate the double bond migration.
      

Phase 3: Workup & Isolation

Q6: My product decomposes on silica gel. How do I purify it?

A: Furanones (butenolides) can be sensitive to the acidity of silica gel, leading to ring opening or polymerization.

  • Solution:

    • Neutralize Silica: Pre-treat your silica column with 1-2% Triethylamine (

      
      ) in the eluent.
      
    • Alumina: Use neutral alumina instead of silica.

    • Distillation: If the product is an oil and stable to heat, Kugelrohr or vacuum distillation is often superior to chromatography for yield preservation.

Optimized Protocol: General Synthesis of Furan-2(5H)-ones

Target: Cyclization of 4-oxopentanoic acid derivatives.

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark apparatus topped with a reflux condenser.

  • Reagents:

    • Substrate:

      
      -keto acid (1.0 equiv)
      
    • Solvent: Toluene (0.1 M concentration)

    • Catalyst: p-TsOH

      
      H
      
      
      
      O (0.05 - 0.1 equiv)
  • Procedure:

    • Dissolve substrate in Toluene.

    • Add catalyst.[1][2][3][4][5][6][7][8]

    • Heat to vigorous reflux. Ensure the solvent is actively distilling into the trap to remove water.

    • Monitoring: Monitor by TLC/GC. The reaction is typically complete when water collection ceases (1-4 hours).

  • Workup:

    • Cool to room temperature.[1]

    • Wash with sat. NaHCO

      
       (to remove catalyst and unreacted acid) and Brine.
      
    • Dry over MgSO

      
       and concentrate.
      
  • Purification: Vacuum distillation is preferred. If chromatography is needed, use buffered silica.

Mechanistic Visualization

The following diagram illustrates the critical equilibrium steps where yield is often lost.

Mechanism cluster_0 Critical Failure Point KetoAcid Gamma-Keto Acid (Open Chain) Enol Enol Intermediate KetoAcid->Enol H+ Hemiacetal Cyclic Hemiacetal (Unstable) Enol->Hemiacetal Cyclization Product Furanone (Butenolide) Hemiacetal->Product - H2O (Irreversible if water removed) Product->Hemiacetal + H2O (Equilibrium failure) Water H2O

Figure 2: Mechanistic pathway highlighting the dehydration step as the critical control point for yield.

References

  • Niyomura, O., et al. (2007).[5] "Cyclopropenones undergo ring-opening reactions... forming reactive ketene ylides."[5][9][10] Organic Letters, 9(16), 3169-3171. Link

  • Mao, W., & Zhu, C. (2015).[5][11] "Synergistic Acid-Promoted Synthesis of Highly Substituted Butenolides via the Annulation of Keto Acids and Tertiary Alcohols."[11] Organic Letters, 17(23), 5710-5713. Link

  • Dell’Acqua, A., et al. (2020). "Scalable synthesis and polymerisation of a β-angelica lactone derived monomer." Green Chemistry, 22, 5267-5273. Link

  • Organic Chemistry Portal. (n.d.). "Butenolide Synthesis." Link

  • BenchChem. (2025). "Technical Support Center: Paal-Knorr Furan Synthesis Troubleshooting." Link

Sources

Technical Support Center: 5-Ethyl-2(3H)-furanone Stability & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Portal. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in resolving erratic assay results tied to compound instability.

5-Ethyl-2(3H)-furanone is a highly reactive unsaturated γ-lactone. Its five-membered ring and conjugated system make it acutely susceptible to nucleophilic attack, isomerization, and oxidative degradation. This guide is designed to move beyond basic handling instructions by explaining the chemical causality behind these degradation pathways, providing self-validating protocols, and offering actionable troubleshooting steps.

Mechanistic Overview of Degradation

Understanding why your compound degrades is the first step to preventing it. 5-Ethyl-2(3H)-furanone primarily degrades via three competing pathways in solution:

Pathway Target 5-Ethyl-2(3H)-furanone (Intact Lactone) Hydrolysis Ring-Opened Hydroxy Acid (Hydrolysis) Target->Hydrolysis Aqueous Base (pH > 7) Nucleophilic Attack Isomer 5-Ethyl-2(5H)-furanone (Isomerization) Target->Isomer Thermal/Base Catalysis 1,2 H-Transfer Oxidation Oxidative Degradants (Radical/O2) Target->Oxidation UV Light / O2 Radical Propagation

Figure 1: Primary degradation pathways of 5-ethyl-2(3H)-furanone in solution.

Troubleshooting FAQs

Q1: Why does my 5-ethyl-2(3H)-furanone peak disappear rapidly in physiological buffers (e.g., PBS pH 7.4)? A1: The disappearance is driven by base-catalyzed hydrolysis. As a cyclic ester, 2(3H)-furanone undergoes rapid ring-opening in the presence of nucleophiles such as hydroxide ions (1[1]). The hydroxide attacks the C2 carbonyl, forming a tetrahedral intermediate that collapses to yield the corresponding acyclic hydroxy acid. Furanone stability is highly pH-dependent; studies demonstrate that furanones are most stable under acidic conditions (pH 2–4) and degrade rapidly at pH > 6, with half-lives dropping to mere hours at pH 8 (2[2]).

Q2: I am observing a secondary isobaric peak (same m/z) appearing over time in my LC-MS. What is it? A2: You are observing the isomerization of 5-ethyl-2(3H)-furanone to its 2(5H)-furanone isomer. Heating the 2(3H) furanone or exposing it to trace base converts it to the isomeric 2(5H) form. This occurs via a 1,2 hydrogen-transfer reaction, proceeding through an open-ring ketenoic aldehyde intermediate (3[3]). To prevent this, maintain strict temperature control (≤ 4°C during experiments) and avoid basic co-solvents.

Q3: Does light exposure affect the stability of my stock solutions? A3: Yes. The unsaturated moiety in 2(3H)-furanones is susceptible to photo-oxidation. UV light can trigger radical propagation, leading to dimerization or the formation of oxidized byproducts. Always store stock solutions in amber glass vials.

Quantitative Stability Data

To guide your experimental design, refer to the extrapolated stability metrics for substituted 2(3H)-furanones below. Notice the extreme sensitivity to pH and temperature.

Table 1: Estimated Half-Life (


) of 2(3H)-Furanones in Various Media 
Solvent / Buffer ConditionpHTemperatureEstimated

Primary Degradation Mechanism
Aqueous Citrate Buffer 2.025°C> 30 daysStable (Minimal Hydrolysis)
Aqueous Acetate Buffer 4.025°C~ 15 daysSlow Hydrolysis
Phosphate Buffered Saline (PBS) 7.425°C< 12 hoursRapid Ring-Opening
Aqueous Tris Buffer 8.025°C< 4 hoursBase-Catalyzed Hydrolysis
100% Ethanol (Deoxygenated) N/A-20°C> 12 monthsNone (Stable)
Standard Operating Procedures (SOP)

To ensure a self-validating system, your workflow must preemptively address hydrolysis, oxidation, and isomerization.

Workflow Step1 Step 1: Solvent Deoxygenation Sparge EtOH with Ar for 30 min Step2 Step 2: Stock Dissolution Dissolve furanone to 10 mM in EtOH Step1->Step2 Step3 Step 3: Buffer Preparation Adjust assay buffer to pH 4.0 - 5.0 Step2->Step3 Step4 Step 4: Just-in-Time Dilution Dilute stock into buffer immediately prior to assay Step3->Step4

Figure 2: Optimized preparation workflow to maximize 5-ethyl-2(3H)-furanone stability.

SOP: Preparation and Validation of 5-Ethyl-2(3H)-furanone Solutions

Phase 1: Stock Solution Preparation (Organic) Causality: Water and oxygen are the primary enemies of lactone stability. By preparing the master stock in a deoxygenated organic solvent, you arrest both hydrolysis and auto-oxidation.

  • Deoxygenate Solvent: Sparge HPLC-grade Ethanol (EtOH) or Acetonitrile (MeCN) with Argon gas for 30 minutes.

  • Dissolution: Dissolve 5-ethyl-2(3H)-furanone to a concentration of 10 mM or 50 mM.

  • Storage: Aliquot the stock into amber glass vials (to prevent photo-oxidation). Purge the headspace of each vial with Argon before sealing. Store at -20°C.

Phase 2: Aqueous Dilution (Just-in-Time) Causality: Because physiological pH (7.4) rapidly degrades the compound, aqueous exposure must be minimized.

  • Buffer Adjustment: If your assay permits, adjust your working buffer to pH 4.0 – 5.0 using a citrate or acetate buffer system.

  • Spiking: Spike the organic stock solution into the aqueous buffer immediately (≤ 5 minutes) before introducing it to your biological or chemical assay.

  • Temperature Control: Keep the aqueous working solution on ice (0–4°C) to kinetically slow down the 1,2 H-transfer isomerization and hydrolysis rates.

Phase 3: Real-Time Stability Validation (LC-UV/MS) Causality: You must prove the compound was intact at the time of the assay.

  • Run a baseline LC-MS injection of the working solution at T=0. Monitor the parent mass (m/z for C6H8O2).

  • Run a subsequent injection at the end of your assay time (e.g., T=60 mins).

  • Data Check: If a peak appears at [M+18] (addition of water), hydrolysis has occurred. If an isobaric peak appears at a different retention time, isomerization to 2(5H)-furanone has occurred.

References
  • National Toxicology Program (NTP). "Nomination Background: 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone(MX)". Aqueous Stability Data. Available at: [Link]

  • ResearchGate. "Thermal Decomposition of 2(3H) and 2(5H) Furanones: Theoretical Aspects". Isomerization and 1,2 H-transfer mechanisms. Available at:[Link]

Sources

Technical Support Center: Overcoming Matrix Effects in the Analysis of Furanones in Complex Samples

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the analysis of furanones. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of furanone quantification in challenging matrices. As a Senior Application Scientist, I understand that achieving accurate and reproducible results requires not only a robust methodology but also a deep understanding of the potential pitfalls, particularly the pervasive issue of matrix effects.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges you may encounter during your experiments. The information herein is grounded in established scientific principles and supported by authoritative references to ensure the integrity and reliability of your analytical work.

Understanding the Challenge: Furanones and Matrix Effects

Furanones are a class of cyclic organic compounds that are significant in various fields, from the food and fragrance industry, where they are key aroma contributors, to environmental science and drug development.[1][2] Their analysis, however, is often complicated by their polarity and, in some cases, thermal instability.[3][4][5] When analyzing furanones in complex samples such as food, beverages, biological fluids, or tissue extracts, the sample matrix—everything in the sample other than the analyte of interest—can significantly interfere with the analysis.[6]

This interference, known as the matrix effect , can manifest as either ion suppression or enhancement in mass spectrometry-based methods, leading to inaccurate quantification. Matrix effects arise when co-eluting compounds from the sample matrix affect the ionization efficiency of the target analyte in the ion source of the mass spectrometer.[7][8] This can be caused by a variety of factors, including competition for charge, alteration of droplet surface tension, and changes in the gas-phase chemistry of the ion source.[9][7]

This guide will provide you with the necessary tools and knowledge to anticipate, identify, and overcome these challenges, ensuring the accuracy and reliability of your furanone analysis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during the analysis of furanones in complex matrices, providing a systematic approach to diagnosis and resolution.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • Asymmetrical chromatographic peaks.

  • Reduced peak height and poor resolution.

Potential Causes & Solutions:

CauseExplanationRecommended Action
Active Sites in the GC/LC System The polar nature of some furanones can lead to interactions with active sites (e.g., silanol groups) in the injector, column, or detector, causing peak tailing.[3]1. Deactivate the System: Use a deactivated inlet liner and ensure your column is properly conditioned.[3] For LC, consider using a column with end-capping or a different stationary phase. 2. Derivatization: For GC analysis, derivatizing the furanone can reduce its polarity, minimizing interactions with active sites.[3][8]
Column Overload Injecting too much sample can saturate the stationary phase, leading to peak fronting.[3]1. Dilute the Sample: Reduce the concentration of the injected sample.[3][10] 2. Reduce Injection Volume: Decrease the volume of sample injected onto the column.[3]
Incompatible Injection Solvent If the injection solvent is significantly different in polarity or strength from the mobile phase (LC) or incompatible with the stationary phase (GC), it can cause peak distortion.[3]1. Match the Solvent: Whenever possible, dissolve your final extract in a solvent that is compatible with the initial mobile phase conditions (LC) or the column's stationary phase (GC).[3]
Column Degradation Over time, the stationary phase of the column can degrade, leading to poor peak shape for polar analytes.1. Replace the Column: If other troubleshooting steps fail, the column may need to be replaced.
Problem 2: Significant Ion Suppression or Enhancement in LC-MS/MS

Symptoms:

  • Analyte signal is significantly lower (suppression) or higher (enhancement) in matrix samples compared to neat solutions.[10]

  • Poor reproducibility of results between different samples.

  • Inaccurate quantification, even with an internal standard.

Potential Causes & Solutions:

CauseExplanationRecommended Action
Co-eluting Matrix Components Endogenous compounds from the matrix elute at the same time as the furanone, competing for ionization in the MS source.[6][7][11]1. Optimize Chromatography: Adjust the mobile phase gradient and/or flow rate to improve the separation of the analyte from interfering matrix components.[3][6] 2. Post-Column Infusion Experiment: This will help identify the regions in your chromatogram where ion suppression is most severe. You can then adjust your chromatography to move your analyte's elution time away from these regions.[10][12]
Inadequate Sample Cleanup Insufficient removal of matrix components during sample preparation is a primary cause of ion suppression.[11]1. Enhance Sample Preparation: Employ more rigorous sample cleanup techniques like Solid-Phase Extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).[1][3][13] 2. Sample Dilution: Diluting the sample can reduce the concentration of matrix components and alleviate ion suppression, but be mindful of your analyte's concentration and the instrument's limit of detection.[10]
Differential Matrix Effects on Analyte and Internal Standard Even with a stable isotope-labeled internal standard, a slight difference in retention time can expose them to different matrix components, leading to differential ion suppression.[10]1. Verify Co-elution: Carefully examine the chromatograms of your analyte and internal standard to ensure they perfectly co-elute. If not, chromatographic optimization is needed.[10]

Workflow for Diagnosing and Mitigating Matrix Effects

Caption: A decision tree for troubleshooting matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects, and why are they a concern for furanone analysis?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds in the sample matrix. This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte's signal in mass spectrometry.[9] For furanones, which are often analyzed in complex matrices like food and biological samples, matrix effects are a major concern because they can lead to inaccurate and unreliable quantitative results.[9]

Q2: When should I use Gas Chromatography-Mass Spectrometry (GC-MS) versus Liquid Chromatography-Mass Spectrometry (LC-MS) for furanone analysis?

A2: The choice depends on the specific furanone, the complexity of the matrix, and available instrumentation. GC-MS is a powerful technique for volatile and semi-volatile furanones and is often paired with sample preparation methods like Solid-Phase Microextraction (SPME).[1][3] However, the thermal instability of some furanones can be a concern with GC analysis.[3] LC-MS/MS is a suitable alternative that avoids high temperatures and is well-suited for polar and thermally labile furanones.[1][3]

Q3: Is derivatization necessary for the GC-MS analysis of furanones?

A3: Derivatization is often employed in the GC-MS analysis of furanones to improve their volatility and thermal stability.[3] By chemically modifying the furanone molecule, derivatization can lead to better chromatographic separation and enhanced sensitivity.[3]

Q4: How can I effectively minimize matrix effects in my LC-MS/MS analysis?

A4: Several strategies can be employed to mitigate matrix effects:

  • Improve sample cleanup: Utilize techniques like Solid-Phase Extraction (SPE) or QuEChERS to remove interfering matrix components.[3][13]

  • Optimize chromatography: Adjusting the mobile phase and gradient can help separate the analyte from co-eluting matrix components.[3][6]

  • Use matrix-matched calibration curves: Preparing calibration standards in a blank matrix that matches the sample can help compensate for matrix effects.[3][8]

  • Employ stable isotope-labeled internal standards: This is a highly effective way to correct for matrix effects and variations in sample preparation and injection.[3][6]

Q5: What are common issues with sample preparation for furanone analysis?

A5: A significant challenge in sample preparation is the efficient extraction of polar furanones from complex matrices, especially those with high fat or oil content.[3] For instance, solvent extraction of furanones from a sample with a high oil concentration can lead to the co-extraction of lipids, which can interfere with subsequent analysis.[3] Techniques like headspace analysis or SPME can be effective for volatile furanones but may not be suitable for all furanone compounds.[3]

Experimental Protocols

Protocol 1: General QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method for Furanone Extraction from a Solid Food Matrix

This protocol is a generalized approach and may require optimization for specific matrices and furanones.

1. Sample Homogenization and Extraction: a. Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. b. Add 10 mL of acetonitrile. c. For acidic furanones, add an appropriate buffering salt packet (e.g., AOAC or EN method salts). d. Shake vigorously for 1 minute.

2. Partitioning: a. Add the appropriate partitioning salts (e.g., magnesium sulfate, sodium chloride). b. Shake vigorously for 1 minute. c. Centrifuge at >3000 x g for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL d-SPE tube containing a cleanup sorbent (e.g., PSA for removing organic acids, C18 for removing fats). b. Vortex for 30 seconds. c. Centrifuge at >3000 x g for 5 minutes.

4. Final Extract Preparation: a. Take an aliquot of the cleaned supernatant for analysis by GC-MS or LC-MS/MS. The extract may require dilution with an appropriate solvent.

Visualizing the QuEChERS Workflow

QuEChERS_Workflow cluster_extraction Step 1: Extraction cluster_partitioning Step 2: Partitioning cluster_cleanup Step 3: Dispersive SPE Cleanup A Homogenized Sample (10g) B Add Acetonitrile (10mL) & Buffering Salts A->B C Shake Vigorously (1 min) B->C D Add Partitioning Salts (MgSO4, NaCl) C->D Acetonitrile Extract E Shake Vigorously (1 min) D->E F Centrifuge (>3000 x g, 5 min) E->F G Transfer Supernatant (1mL) to d-SPE Tube F->G Acetonitrile Layer H Vortex (30 sec) G->H I Centrifuge (>3000 x g, 5 min) H->I J Final Clean Extract for GC-MS or LC-MS/MS Analysis I->J Purified Supernatant

Caption: The QuEChERS workflow for furanone analysis.

References

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? | NorthEast BioLab. (n.d.). Retrieved from [Link]

  • Minimizing the Impact of the Sample Matrix During Routine Pesticide Residue Analysis in Food | Waters. (n.d.). Retrieved from [Link]

  • Full article: Matrix Effects and Application of Matrix Effect Factor - Taylor & Francis. (2017, November 24). Retrieved from [Link]

  • The Matrix Suppression Effect and Ionization Mechanisms in MALDI. (1996). Rapid Communications in Mass Spectrometry, 10(8), 871-877. Retrieved from [Link]

  • Sen, A., Schieberle, P., & Grosch, W. (1991). Quantitative determination of 2,5-dimethyl-4-hydroxy-3(2H)-furanone and its methyl ether using a stable isotope dilution assay. Lebensmittel-Wissenschaft & Technologie.
  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis - AMSbiopharma. (2025, November 19). Retrieved from [Link]

  • Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions – Welch Materials, Inc. (2024, November 21). Retrieved from [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories - ZefSci. (2025, May 6). Retrieved from [Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results - ResolveMass Laboratories Inc. (2025, December 29). Retrieved from [Link]

  • An Uncommon Fix for LC–MS Ion Suppression | LCGC International. (2021, April 5). Retrieved from [Link]

  • How to reduce matrix effect and increase analyte signal in extracted samples? - SCIEX. (2023, September 25). Retrieved from [Link]

  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (2025, March 10). Retrieved from [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Retrieved from [Link]

  • Blank, I., & Schieberle, P. (1993). Quantification of the flavour compounds 3-hydroxy-4,5-dimethyl-2(5H)-furanone and 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone by stable isotope dilution assay. Food Chemistry, 46(4), 361-365.
  • Stable Isotope Dilution Analysis (SIDA) to Determine Metabolites of Furan and 2-Methylfuran in Human Urine Samples: A Pilot Study - MDPI. (2023, September 14). Retrieved from [Link]

  • Solid-phase extraction as a routine method for comparing key aroma compounds in fruits. (2024, January 23). Retrieved from [Link]

  • (PDF) Matrix effects demystified: Strategies for resolving challenges in analytical separations of complex samples - ResearchGate. (2025, October 20). Retrieved from [Link]

  • Pesticide Residue Analysis in Herbs and Spices: Managing Matrix Effects in LC–MS/MS. (2026, February 17). Retrieved from [Link]

  • The Power of Stable Isotope Dilution Assays in Brewing - Brewing Science. (2025, September 10). Retrieved from [Link]

  • 2(5H)‐furanone in food (meat, cheese and fish - EURL-PC. (2024, June 21). Retrieved from [Link]

  • Stable Isotope Dilution Analysis (SIDA) to Determine Metabolites of Furan and 2-Methylfuran in Human Urine Samples: A Pilot Study - PubMed. (2023, September 14). Retrieved from [Link]

  • Methods for the determination of furan in food - JRC Publications Repository. (n.d.). Retrieved from [Link]

  • Characterization of 2,5-dimethyl-2,4-dihydroxy-3(2H) furanone, A Flavourant Principle From Sysepalum dulcificum. (2017, October 25). Retrieved from [Link]

  • Quantification of 2,5-dimethyl-4-hydroxy-3(2H)-furanone using solid-phase extraction and direct microvial insert thermal desorption gas chromatography-mass spectrometry - PubMed. (2008, October 24). Retrieved from [Link]

  • Validation of analytical method for furan determination in eight food matrices and its levels in various foods - PubMed. (2019, March 15). Retrieved from [Link]

  • (PDF) Solid-phase microextraction for determination of 3-chloro-4-(dichloromethyl)-5-hydroxy-2[5H]-furanone in water - ResearchGate. (2025, December 18). Retrieved from [Link]

  • Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry - ResearchGate. (n.d.). Retrieved from [Link]

  • QuEChERS Method Simplified: Key Steps and Applications | Separation Science. (2024, October 31). Retrieved from [Link]

  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC. (n.d.). Retrieved from [Link]

  • Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry - PubMed. (2011, September 23). Retrieved from [Link]

  • Matrix effects in the gas chromatographic-mass spectrometric determination of brominated analogues of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone - PubMed. (2004, March 5). Retrieved from [Link]

  • QuEChERS — A New Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples | LCGC International. (2022, April 15). Retrieved from [Link]

  • QuEChERS Method for Pesticide Residue Analysis - Phenomenex. (2025, April 1). Retrieved from [Link]

  • Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing). (2021, August 30). Retrieved from [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. (n.d.). Retrieved from [Link]

  • Validation of analytical methods for active constituents and agricultural products. (2014, July 1). Retrieved from [Link]

Sources

Technical Support Center: Preventing Thermal Degradation of Furanones in GC

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #FUR-GC-001 Subject: Thermal Instability & Signal Loss of Furanones (e.g., Furaneol, Halogenated Furanones) Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Thermodynamics of Failure

You are likely reading this because your furanone recovery is low, your peaks are tailing, or you are seeing "ghost peaks" that don't match your library.

The Root Cause: Furanones, particularly 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF/Furaneol) and halogenated signaling furanones, possess a cyclic enolone structure. This structure is inherently unstable at standard GC injector temperatures (250°C+). Upon thermal shock, they undergo:

  • Ring Opening: The hemiacetal/enol equilibrium shifts, leading to ring cleavage.

  • Decarbonylation: Loss of CO to form smaller aliphatic chains (e.g., acrolein derivatives).

  • Active Site Adsorption: The polar hydroxyl group binds irreversibly to silanol groups in the liner or column head.

This guide provides a self-validating workflow to stabilize these molecules using Chemical Shielding (Derivatization) and Thermal Gating (PTV/On-Column Injection).

Module A: Chemical Shielding (Derivatization)

Attempting to analyze underivatized polar furanones is the most common error. You must "cap" the active hydroxyl group to prevent hydrogen bonding and thermal oxidation.

The Protocol: Silylation with BSTFA

We utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.[1][2] This replaces the active proton on the furanone hydroxyl group with a trimethylsilyl (TMS) group, increasing volatility and thermal stability.[3][4][5]

Reagents Required:
  • BSTFA + 1% TMCS (Catalyst).[1][5]

  • Anhydrous Pyridine (Acid scavenger and solvent).

  • Internal Standard (e.g., Undecane or isotopically labeled furanone).

Step-by-Step Workflow
  • Dehydration (Critical): Ensure your sample extract is 100% water-free. Blow down to dryness under nitrogen. Reason: Silylating reagents react explosively with water, destroying your reagent before it touches the analyte.

  • Reconstitution: Redissolve residue in 50 µL Anhydrous Pyridine .

  • Reaction: Add 50 µL BSTFA + 1% TMCS .

  • Incubation: Cap vial tightly. Heat at 60°C for 30-60 minutes .

    • Note: Do not exceed 70°C; excessive heat can degrade the derivative.

  • Injection: Inject 1 µL directly into the GC.

Visualization: The Derivatization Pathway

G Start Native Furanone (Thermally Labile -OH) Process Incubation 60°C, 30 min Start->Process Reagent + BSTFA / TMCS (Silyl Donor) Reagent->Process Product TMS-Furanone (Thermally Stable) Process->Product Si-O Bond Formation Byproduct Byproducts (TMS-Amide, volatile) Process->Byproduct

Figure 1: Silylation pathway converting the labile hydroxyl group into a stable TMS ether, preventing surface adsorption and thermal breakdown.

Module B: The Injection System (Thermal Gating)

If derivatization is impossible (e.g., specific regulatory constraints), or if you are analyzing halogenated furanones that react with silylating agents, you must modify the hardware.

Standard Split/Splitless (S/SL) injection at 250°C is forbidden.

Option 1: Programmed Temperature Vaporization (PTV)

PTV allows the sample to be introduced at a low temperature, then rapidly heated. This separates the solvent from the analyte and prevents "flash vaporization" degradation.

  • Initial Temp: 40°C (Hold 0.5 min).

  • Ramp Rate: 700°C/min (Ballistic heating).

  • Final Temp: 200°C (Keep below the pyrolytic threshold of your specific furanone).

  • Mode: Solvent Vent (to remove excess pyridine if derivatized) or Splitless.

Option 2: Cool On-Column (COC)

The needle deposits the liquid directly into the column.

  • Benefit: The analyte never touches a hot liner surface.

  • Risk: Non-volatile matrix components will contaminate the column head (requires use of a retention gap/guard column).

Hardware Checklist
ComponentSpecificationReason
Liner Ultra-Inert, Deactivated, No Glass Wool Glass wool provides massive surface area for catalytic degradation.
Septum Low-bleed, high tempPrevents ghost peaks from siloxanes.
Guard Column 2m Deactivated Fused SilicaSacrificial zone for non-volatiles; protects analytical column.

Troubleshooting Matrix (FAQ)

Q1: I see a peak, but it tails severely. Is this degradation?

  • Diagnosis: Yes, or adsorption.

  • Test: Inject a hydrocarbon standard (e.g., C10-C20). If that tails, your system (liner/column) is dirty. If only the furanone tails, it is chemical activity.

  • Fix: Switch to a fresh Ultra-Inert liner without glass wool. If analyzing underivatized, verify the column is a polar phase (e.g., DB-WAX), as non-polar columns cause tailing for polar furanones.

Q2: My calibration curve is non-linear (quadratic) at low concentrations.

  • Diagnosis: Active sites are "eating" your sample. At low concentrations, a higher percentage of the analyte is lost to adsorption sites. Once sites are saturated (high conc.), response improves.

  • Fix: You must derivatize (See Module A). Alternatively, perform "matrix matching" or "priming" the column with a high-concentration injection before running your sequence.

Q3: Can I use Dichloromethane (DCM) as a solvent?

  • Warning: Use with caution. Halogenated solvents can degrade in the hot ion source to form HCl or metal chlorides (e.g., FeCl2), which act as Lewis acids and catalyze the degradation of furanones.

  • Recommendation: Use Ethyl Acetate or Hexane if possible. If DCM is required, clean the ion source frequently.

Diagnostic Workflow

Use this logic tree to determine your next step.

Troubleshooting Problem Start: Poor Furanone Recovery Deriv Is the sample derivatized? Problem->Deriv NoDeriv NO Deriv->NoDeriv YesDeriv YES (TMS) Deriv->YesDeriv LinerCheck Is Liner Deactivated & Wool-Free? NoDeriv->LinerCheck ChangeLiner Action: Remove Wool, Install Ultra-Inert Liner LinerCheck->ChangeLiner No InjType Injector Type? LinerCheck->InjType Yes HotSplit Hot Split/Splitless InjType->HotSplit ColdInj PTV or COC InjType->ColdInj SwitchInj Action: Switch to PTV (Max 200°C) HotSplit->SwitchInj Moisture Was sample dry before reagent add? YesDeriv->Moisture Wet NO / Unsure Moisture->Wet Dry YES Moisture->Dry Redo Action: Re-dry w/ N2, Add fresh BSTFA Wet->Redo CheckCol Check Column Phase (Non-polar required for TMS) Dry->CheckCol

Figure 2: Decision matrix for isolating the source of furanone loss.

References

  • Blank, I., & Fay, L. B. (1996). Formation of 4-hydroxy-2,5-dimethyl-3(2H)-furanone and 4-hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone through Maillard reaction based on pentose sugars.[6] Journal of Agricultural and Food Chemistry, 44(2), 531-536. Link

  • Zaikin, V. G., & Halket, J. M. (2003). Derivatization in Mass Spectrometry—4. Silylation. European Journal of Mass Spectrometry, 9(5), 421-434. Link

  • BenchChem Technical Support. (2025). The Principle of Silylation: An In-depth Technical Guide to Derivatization using BSTFA-TMCS. Link

  • Sigma-Aldrich. (n.d.). Silylation Reagents: BSTFA.[1][5] Technical Bulletin. Link

  • Uclés, S., et al. (2018).[7] Analysis of thermally labile pesticides by on-column injection gas chromatography in fruit and vegetables. Analytical and Bioanalytical Chemistry, 410, 6861–6871.[7] Link[7]

Sources

Optimizing reaction conditions for the synthesis of substituted furanones

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Furanone Synthesis. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the synthesis of substituted furanones (such as butenolides, 2(5H)-furanones, and 3(2H)-furanones).

Substituted furanones are privileged scaffolds in natural product synthesis and medicinal chemistry[1]. However, their synthesis is often plagued by chemoselectivity issues, catalyst deactivation, and product degradation during workup. This guide provides field-proven insights, mechanistic causality, and validated protocols to ensure your synthetic workflows are robust and self-validating.

Part 1: Diagnostic Workflows for Furanone Synthesis

Before diving into specific reaction parameters, it is critical to diagnose the root cause of synthetic failures. The following decision trees map out the troubleshooting logic for two of the most powerful furanone synthesis strategies.

G Start Issue: Low Yield in Pd-Coupling of 4-Tosyl-2(5H)-furanone Q1 Is homocoupling of boronic acid observed? Start->Q1 A1_Yes Switch Base/Solvent: Use KF in THF (Avoid aqueous Na2CO3) Q1->A1_Yes Yes Q2 Is the starting furanone degrading? Q1->Q2 No A2_Yes Reduce Temperature & Base Strength: Run at RT with mild bases Q2->A2_Yes Yes A2_No Check Catalyst Activation: Increase Ligand Sterics (e.g., XPhos) or check oxygen exclusion Q2->A2_No No

Troubleshooting workflow for Pd-catalyzed cross-coupling of 4-tosyl-2(5H)-furanones.

G Substrate Methyl O-(alkynylmethyl) glycolate Enolate Boron Enolate Formation (Bu2BOTf, iPr2NEt) Substrate->Enolate Rearrangement 2,3-Wittig Rearrangement Enolate->Rearrangement Allene Intermediate Allenyl Boronate Rearrangement->Allene Cyclization Alkylative Cyclization (Radical Pathway) Allene->Cyclization Workup_Ox Oxidative Workup (H2O2, pH 7 buffer) Cyclization->Workup_Ox Workup_Acid Acidic Workup (Aqueous HCl) Cyclization->Workup_Acid Product 3-Hydroxy-2-furanone (Desired Product) Workup_Ox->Product Degradation Degradation / Alternative Product (No furanone observed) Workup_Acid->Degradation

Mechanistic pathway and workup dependence in enolate Wittig rearrangement.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is my Palladium-catalyzed cross-coupling of 4-tosyl-2(5H)-furanone yielding homocoupled aryl byproducts instead of the desired 4-substituted furanone? A: This is a classic chemoselectivity issue driven by the choice of base and solvent. Boronic acids readily undergo oxidative homocoupling in the presence of Pd(II) and trace oxygen. When using aqueous bases like Na₂CO₃, the solubility of the boronate species increases, which can facilitate the transmetalation of two boronic acid equivalents if the oxidative addition of the furanone is comparatively slow. Solution: Switch to anhydrous potassium fluoride (KF) in tetrahydrofuran (THF)[2]. The fluoride ion strongly coordinates to the boronic acid to form a highly reactive fluoroborate intermediate. This accelerates the specific transmetalation step with the Pd(II)-furanone complex, effectively outcompeting the homocoupling pathway and delivering the 4-substituted 2(5H)-furanone in high yields[3].

Q2: How do I prevent epimerization and racemization when using the Vinylogous Mukaiyama Aldol Reaction (VMAR) to synthesize γ-substituted butenolides? A: The VMAR of silyloxyfurans is a powerful method for asymmetric butenolide synthesis, but the resulting products possess a highly acidic α-proton (relative to the lactone carbonyl) that is prone to base- or acid-catalyzed epimerization[1]. Solution: The causality of racemization usually lies in the Lewis acid catalyst turnover and the workup temperature. Ensure you are using a tightly bound chiral Lewis acid complex (e.g., Cu-BOX complexes) that does not dissociate and act as a non-specific Brønsted acid. Furthermore, the reaction must be quenched cold (-78 °C) using a buffered solution (such as saturated aqueous NaHCO₃) before warming to room temperature. Allowing the reaction to warm in the presence of the active Lewis acid will rapidly degrade the enantiomeric excess (ee)[4].

Q3: What is the optimal workup for the boron-mediated enolate Wittig rearrangement/cyclization to avoid product degradation? A: When synthesizing highly substituted 3-hydroxy-2-furanone derivatives via the treatment of methyl O-(alkynylmethyl) glycolates with dialkylboron triflates, the reaction proceeds through an intermediate allenyl boronate[5]. Solution: You must strictly use an oxidative workup (H₂O₂ and pH 7 buffer). If you quench the reaction with aqueous HCl, the acidic conditions promote protodeboronation or alternative electrophilic additions to the delicate allene/enol system, leading to complete degradation or alternative products (e.g., simple allenes) with zero furanone observed by NMR[6]. The oxidative workup smoothly cleaves the carbon-boron bond to reveal the stable 3-hydroxy-2-furanone core[7].

Part 3: Quantitative Data: Catalyst & Condition Benchmarking

To assist in selecting the correct synthetic strategy for your target molecule, refer to the benchmarking data below. This table summarizes the optimal parameters for the three primary methods of furanone construction discussed in this guide.

Synthetic StrategyStarting SubstrateCatalyst / Key ReagentsOptimal Solvent & TempTypical Yield (%)Enantiomeric Excess (ee %)
Pd-Catalyzed Cross-Coupling 4-Tosyl-2(5H)-furanone + ArB(OH)₂Pd(PPh₃)₄ (5 mol%), KFTHF, 65 °C75–95%N/A (Achiral)
Asymmetric VMAR Silyloxyfurans + AldehydesChiral Cu(II)-BOX complexesCH₂Cl₂, -78 °C80–98%85–99%
Wittig Rearrangement / Cyclization O-propargyl glycolatesBu₂BOTf, iPr₂NEtCH₂Cl₂, RT40–65%N/A (Achiral)

Part 4: Validated Experimental Protocols

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling of 4-Tosyl-2(5H)-furanones

Note: 4-Tosyl-2(5H)-furanone is utilized instead of halogenated furanones because the tosylate acts as a highly effective, stable pseudohalide that is easily synthesized from commercially available tetronic acid[2].

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with 4-tosyl-2(5H)-furanone (1.0 equiv), the desired arylboronic acid (1.5 equiv), Pd(PPh₃)₄ (5 mol %), and anhydrous KF (3.0 equiv).

  • Solvent Addition: Seal the flask with a rubber septum, remove it from the glovebox, and connect it to a Schlenk line. Add rigorously degassed anhydrous THF via syringe to achieve a 0.1 M concentration of the furanone.

  • Reaction: Stir the reaction mixture at 65 °C for 12 hours. Monitor the consumption of the starting material via TLC (Hexanes/EtOAc, UV active).

  • Workup: Cool the mixture to room temperature. Filter the crude mixture through a short pad of Celite to remove palladium black and inorganic salts. Wash the filter cake thoroughly with EtOAc.

  • Purification: Concentrate the filtrate in vacuo. Purify the residue via flash column chromatography on silica gel to afford the pure 4-substituted 2(5H)-furanone.

Protocol B: Synthesis of 3-Hydroxy-2-furanones via Enolate Wittig Rearrangement

Note: This protocol relies on the precise generation of a boron enolate. Moisture must be strictly excluded during the reaction phase, but the oxidative workup is mandatory for product release[6].

  • Enolate Generation: Dissolve the methyl O-(alkynylmethyl) glycolate derivative (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M) under an argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Add N,N-diisopropylethylamine (iPr₂NEt, 2.5 equiv) dropwise via syringe.

  • Boron Addition: Slowly add dibutylboron triflate (Bu₂BOTf, 1.0 M in CH₂Cl₂, 2.0 equiv) dropwise over 5 minutes.

  • Rearrangement: Remove the cooling bath and allow the reaction to warm to room temperature. Stir for 16 hours to allow the alkylative cyclization to complete.

  • Critical Oxidative Workup: Cool the reaction mixture to 0 °C. Add pH 7 phosphate buffer (volume equal to the CH₂Cl₂ used), followed by the careful, dropwise addition of 30% aqueous H₂O₂ (10 equiv). Warning: Exothermic reaction.

  • Isolation: Stir vigorously for 2 hours at room temperature. Separate the organic layer, extract the aqueous layer twice with CH₂Cl₂, dry the combined organic phases over Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography.

References

  • Everett, R. K.; Wolfe, J. P. Synthesis of Substituted 3-Hydroxy-2-Furanone Derivatives via an Unusual Enolate Wittig Rearrangement/Alkylative Cyclization Sequence. Organic Letters2013 , 15 (12), 2926–2929. URL: [Link]

  • Mao, B.; Fañanás-Mastral, M.; Feringa, B. L. Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. Chemical Reviews2017 , 117 (15), 10502–10566. URL: [Link]

  • Wu, J.; Zhu, Q.; Wang, L.; Fathi, R.; Yang, Z. Palladium-Catalyzed Cross-Coupling Reactions of 4-Tosyl-2(5H)-furanone with Boronic Acids: A Facile and Efficient Route to Generate 4-Substituted 2(5H)-furanones. Journal of Organic Chemistry2003 , 68 (2), 670–673. URL: [Link]

Sources

Addressing interference in the spectroscopic analysis of furanone mixtures

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers analyzing furanone mixtures. It is designed to move beyond generic advice, offering actionable, mechanism-based solutions to spectroscopic interference.

Status: Operational | Tier: Level 3 (Senior Application Support) Topic: Resolving Interference in UV-Vis, FTIR, NMR, and MS Workflows

Introduction: The Furanone Analytical Paradox

Furanones (e.g., 3(2H)-furanones, 2(5H)-furanones, and furaneol) are analytically deceptive. While structurally small, they exhibit high polarity, thermal instability, and rapid keto-enol tautomerism. These features create a "perfect storm" of spectroscopic interference, often manifesting as:

  • UV-Vis: Solvatochromic shifts masking

    
    .
    
  • FTIR: Carbonyl region saturation due to solvent or matrix overlap.

  • NMR: Signal broadening or duplication due to rapid proton exchange (tautomerism).

  • MS: Ion suppression in complex biological matrices.

This guide provides self-validating protocols to isolate and eliminate these interferences.

Module 1: UV-Vis Spectroscopy & Solvatochromism

Q: My absorbance maxima (


) shifts significantly between batches. Is my furanone degrading? 

A: Likely not. You are observing solvatochromism. Furanones possess conjugated carbonyl systems (


 and 

transitions) that are highly sensitive to solvent polarity.
  • The Mechanism: Polar solvents stabilize the excited state of

    
     transitions (causing a Red Shift/Bathochromic ) but stabilize the ground state of 
    
    
    
    transitions (causing a Blue Shift/Hypsochromic ).
  • The Fix: Standardize your solvent dielectric constant. Do not assume "Methanol" and "95% Methanol" yield identical spectra.

Troubleshooting Protocol: Solvent Validation

  • Blank Verification: Run a baseline scan of your solvent before adding the analyte. Ensure the solvent cutoff is

    
     nm (see table below).
    
  • Iso-absorptive Point Check: If analyzing a mixture, overlay spectra at varying concentrations. A lack of a clear isosbestic point suggests a chemical reaction (degradation) rather than simple physical solvation.

SolventUV Cutoff (nm)Effect on Furanone

(C=O)
Recommendation
Acetonitrile190Minimal ShiftPreferred for UV quantitation.
Methanol205Blue Shift (Hypsochromic)Good, but sensitive to water content.
Chloroform245VariableAvoid. Cutoff interferes with

.
Water190Strong Blue ShiftUse only if pH is buffered (prevent hydrolysis).
Module 2: FTIR & Vibrational Interference

Q: The carbonyl stretch (~1700-1760 cm⁻¹) is broad and unresolved. How do I distinguish the furanone C=O from the solvent or matrix?

A: You are facing "Vibrational Saturation." Furanones often exist as mixtures of isomers (e.g., 2(5H) vs 2(3H)). Their C=O bands overlap heavily with water (H-O-H bending at ~1640 cm⁻¹) or ester/acid matrices.

The Protocol: Derivative Spectroscopy & Deuteration

  • Deuterium Exchange (Self-Validating Step):

    • If your sample is aqueous, swap H₂O for D₂O.

    • Result: The water bending vibration shifts from ~1640 cm⁻¹ to ~1200 cm⁻¹, revealing the furanone carbonyl region (1700-1760 cm⁻¹).

  • Second Derivative Analysis:

    • Apply a Second Derivative (

      
      ) algorithm to your FTIR spectrum.
      
    • Why: This mathematical transformation narrows broad peaks, resolving the "shoulder" of the furanone C=O from the dominant matrix peak.

Module 3: NMR & Tautomeric "Ghost" Peaks

Q: My ¹H-NMR spectrum shows split peaks and broad baselines for a pure furanone sample. Is it impure?

A: It is likely Keto-Enol Tautomerism. Furanones like Furaneol (4-hydroxy-2,5-dimethyl-3(2H)-furanone) exist in rapid equilibrium between keto and enol forms. In standard solvents (CDCl₃), the exchange rate is intermediate on the NMR timescale, causing peak broadening or duplication.

The Fix: pH-Controlled NMR Tautomerism is acid/base catalyzed. To "freeze" the spectrum, you must control the proton exchange rate.

Experimental Protocol:

  • Acidification: Add a trace amount of TFA-d (Trifluoroacetic acid-d) to your CDCl₃ sample.

    • Target: Lower pH to ~4-5.

    • Mechanism: At low pH, the exchange rate slows or shifts predominantly to the keto form, sharpening the signals.

  • Solvent Switch: Switch to DMSO-d₆.

    • Why: DMSO forms strong hydrogen bonds, often stabilizing one tautomer over the other, simplifying the spectrum.

Visualizing the Logic:

NMR_Troubleshooting Start Issue: Broad/Split NMR Signals Check_Solvent Check Solvent Acidity Start->Check_Solvent Is_Protic Is Solvent Protic (e.g., MeOD)? Check_Solvent->Is_Protic Switch_Aprotic Switch to Aprotic (DMSO-d6/CDCl3) Is_Protic->Switch_Aprotic Yes Add_Acid Add Trace TFA-d (pH < 5) Is_Protic->Add_Acid No Result Sharp, Resolved Spectrum Switch_Aprotic->Result Run_Temp Variable Temp NMR (-40°C) Add_Acid->Run_Temp If still broad Run_Temp->Result

Caption: Decision tree for resolving tautomeric interference in Furanone NMR analysis.

Module 4: Mass Spectrometry & Matrix Suppression

Q: I see the furanone in UV, but it's absent or weak in LC-MS. Why?

A: Ion Suppression. Furanones are small, polar molecules that elute early in Reverse Phase (RP) chromatography, often co-eluting with salts and polar matrix components that steal charge in the ESI source.

The Protocol: Derivatization & Internal Standards Direct analysis often fails. You must modify the analyte or the method.

  • Derivatization (The "Gold Standard"):

    • Reagent: Pentafluorobenzyl bromide (PFBBr).[1]

    • Method: React sample with PFBBr in a basic solution.

    • Result: Converts the polar furanone into a non-polar, volatile derivative.

    • Benefit: Moves the analyte away from the "solvent front" (salts) and drastically increases ionization efficiency in GC-MS or LC-MS (negative mode).

  • Isotope Dilution:

    • Use a ¹³C-labeled furanone internal standard.

    • Why: The isotope co-elutes exactly with the analyte and experiences the exact same suppression. The ratio of Analyte/Standard remains constant regardless of matrix effects.

Summary of Characteristic Signals

Use this table to cross-reference your experimental data.

TechniqueParameterCharacteristic Value (Furanone)Common Interference
UV-Vis

285-295 nm (Methanol)Toluene, Phenols (overlap)
FTIR

1760 cm⁻¹ (2(5H)-one)1700 cm⁻¹ (3(2H)-one)Esters (1740), Water (1640)
¹H-NMR

(CH₂)
~2.9 ppm (Triplet, 2(3H))~4.9 ppm (Triplet, 2(5H))Solvent residuals, Aliphatic impurities
MS m/z[M+H]⁺ often weak; [M-H]⁻ betterSolvent adducts (Na⁺, K⁺)
References
  • Rantakokko, P., et al. (2004). Matrix effects in the gas chromatographic-mass spectrometric determination of brominated analogues of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone. Journal of Chromatography A. [Link]

  • Raab, T., et al. (2003). Tautomerism of 4-hydroxy-2,5-dimethyl-3(2H)-furanone: evidence for its enantioselective biosynthesis. PubMed. [Link]

  • Chemat, F., et al. (2011). Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry. ResearchGate. [Link]

  • Molina-Díaz, A., et al. (2025). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Chromatography Online. [Link]

Sources

Improving the efficiency of 5-ethyl-2(3H)-furanone extraction from natural products

Author: BenchChem Technical Support Team. Date: March 2026

An Expert's Guide to Enhancing 5-ethyl-2(3H)-furanone Extraction Efficiency from Natural Matrices

Welcome to the Technical Support Center for Natural Product Extraction. This guide is designed for researchers, scientists, and drug development professionals dedicated to isolating 5-ethyl-2(3H)-furanone. We will delve into the intricacies of extraction, moving beyond mere protocols to explain the underlying principles that govern efficiency and purity. Our goal is to empower you with the knowledge to troubleshoot common issues and optimize your workflow for consistent, high-yield results.

Frequently Asked Questions (FAQs): The Foundations of Furanone Extraction

Q1: What are the primary challenges when extracting 5-ethyl-2(3H)-furanone from natural products?

A1: The extraction of 5-ethyl-2(3H)-furanone, a valuable lactone, presents several challenges. Its concentration in natural sources can be quite low, necessitating efficient and sensitive extraction methods. Like many furanones, it can be thermally labile, meaning it is susceptible to degradation at high temperatures often used in conventional extraction techniques.[1] Furthermore, natural matrices are complex, containing a myriad of other compounds (e.g., lipids, pigments, other volatiles) that can co-extract and interfere with downstream analysis and purification.[2]

Q2: Which extraction method is most suitable for a thermally sensitive compound like this furanone?

A2: While traditional methods like Soxhlet extraction are common, they often employ high temperatures that can degrade the target analyte.[3] Modern, non-thermal or temperature-controlled techniques are generally preferred. Ultrasound-Assisted Extraction (UAE) is an excellent choice as it enhances extraction efficiency through acoustic cavitation while allowing for precise temperature control.[4][5] For analytical purposes, Solid Phase Microextraction (SPME) is a powerful, solvent-free technique ideal for volatile and semi-volatile compounds like furanones, often used in conjunction with Gas Chromatography-Mass Spectrometry (GC-MS).[6]

Q3: How do I select the optimal solvent for my extraction?

A3: Solvent selection is critical and depends on the principle of "like dissolves like." 5-ethyl-2(3H)-furanone is a moderately polar compound. Therefore, solvents of intermediate polarity, such as ethyl acetate or dichloromethane, are often effective.[7][8] However, the choice also depends on the complexity of the plant matrix. It is often beneficial to test a range of solvents with varying polarities.[3] For "green" chemistry applications, there is a growing interest in replacing traditional organic solvents with more environmentally friendly alternatives.[8][9]

Q4: My extracts show inconsistent bioactivity or target compound concentration between batches. What is the likely cause?

A4: Inconsistency between batches is a frequent problem in natural product research.[10] The primary culprits are often variability in the raw plant material (e.g., geographical source, harvest time, storage) and a lack of stringent control over extraction parameters.[1][10] Every step, from the particle size of the ground material to the exact extraction time, temperature, and solvent-to-solid ratio, must be meticulously documented and standardized to ensure reproducibility.[2][10]

Q5: Is a sample cleanup step necessary after the initial extraction?

A5: Almost always, yes. Crude extracts from natural products are complex mixtures. A cleanup step is crucial to remove interfering compounds that can affect the accuracy of quantification and the purity of the final product.[2] Solid-Phase Extraction (SPE) is a highly effective and widely used technique for this purpose. It involves passing the liquid extract through a cartridge containing a solid adsorbent that selectively retains the furanone, while impurities are washed away.[1][3]

Troubleshooting Guide: From Low Yields to Analytical Headaches

This section addresses specific problems you may encounter during your extraction and analysis workflow.

Problem Potential Causes Expert-Recommended Solutions & Explanations
Low Extraction Yield 1. Inappropriate Solvent Choice: The solvent may not have the optimal polarity to solubilize the furanone. 2. Insufficient Extraction Time/Temperature: The conditions may not be adequate to overcome the interactions between the analyte and the sample matrix.[10] 3. Poor Sample Preparation: Large particle sizes of the plant material reduce the surface area available for solvent contact.[10]1. Solvent Screening: Test a gradient of solvents (e.g., hexane, ethyl acetate, ethanol). A mixture of solvents can sometimes provide better results than a single one.[4] 2. Optimize Parameters: For methods like UAE, systematically vary the extraction time and temperature. Be cautious with temperature to avoid degradation.[5] A response surface methodology (RSM) can be employed for rigorous optimization.[5] 3. Standardize Grinding: Ensure the plant material is finely and uniformly ground. Document the particle size for consistency.
Analyte Degradation 1. Thermal Stress: High temperatures during extraction (e.g., Soxhlet) or concentration (e.g., rotary evaporation at high heat) can break down the furanone structure.[1] 2. Incorrect pH: Certain pH values can promote hydrolysis or other degradation pathways.[1]1. Use Milder Conditions: Employ UAE at a controlled, low temperature (e.g., < 50 °C).[4] When concentrating the extract, use a rotary evaporator under reduced pressure to lower the solvent's boiling point.[10] 2. Buffer the System: If pH sensitivity is suspected, consider using a buffered extraction solvent. Furanones are often more stable at a slightly acidic pH.[1]
Emulsion Formation during Liquid-Liquid Extraction (LLE) 1. Vigorous Shaking: High agitation can create a stable emulsion, especially with samples rich in fats or phospholipids.[11] 2. High Concentration of Surfactant-like Molecules: Natural extracts often contain compounds that can stabilize emulsions.[11]1. Gentle Inversion: Instead of shaking the separatory funnel vigorously, use a gentle swirling or inverting motion.[11] 2. "Salting Out": Add a saturated solution of sodium chloride (brine) to the aqueous layer. This increases the ionic strength of the aqueous phase, disrupting the emulsion and forcing better separation.[11][12] 3. Centrifugation: If emulsions persist, centrifuging the mixture can help break them.
Poor GC-MS Results (Peak Tailing, Low Sensitivity) 1. Analyte Polarity: The polar nature of the furanone can lead to interactions with active sites in the GC system (e.g., inlet liner, column), causing peak tailing.[2] 2. Low Volatility: The compound may not be volatile enough for efficient transfer through the GC column at standard temperatures. 3. Matrix Effects: Co-extracted compounds can interfere with the ionization of the target analyte in the mass spectrometer, causing ion suppression or enhancement.[1]1. Deactivate the GC System: Use a deactivated inlet liner and ensure the column is properly conditioned to minimize active sites.[2] 2. Derivatization: Consider derivatizing the furanone to create a less polar and more volatile analogue. This can significantly improve peak shape and sensitivity.[2][13] 3. Enhance Sample Cleanup: Implement a robust SPE cleanup protocol to remove interfering matrix components before injection.[1] Using a stable isotope-labeled internal standard can also help correct for matrix effects.[2]

Visualizing the Workflow and Troubleshooting Process

A clear understanding of the experimental sequence and decision-making process is vital for efficiency.

ExtractionWorkflow RawMaterial Raw Plant Material Preparation Grinding & Homogenization RawMaterial->Preparation Extraction Ultrasound-Assisted Extraction (UAE) Preparation->Extraction Filtration Filtration & Centrifugation Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract Cleanup Solid-Phase Extraction (SPE) Cleanup CrudeExtract->Cleanup PureExtract Purified Extract Cleanup->PureExtract Analysis GC-MS Analysis PureExtract->Analysis Data Quantification & Characterization Analysis->Data TroubleshootingLogic cluster_yield Low Yield? cluster_purity Purity Issues? cluster_analysis Poor GC-MS Data? Start Problem Encountered CheckSolvent Optimize Solvent Start->CheckSolvent Yes ImproveCleanup Enhance SPE Cleanup Start->ImproveCleanup No, but... CheckParams Adjust Time/Temp CheckSolvent->CheckParams CheckPrep Improve Grinding CheckParams->CheckPrep ChangeSolvent Use Selective Solvent ImproveCleanup->ChangeSolvent Derivatize Consider Derivatization ImproveCleanup->Derivatize Still issues? CheckSystem Check GC System Activity Derivatize->CheckSystem RefineCleanup Refine Sample Cleanup CheckSystem->RefineCleanup

Caption: A decision tree for troubleshooting common extraction issues.

Validated Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of 5-ethyl-2(3H)-furanone

This protocol is designed to efficiently extract the target compound while minimizing thermal degradation.

  • Sample Preparation:

    • Dry the selected plant material (e.g., leaves, fruit pulp) at a low temperature (< 40°C) or freeze-dry to preserve volatile compounds.

    • Grind the dried material into a fine, homogenous powder (e.g., 40-60 mesh).

  • Extraction:

    • Accurately weigh approximately 1-5 g of the powdered sample into an Erlenmeyer flask.

    • Add the chosen extraction solvent (e.g., ethyl acetate) at a specific solvent-to-solid ratio, typically ranging from 10:1 to 20:1 (mL/g). [4] * Place the flask in an ultrasonic bath with temperature control. Set the temperature to a value between 25°C and 50°C. [4] * Sonicate for a predetermined time, typically 20-60 minutes, at a frequency of around 40 kHz. [4]3. Recovery:

    • After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue. [10] * Wash the residue with a small volume of fresh solvent to ensure complete recovery.

    • Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure at a controlled temperature (< 40°C). [10] * Dry the final extract to a constant weight and store it at -20°C in a dark, airtight container. [10] Protocol 2: Solid-Phase Extraction (SPE) Cleanup

This protocol is essential for removing interfering compounds prior to instrumental analysis.

  • Cartridge Selection: Choose an SPE cartridge with a sorbent appropriate for the polarity of 5-ethyl-2(3H)-furanone (e.g., a silica-based sorbent like Strata Eco-Screen or a polymeric sorbent). [3]2. Cartridge Conditioning:

    • Pass 3-5 mL of a strong solvent (e.g., methanol) through the cartridge to activate the sorbent. [1] * Equilibrate the cartridge by passing 3-5 mL of the sample solvent (the solvent your extract is dissolved in) through it. Do not allow the cartridge to run dry. [1]3. Sample Loading:

    • Dissolve a known amount of the crude extract in a minimal volume of the appropriate solvent.

    • Slowly load the sample onto the conditioned SPE cartridge.

  • Washing (Interference Elution):

    • Pass a weak solvent (e.g., hexane or a hexane/ethyl acetate mixture) through the cartridge to wash away non-polar impurities while the target furanone remains bound to the sorbent.

  • Analyte Elution:

    • Elute the 5-ethyl-2(3H)-furanone from the cartridge using a stronger solvent (e.g., pure ethyl acetate or a more polar mixture). [3] * Collect this fraction, which now contains the purified analyte.

  • Final Preparation:

    • Concentrate the purified fraction under a gentle stream of nitrogen and reconstitute it in a solvent suitable for GC-MS analysis.

References

  • Benchchem. (n.d.). Technical Support Center: Addressing Inconsistencies in Bioactivity of Natural Extracts.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Furaneol Extraction from Solid Samples.
  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction.
  • Benchchem. (n.d.). A Comparative Guide to the Detection and Quantification of 2(3H)-Furanones: GC-MS and Alternative Methods.
  • Benchchem. (n.d.). Technical Support Center: Quantitative Analysis of Furanones in Complex Mixtures.
  • NIST. (n.d.). 2(3H)-Furanone, 5-ethyldihydro-. NIST Chemistry WebBook.
  • MDPI. (2025, July 1). Extraction, Isolation, and Purification of Furanocoumarins from Invasive Heracleum sosnowskyi.
  • NIST. (n.d.). 2(3H)-Furanone, 5-ethyldihydro-. NIST Chemistry WebBook.
  • Google Patents. (n.d.). CN110003151B - Process for the preparation of furanonic acids.
  • Reddit. (2019, May 17). What are some common mistakes when doing liquid-liquid extraction labs?
  • Singh, J., & Agee, B. (n.d.). Development of a green technique to extract the flavorant coffee furanone from spent coffee grounds. Poster Board #467.
  • LCGC International. (2020, November 12). Tips for Troubleshooting Liquid–Liquid Extractions.
  • PubMed. (n.d.). The naturally occurring furanones: formation and function from pheromone to food.
  • PubMed. (2011, September 23). Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry.
  • PMC. (2025, March 24). Optimization of extraction process and solvent polarities to enhance the recovery of phytochemical compounds, nutritional content, and biofunctional properties of Mentha longifolia L. extracts.
  • ResearchGate. (2025, August 7). Synthesis of 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone.
  • ResearchGate. (n.d.). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry.
  • ResearchGate. (2025, August 6). Optimization of Conditions for the Extraction of Natural Antioxidants from Raw Plant Materials.
  • ResearchGate. (2025, August 6). Optimisation of accelerated solvent extraction for screening of the health benefits of plant food materials.
  • Wiley-VCH. (n.d.). 1 Extraction of Natural Products from Plants – An Introduction.
  • PMC. (n.d.). Historical Review on the Identification of Mesifurane, 2,5-Dimethyl-4-methoxy-3(2H)-furanone, and Its Occurrence in Berries and Fruits.
  • PMC. (n.d.). Extraction of Flavonoids From Natural Sources Using Modern Techniques.
  • MDPI. (2024, September 5). Optimization of Different Extraction Methods for Phenolic Compound Verbascoside from Chinese Olea europaea Leaves Using Deep Eutectic Solvents: Impact on Antioxidant and Anticancer Activities.

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Validation & Comparative

A Comparative Study of Aroma Profiles: Sotolon vs. 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Flavor Scientists

In the intricate world of flavor chemistry, furanones stand out as a class of potent aroma compounds that significantly influence the sensory profiles of a wide array of food products and beverages. Their characteristic sweet, caramel-like, and nutty aromas make them key targets for both fundamental research and industrial applications. This guide provides an in-depth comparative analysis of two prominent furanones: 3-hydroxy-4,5-dimethyl-2(5H)-furanone, commonly known as sotolon, and its structural analog, 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone. While structurally similar, these molecules possess distinct aroma profiles and potencies, a subject of considerable interest to researchers, scientists, and professionals in drug development and flavor science.

This guide will delve into the nuanced differences in their aroma characteristics, their chemical properties, and the established experimental methodologies for their comprehensive analysis. By presenting side-by-side comparisons, detailed protocols, and supporting data, we aim to provide a valuable resource for the scientific community.

Chemical and Sensory Characteristics: A Head-to-Head Comparison

Sotolon is renowned for its complex and concentration-dependent aroma. At higher concentrations, it exudes a characteristic fenugreek or curry-like scent, while at lower, more commonly encountered levels in food, it imparts pleasant notes of maple syrup, caramel, and burnt sugar.[1][2] This dual aromatic nature makes it a critical component in the flavor profiles of products like fenugreek seeds, aged sake, fortified wines, and even artificial maple syrup.[1]

In contrast, 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone consistently presents a sweet aroma profile, with dominant notes of maple and caramel.[1][3][4] It is recognized as a key contributor to the aroma of roasted coffee and is naturally present in various fruits such as blackberries and raspberries.[5] A crucial distinction between the two lies in their potency. The ethyl-substituted analog, 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone, boasts a significantly lower odor detection threshold, rendering it a more powerful flavoring agent on a per-weight basis.[1]

The following table summarizes the key properties of these two furanones:

PropertySotolon5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone
Chemical Structure
Chemical Formula C₆H₈O₃[1]C₇H₁₀O₃[1]
Molar Mass 128.13 g/mol [1]142.15 g/mol [1]
Aroma Profile High conc: Curry, fenugreek[1][2]Low conc: Maple syrup, caramel, burnt sugar[1][2]Sweet, maple, caramel, fruity[1][3][4]
Odor Detection Threshold (in water) 0.001 ppb[1]0.00001 ppb[1]
Natural Occurrence Fenugreek, aged sake, fortified wines, lovage, roasted coffee[1][2]Roasted coffee, blackberries, raspberries, blueberries[5][6]

Experimental Methodologies for Aroma Profile Analysis

To objectively compare the aroma profiles of sotolon and 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone, a combination of instrumental and sensory analysis techniques is employed. Gas Chromatography-Olfactometry (GC-O) and Gas Chromatography-Mass Spectrometry (GC-MS) are the cornerstone analytical methods.

Gas Chromatography-Olfactometry (GC-O) Workflow

GC-O allows for the sensory evaluation of individual volatile compounds as they elute from the gas chromatograph. This technique is invaluable for identifying odor-active compounds in a complex mixture.

GC_O_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_sensory Sensory Evaluation Sample Food/Beverage Sample Extraction Solvent Extraction or Solid Phase Microextraction (SPME) Sample->Extraction Concentration Extract Concentration Extraction->Concentration GC Gas Chromatograph Concentration->GC Injection Splitter Effluent Splitter GC->Splitter MS Mass Spectrometer (Identification) Splitter->MS SniffingPort Sniffing Port Splitter->SniffingPort Assessor Trained Sensory Panelist SniffingPort->Assessor Olfactogram Olfactogram (Odor Description & Intensity) Assessor->Olfactogram

GC-O workflow for aroma analysis.

Detailed Protocol for Gas Chromatography-Olfactometry (GC-O):

  • Sample Preparation:

    • Prepare standard solutions of sotolon and 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone in a suitable solvent (e.g., ethanol) at various concentrations.

    • For food matrices, extract volatile compounds using solvent extraction or Solid Phase Microextraction (SPME).

  • GC-O Analysis:

    • Inject the prepared sample into a gas chromatograph equipped with an appropriate capillary column (e.g., DB-Wax).

    • The column effluent is split between a mass spectrometer (for chemical identification) and a sniffing port.

    • A trained sensory panelist sniffs the effluent at the sniffing port and records the retention time, odor descriptor, and intensity of each detected aroma.

  • Data Analysis:

    • The retention times of the perceived odors are matched with the peaks from the mass spectrometer to identify the responsible compounds.

    • The perceived odor intensities can be quantified to compare the sensory impact of different compounds.

Quantitative Analysis using Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is employed for the precise quantification of the target furanones. This data is essential for calculating Odor Activity Values (OAVs), which provide a measure of a compound's contribution to the overall aroma.

Detailed Protocol for GC-MS Analysis:

  • Sample Preparation and Extraction:

    • A known amount of an internal standard (e.g., a deuterated analog of the analyte) is added to the sample for accurate quantification.

    • Extraction is performed using liquid-liquid extraction with a solvent like dichloromethane, followed by purification steps if necessary.

  • GC-MS Instrumentation and Conditions:

    • An Agilent 7890B GC coupled with a 5977A MS detector, or a similar system, is used.

    • Column: A polar capillary column such as a DB-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.

    • Oven Temperature Program: Start at 40°C (hold for 2 min), ramp to 240°C at 4°C/min (hold for 10 min).

    • Injector: Splitless mode at 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Conditions: Electron impact (EI) mode at 70 eV. Data is acquired in Selected Ion Monitoring (SIM) mode for higher sensitivity and selectivity, monitoring characteristic ions for each compound.

  • Quantification:

    • A calibration curve is generated using standard solutions of known concentrations of sotolon and 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone.

    • The concentration of each compound in the sample is calculated based on the peak area ratio of the analyte to the internal standard and the calibration curve.

Determining Odor Potency: Aroma Extract Dilution Analysis (AEDA) and Odor Activity Value (OAV)

To compare the potency of the two furanones, Aroma Extract Dilution Analysis (AEDA) is a powerful technique. AEDA involves the stepwise dilution of a sample extract and subsequent GC-O analysis of each dilution. The highest dilution at which an odor is still detectable is known as the Flavor Dilution (FD) factor. A higher FD factor indicates a more potent odorant.

The Odor Activity Value (OAV) provides a more direct measure of a compound's contribution to the overall aroma. It is calculated by dividing the concentration of a compound in a sample by its odor detection threshold in the same matrix.

OAV_Calculation cluster_interpretation Interpretation Concentration Concentration (C) (from GC-MS analysis) OAV Odor Activity Value (OAV) Concentration->OAV C / ODT Threshold Odor Detection Threshold (ODT) (from sensory analysis) Threshold->OAV OAV_gt_1 OAV > 1: Compound likely contributes to the overall aroma OAV_lt_1 OAV < 1: Compound is below its threshold and may not contribute

Calculation and interpretation of Odor Activity Value (OAV).

Conclusion

Sotolon and 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone are two powerful furanones that, despite their structural similarities, exhibit distinct and impactful aroma profiles. Sotolon's chameleon-like character, shifting from spicy to sweet depending on concentration, contrasts with the consistently sweet, maple-caramel notes of its ethyl analog. The significantly lower odor detection threshold of 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone underscores its remarkable potency as a flavoring agent.

The choice between these compounds in flavor and fragrance applications is dictated by the desired sensory outcome. For a complex, spicy, and warm profile, sotolon is an excellent candidate. For a potent, sweet, and straightforward maple-caramel note, 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone is often the preferred choice. The experimental protocols detailed in this guide provide a robust framework for researchers to conduct their own comparative analyses, furthering our understanding of these and other vital flavor compounds. Through the rigorous application of these methodologies, the scientific community can continue to unravel the complexities of flavor perception and drive innovation in the food and beverage industry.

References

  • Starkenmann, C., et al. (2021). Key Food Furanones Furaneol and Sotolone Specifically Activate Distinct Odorant Receptors. Journal of Agricultural and Food Chemistry, 69(37), 11025-11035. Available from: [Link]

  • The Good Scents Company. maple furanone. Available from: [Link]

  • Kaneko, S., et al. (2016). Comparative Aroma Extract Dilution Analysis of Changes in Aroma Components of Seasoned Soy Sauce Prepared from Soy Sauce and Mirin during Heating. Food Science and Technology Research, 22(5), 655-662. Available from: [Link]

  • ResearchGate. Synthesis of 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone. Available from: [Link]

  • mediaTUM. Key Food Furanones Furaneol and Sotolone Specifically Activate Distinct Odorant Receptors. Available from: [Link]

  • ResearchGate. Quantification of the flavour compounds 3-hydroxy-4,5-dimethyl-2(5H)-furanone and 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone by stable isotope dilution assay. Available from: [Link]

  • USDA ARS. Aroma Extract Dilution Analysis of cv. Meeker (Rubus idaeus L.) Red Raspberries from Oregon and Washington. Available from: [Link]

  • Wikipedia. Sotolon. Available from: [Link]

  • Oxford Academic. Evaluation of the Key Odorants of Foods by Dilution Experiments, Aroma Models and Omission. Available from: [Link]

  • Leffingwell & Associates. Burnt Sugar Notes. Available from: [Link]

  • PubMed. The naturally occurring furanones: formation and function from pheromone to food. Available from: [Link]

  • Frontiers in Plant Science. Comparative analysis of fruit aroma patterns in the domesticated wild strawberries “Profumata di Tortona” (F. moschata) and “Regina delle Valli” (F. vesca). Available from: [Link]

  • PubMed. Comparison of 2,5-dimethyl-4-hydroxy-3(2H)-furanone, a volatile odor compound generated by the Maillard reaction, in cooked meat of various animal species and parts. Available from: [Link]

  • PubMed. Approaches of aroma extraction dilution analysis (AEDA) for headspace solid phase microextraction and gas chromatography-olfactometry (HS-SPME-GC-O). Available from: [Link]

  • ResearchGate. Comparison of 2,5-dimethyl-4-hydroxy-3(2H)-furanone, a volatile odor compound generated by the Maillard reaction, in cooked meat of various animal species and parts. Available from: [Link]

  • MDPI. Gas Chromatography Olfactometry (GC-O) for the (Semi)Quantitative Screening of Wine Aroma. Available from: [Link]

  • MDPI. Advances in Food Aroma Analysis: Extraction, Separation, and Quantification Techniques. Available from: [Link]

  • MDPI. The Blossoming of Technology for the Analysis of Complex Aroma Bouquets—A Review on Flavour and Odorant Multidimensional and Comprehensive Gas Chromatography Applications. Available from: [Link]

  • Journal of Food and Drug Analysis. Reactivity and stability of selected flavor compounds. Available from: [Link]

  • ScienceDirect. Gas chromatography–olfactometry in food flavour analysis. Available from: [Link]

  • Nature. Novel biotechnological glucosylation of high-impact aroma chemicals, 3(2H)- and 2(5H)-furanones. Available from: [Link]

  • The Good Scents Company. ethyl furanone. Available from: [Link]

  • ACS Publications. Quantitative Analysis by GC-MS/MS of 18 Aroma Compounds Related to Oxidative Off-Flavor in Wines. Available from: [Link]

  • FEMA. 5-ETHYL-3-HYDROXY-4-METHYL-2(5H)-FURANONE. Available from: [Link]

  • NIST. 2(3H)-Furanone, 5-ethyldihydro-. Available from: [Link]

  • NIST. 2(3H)-Furanone, 5-ethyldihydro-. Available from: [Link]

  • NIST. 2(5H)-Furanone, 5-ethyl-3-hydroxy-4-methyl-. Available from: [Link]

  • Leffingwell & Associates. Odor Detection Thresholds & References. Available from: [Link]

  • CPAChem. Safety data sheet. Available from: [Link]

  • NIST. 2(3H)-Furanone, 5-ethyldihydro-. Available from: [Link]

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Comparative Guide: Biological Activity of Natural vs. Synthetic Furanone Lactones

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative analysis of the biological activity of different furanone lactones Content Type: Publish Comparison Guide

Executive Summary & Structural Classification

Furanone lactones, specifically halogenated furanones, represent a premier class of Quorum Sensing Inhibitors (QSIs) . Originally isolated from the marine red alga Delisea pulchra, these compounds disrupt bacterial communication without imposing the selective pressure typical of traditional antibiotics.

This guide compares the biological activity of Natural Fimbrolides against Synthetic Brominated Analogues (specifically Furanone C-30 and C-56). The critical distinction lies in their stability, specificity toward Gram-negative receptors (LasR/RhlR), and cytotoxicity profiles.

Structural Classes Analyzed
ClassRepresentative CompoundChemical CharacteristicsPrimary Application
Natural Fimbrolide (Compound 2) Short alkyl side chain, often unstable lactone ring.Marine anti-fouling; active against Vibrio spp.
Synthetic (Gen 1) Furanone C-30 Brominated, lacks alkyl side chain, high stability.P. aeruginosa biofilm inhibition; Research standard.
Synthetic (Gen 2) Furanone C-56 Similar to C-30 but distinct halogenation pattern.Potent LasR antagonist; often used in in vivo lung models.
Cytotoxic Compound 14 Nitro-group containing furanone.Insecticidal; high cytotoxicity (off-target effects).

Comparative Analysis of Biological Activity[1][2][3][4][5]

The following data synthesizes performance metrics across three critical vectors: Quorum Sensing Inhibition (QSI), Biofilm Eradication, and Cytotoxicity.

Table 1: Performance Matrix
FeatureNatural Fimbrolides Furanone C-30 (Synthetic) Furanone C-56 (Synthetic)
Target Receptor LuxR (General), LuxSLasR & RhlR (High Specificity)LasR (High Specificity)
QSI Potency (IC50) ~10–50 µM (V. harveyi)1–5 µM (P. aeruginosa)~5–10 µM (P. aeruginosa)
Biofilm Inhibition Moderate (Preventative)High (Eradication) High (Preventative)
Synergy Low compatibilitySynergistic with Colistin Synergistic with Tobramycin
Cytotoxicity Low to ModerateNegligible (up to 50 µg/mL)Low
Stability Hydrolytically unstableHigh half-life in mediaModerate
Expert Insight: The "C-30" Advantage

While natural furanones effectively inhibit surface colonization in marine environments, they often fail to inhibit Pseudomonas aeruginosa QS systems due to rapid enzymatic degradation or poor receptor affinity. Furanone C-30 overcomes this by removing the alkyl side chain, allowing it to fit snugly into the ligand-binding pocket of the LasR receptor, displacing the native autoinducer (3-oxo-C12-HSL).

Key Finding: Furanone C-30 does not just inhibit biofilm formation; it sensitizes mature biofilms to antibiotics. Research indicates that C-30 (50 µg/mL) combined with Colistin can eradicate >90% of mature P. aeruginosa biofilms, a feat neither compound can achieve alone.

Mechanistic Action: Ligand-Driven Instability

Understanding how these compounds work is vital for experimental design. Unlike competitive inhibitors that simply block a site, halogenated furanones often induce proteolytic degradation of the receptor.

Mechanism Diagram

The following diagram illustrates the competitive binding and subsequent destabilization of the LasR activator protein by Furanone C-30.

G LasR LasR Protein (Unstable Monomer) Complex_Active LasR-AHL Complex (Stable Dimer) LasR->Complex_Active binds AHL Complex_Inactive LasR-C30 Complex (Unstable) LasR->Complex_Inactive binds C-30 AHL Native Signal (3-oxo-C12-HSL) AHL->Complex_Active C30 Furanone C-30 (Inhibitor) C30->Complex_Inactive Competition DNA Virulence Genes (Promoter Region) Complex_Active->DNA Activates Protease Clp Protease (Degradation) Complex_Inactive->Protease Targeted for Outcome_Virulence Virulence Factors (Elastase, Biofilm) DNA->Outcome_Virulence Outcome_Clearance Protein Degradation (No Transcription) Protease->Outcome_Clearance

Figure 1: Mechanism of Action. Furanone C-30 competes with native AHL signals. Upon binding, it fails to stabilize the LasR protein, leading to rapid degradation by cellular proteases rather than gene activation.

Experimental Protocols

To validate the activity of these furanones, precise assays are required. The following protocols are optimized for reproducibility and high signal-to-noise ratios.

Protocol A: Quantitative QSI Assay (Reporter Strain)

Objective: Quantify the inhibition of QS-regulated violacein production in Chromobacterium violaceum CV026.

Reagents:

  • C. violaceum CV026 (Mini-Tn5 mutant, AHL-negative).

  • Exogenous AHL: N-hexanoyl-L-homoserine lactone (C6-HSL).

  • Test Compounds: Furanone C-30 (dissolved in DMSO).

  • Luria-Bertani (LB) Broth.

Workflow:

  • Inoculum Prep: Grow CV026 overnight in LB at 30°C. Dilute to OD600 = 0.1.

  • Induction: Supplement media with C6-HSL (final concentration 10 µM) to induce violacein production.

  • Treatment: Add 100 µL of bacterial suspension to 96-well plates containing serial dilutions of Furanone C-30 (0.1 – 100 µM).

    • Control: DMSO vehicle (must be <0.5% v/v).

  • Incubation: Incubate at 30°C for 24 hours with shaking (150 rpm).

  • Quantification:

    • Centrifuge plate (4000 rpm, 10 min) to pellet cells. Discard supernatant.

    • Resuspend pellet in 200 µL DMSO to solubilize violacein pigment.[1]

    • Centrifuge again to pellet cell debris.

    • Measure Absorbance of supernatant at 585 nm .

  • Viability Check: Parallel plates must be measured at OD600 prior to pigment extraction to ensure growth inhibition is not mistaken for QSI.

Protocol B: Biofilm Eradication Synergy Assay

Objective: Determine if Furanone C-30 restores antibiotic sensitivity in mature biofilms.

  • Biofilm Formation: Seed P. aeruginosa (PAO1) in 96-well plates (10^6 CFU/mL). Incubate 24h at 37°C to form mature biofilm.

  • Wash: Gently wash wells 2x with PBS to remove planktonic cells.

  • Treatment: Add media containing:

    • Group A: Colistin (16 µg/mL)

    • Group B: Furanone C-30 (50 µg/mL)

    • Group C: Colistin + Furanone C-30[2]

  • Incubation: Incubate for 24h.

  • Assessment: Use MTT or XTT assay to measure metabolic activity of surviving biofilm cells (Absorbance 570 nm). Crystal violet is not recommended here as it measures biomass, not live cells.

Experimental Workflow Diagram

Workflow Start Start: CV026 Culture (OD600 = 0.1) Induction Add C6-HSL (10 µM) (Inducer) Start->Induction Treatment Add Furanone C-30 (Serial Dilution) Induction->Treatment Incubation Incubate 24h @ 30°C Treatment->Incubation Split Split Analysis Incubation->Split Path_Growth Measure OD600 (Toxicity Check) Split->Path_Growth Plate A Path_Pigment Pellet Cells & Extract with DMSO Split->Path_Pigment Plate B Analysis Calculate % Inhibition Normalized to Growth Path_Growth->Analysis Correction Measure_Pigment Measure Abs @ 585nm (Violacein Levels) Path_Pigment->Measure_Pigment Measure_Pigment->Analysis

Figure 2: Workflow for validating Quorum Sensing Inhibition using the CV026 reporter strain. Note the critical split for toxicity checking.

References

  • Hentzer, M., et al. (2003). "Attenuation of Pseudomonas aeruginosa virulence by quorum sensing inhibitors." EMBO Journal.

  • Wu, H., et al. (2004). "Synthetic furanones inhibit quorum-sensing and enhance bacterial clearance in Pseudomonas aeruginosa lung infection in mice."[3][4] Journal of Antimicrobial Chemotherapy.

  • Mani, S.G., et al. (2021). "Combining Colistin with Furanone C-30 Rescues Colistin Resistance of Gram-Negative Bacteria." Microbiology Spectrum.

  • Defoirdt, T., et al. (2007). "The quorum sensing inhibitor furanone C-30 protects the gnotobiotic brine shrimp Artemia franciscana from pathogenic Vibrio campbellii." ISME Journal.

  • BenchChem Protocols. (2025). "In Vitro Quorum Sensing Inhibition Assay Using Maculosin/Furanones." BenchChem Application Notes.

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Validation of an analytical method for 5-ethyl-2(3H)-furanone in accordance with ICH guidelines

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Validation Guide Regulatory Framework: ICH Q2(R2) (Validation), ICH M7(R2) (Mutagenic Impurities), ICH Q14 (Procedure Development) Target Analyte: 5-Ethyl-2(3H)-furanone (CAS: 25415-62-7 / Analogous structures)

Executive Summary: The Analytical Challenge

5-Ethyl-2(3H)-furanone belongs to a class of


-unsaturated lactones. In pharmaceutical development, these compounds are frequently flagged as Potentially Genotoxic Impurities (PGIs)  due to their ability to act as Michael acceptors, reacting with DNA bases. Consequently, they often require control at trace levels (ppm or ppb) well below standard HPLC-UV detection limits.

This guide validates a high-sensitivity UHPLC-MS/MS method, contrasting it with legacy GC-FID and HPLC-UV approaches. We prioritize the ICH Q2(R2) lifecycle approach, ensuring the method is not just "valid" at a single point in time, but robust against the inherent instability of the furanone ring.

Comparative Analysis: Selecting the Right Tool

As a Senior Application Scientist, I often see teams struggle with furanone analysis because they apply standard potency assay conditions to trace impurity problems. Below is an objective comparison of available methodologies.

Table 1: Performance Matrix for 5-Ethyl-2(3H)-Furanone Analysis
FeatureMethod A: HPLC-UV (Legacy) Method B: GC-FID/MS (Alternative) Method C: UHPLC-MS/MS (Recommended)
Detection Principle UV Absorbance (210–220 nm)Flame Ionization / Electron Impact MSESI+ Triple Quadrupole MS/MS
Sensitivity (LOD) Poor (~10 ppm). Furanones lack strong chromophores.Good (< 1 ppm), but matrix interference is common.Excellent (< 10 ppb) . Essential for ICH M7 compliance.
Selectivity Low. Co-elution with matrix is highly probable at low UV.High, but requires thermal stability.High . MRM transitions eliminate matrix noise.
Analyte Stability Good (Ambient LC temps).Risk .[1][2][3] Furanones can degrade/polymerize in hot injectors.Good. Gentle ionization, ambient/cool column.
Throughput Moderate (15-30 min runs).Slow (30-45 min runs + cool down).Fast (< 5 min runs) .
Verdict Only suitable for raw material assay (purity >90%).Viable for volatile matrices, but risky for thermolabile lactones.Gold Standard for trace impurity quantification.

Scientific Rationale & Causality

Why UHPLC-MS/MS?

The 2(3H)-furanone ring is susceptible to hydrolysis (ring-opening) in alkaline conditions and solvolysis in protic solvents over time.

  • Thermal Control: Unlike GC, LC operates at near-ambient temperatures, preserving the integrity of the thermally sensitive lactone ring.

  • pH Management: We utilize an acidic mobile phase (pH ~2.5–3.0). This suppresses the ionization of silanols on the column (reducing tailing) and, critically, maintains the furanone in its closed-ring, neutral form, preventing hydrolysis.

  • Sensitivity: The carbonyl oxygen allows for protonation

    
    , making ESI+ highly effective.
    

Experimental Protocol: UHPLC-MS/MS

Reagents and Materials[3][4][5][6]
  • Reference Standard: 5-Ethyl-2(3H)-furanone (>98% purity).

  • Solvents: LC-MS Grade Acetonitrile (ACN) and Water.[4]

  • Additives: Formic Acid (FA) usually 0.1% v/v.[5]

  • Column: C18 with polar embedding (e.g., Waters Acquity HSS T3 or Phenomenex Kinetex Biphenyl) to retain the polar lactone.

Instrument Conditions[6][7]
  • System: UHPLC coupled to Triple Quadrupole MS.

  • Column Temp:

    
     (Controlled to minimize thermal stress).
    
  • Mobile Phase A: 0.1% Formic Acid in Water.[5]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 5% B

    • 3.0 min: 95% B

    • 3.5 min: 95% B

    • 3.6 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.[5]

MS/MS Parameters (ESI Positive)
  • Source Temp:

    
     (Keep lower than standard to prevent in-source degradation).
    
  • Desolvation Gas:

    
    .
    
  • MRM Transitions:

    • Quantifier:

      
       (Loss of ethanol/CO fragment).
      
    • Qualifier:

      
      .
      
    • Note: Precursor ion is

      
       (MW 112 + 1).
      

Validation Workflow (ICH Q2(R2) & Q14)

The following diagram illustrates the lifecycle approach to validating this method, ensuring alignment with the new ICH Q14 (Analytical Procedure Development) guidelines.

ValidationLifecycle ATP Analytical Target Profile (ATP) (Define: <10 ppb LOD for ICH M7) Risk Risk Assessment (Furanone Hydrolysis, Matrix Effects) ATP->Risk Dev Method Development (Screen Columns, Optimize pH) Risk->Dev Val Validation (ICH Q2 R2) (Accuracy, Precision, Specificity) Dev->Val Monitor Routine Monitoring (System Suitability) Val->Monitor Monitor->Risk Change Management

Caption: The ICH Q14/Q2(R2) Lifecycle. Validation is not a one-time event but a continuous confirmation of the Analytical Target Profile (ATP).

Validation Parameters & Acceptance Criteria

Specificity (Selectivity)[1]
  • Protocol: Inject blank matrix, placebo, and spiked sample.

  • Criterion: No interfering peaks at the retention time of 5-ethyl-2(3H)-furanone in the blank/placebo (> 30% of LOQ response). The MS/MS transition ratio (Quantifier/Qualifier) must be within ±20% of the standard.

Linearity & Range[8][9]
  • Protocol: Prepare 6 concentration levels from LOQ to 150% of the specification limit.

    • Example: 10 ppb, 20 ppb, 50 ppb, 100 ppb, 120 ppb, 150 ppb.

  • Criterion: Correlation coefficient (

    
    ) 
    
    
    
    . Residuals plot should show random distribution (no bias).
Accuracy (Recovery)
  • Protocol: Spike sample matrix at 3 levels (LOQ, 100% Limit, 120% Limit) in triplicate.

  • Criterion: Mean recovery 80.0% – 120.0% (Acceptable for trace impurities; tighter limits of 90-110% for assay).

Precision (Repeatability)[8]
  • Protocol: 6 injections of the target concentration (100% Limit).

  • Criterion: RSD

    
     (Trace analysis allowance).
    
Robustness (The "Senior Scientist" Insight)
  • Critical Factor: pH Stability.

  • Experiment: Deliberately vary Mobile Phase A pH by ±0.2 units.

  • Why? If the pH rises above 4.0, the lactone ring may open, causing a loss of signal and the appearance of a hydroxy-acid peak. This test confirms the buffering capacity is sufficient.

Sample Preparation Logic

Sample prep is the greatest source of error for reactive impurities. We use a "Dilute-and-Shoot" approach where possible to minimize analyte interaction with sorbents, but Solid Phase Extraction (SPE) is used for complex matrices.

SamplePrep Start Sample Matrix Decision Is Matrix Complex? (e.g., Plasma, Soil, High Protein) Start->Decision Simple Simple Matrix (API, Water) Decision->Simple No Complex Complex Matrix Decision->Complex Yes MethodA Dilute & Shoot Solvent: 0.1% FA in ACN/H2O (50:50) Prevents Ring Opening Simple->MethodA MethodB Solid Phase Extraction (SPE) Polymeric HLB Cartridge Complex->MethodB Analyze Inject to UHPLC-MS/MS MethodA->Analyze Step1 Load (Acidified) MethodB->Step1 Step2 Wash (5% MeOH) Step1->Step2 Step3 Elute (ACN + 0.1% FA) Step2->Step3 Step3->Analyze

Caption: Decision tree for sample preparation emphasizing pH control to maintain lactone stability.

References

  • International Council for Harmonisation (ICH). (2023).[1][2][3][6] Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2023).[1][2][3][6] Analytical Procedure Development Q14. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). Retrieved from [Link]

  • European Medicines Agency. (2014).[7] Guideline on the Limits of Genotoxic Impurities. Retrieved from [Link]

Sources

Cross-Validation of GC-MS and HPLC Methods for Furanone Analysis

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Method Selection and Validation

Executive Summary: The Volatility vs. Stability Paradox

Furanones, particularly 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF/Furaneol) and its derivatives, represent a unique analytical challenge. They are critical flavor compounds and pharmaceutical intermediates but possess a dual nature: they are semi-volatile yet thermally labile and highly polar.

This guide moves beyond simple method listing to address the cross-validation of two competing standards:

  • GC-MS (Gas Chromatography-Mass Spectrometry): The gold standard for sensitivity and structural identification, often requiring derivatization to prevent thermal degradation.

  • HPLC (High-Performance Liquid Chromatography): The gold standard for analyte stability, analyzing compounds in their native state but often struggling with matrix interference in complex samples.

Core Thesis: Reliable quantification requires a cross-validation approach where HPLC confirms the integrity of the analyte (ruling out thermal artifacts), while GC-MS validates the sensitivity and identity of the peak.

Mechanistic Principles & Method Selection

Why GC-MS? (Sensitivity & Specificity)

GC-MS utilizes the volatility of furanones.[1] However, the hydroxyl group on DMHF leads to strong hydrogen bonding, causing peak tailing and adsorption in the injector port.

  • Causality: To overcome polarity and thermal instability, we employ derivatization (e.g., with PFBBr) or use specialized polar columns (e.g., DB-Wax).[1]

  • Advantage: Superior Limit of Detection (LOD) in the ng/L (ppt) range.

Why HPLC? (Native State Analysis)

HPLC separates furanones based on hydrophobic interactions (Reverse Phase) without heat.

  • Causality: By maintaining ambient temperature, HPLC prevents the Maillard-type degradation that can artificially inflate or deplete furanone levels during GC injection.

  • Advantage: High accuracy for labile compounds; minimal sample preparation.

Experimental Protocols

The following protocols are designed for a "Split-Sample" validation study.

Workflow A: GC-MS with Derivatization (High Sensitivity)

Target: Total Furanones (Free + Bound)

  • Sample Prep:

    • Take 5 mL of liquid sample (or homogenate).

    • Adjust pH to >9 using 0.1 M NaOH (promotes phenolate ion formation for reaction).

    • Derivatization: Add 30 µL of Pentafluorobenzyl bromide (PFBBr) . Incubate at 60°C for 30 mins. Note: This stabilizes the molecule and improves volatility.

  • Extraction (SPME):

    • Use a Polyacrylate (PA) or DVB/CAR/PDMS fiber.[2][3]

    • Headspace extraction for 30 mins at 60°C.[2]

  • GC-MS Parameters:

    • Column: HP-5MS or DB-5 (Non-polar), 30m x 0.25mm.

    • Injector: Splitless mode at 250°C.

    • Oven: 60°C (1 min) → 10°C/min → 280°C.

    • Detection: SIM mode (Select specific ions for the PFB-derivative to maximize S/N ratio).

Workflow B: HPLC-UV (High Stability)

Target: Native Free Furanones

  • Sample Prep:

    • Take 5 mL of sample.[4]

    • Cleanup: Pass through a C18 SPE cartridge (pre-conditioned with MeOH/Water).

    • Elute with Methanol; filter through 0.45 µm PTFE membrane.

  • HPLC Parameters:

    • Column: C18 Reverse Phase (e.g., Zorbax ODS or equivalent), 5 µm, 250mm x 4.6mm.[5]

    • Mobile Phase: Isocratic or Gradient.

      • A: 0.05 M Acetate Buffer (pH 4.0)

      • B: Methanol

      • Ratio: 70:30 (A:B) is a common starting point.

    • Flow Rate: 0.8 - 1.0 mL/min.

    • Detection: UV-Vis / DAD at 280-290 nm (Lambda max for DMHF).

Cross-Validation Workflow & Visualization

To ensure data integrity, samples must be processed in parallel. Discrepancies between GC and HPLC results often indicate matrix effects (HPLC suppression) or thermal artifacts (GC degradation).

Furanone_Validation_Workflow Sample Raw Sample (Fruit/Biological Matrix) Homogenize Homogenization & pH Adjustment Sample->Homogenize Split Split Sample Homogenize->Split Deriv Derivatization (PFBBr, pH >9, 60°C) Split->Deriv Pathway A: Volatility SPE Solid Phase Extraction (C18 Cartridge) Split->SPE Pathway B: Stability SPME HS-SPME Extraction (DVB/CAR/PDMS Fiber) Deriv->SPME GCMS GC-MS Analysis (SIM Mode, Non-polar Col) SPME->GCMS Data_GC GC Quantitation (High Sensitivity) GCMS->Data_GC Compare Cross-Validation Analysis (Bland-Altman / % Recovery) Data_GC->Compare Filter Filtration (0.45 µm PTFE) SPE->Filter HPLC HPLC-UV/DAD (C18 Col, 290 nm) Filter->HPLC Data_LC HPLC Quantitation (High Stability) HPLC->Data_LC Data_LC->Compare Decision Final Validated Result Compare->Decision

Caption: Dual-pathway workflow for the cross-validation of furanone analysis. Pathway A (Red) prioritizes sensitivity via derivatization, while Pathway B (Green) prioritizes analyte stability via ambient liquid chromatography.

Comparative Performance Data

The following data summarizes typical performance metrics derived from validation studies of DMHF in complex matrices (e.g., fruit juice, wine).

ParameterGC-MS (Derivatized)HPLC-UV (Direct)Interpretation
Linearity (

)
> 0.995> 0.999HPLC often shows superior linearity at higher concentrations due to detector saturation in MS.
Limit of Detection (LOD) 0.5 - 2.5 ng/mL 20 - 140 ng/mLGC-MS is ~100x more sensitive, making it essential for trace analysis.
Precision (RSD) 4.0 - 9.5%< 2.0% HPLC is more reproducible as it avoids the variability of SPME fiber adsorption and derivatization efficiency.
Recovery 90 - 105%95 - 102%Both are acceptable, but GC recovery depends heavily on the internal standard (e.g., Ethyl Maltol or isotopic labels).
Selectivity Excellent (Mass Spectrum)Moderate (Retention Time + UV Spectrum)HPLC can suffer from co-elution in complex matrices; GC-MS provides structural confirmation.

Key Insight: If HPLC results are significantly lower than GC-MS, investigate incomplete extraction from the matrix. If HPLC results are higher, suspect co-eluting UV-absorbing interferences or thermal degradation of precursors in the GC inlet forming "artifact" furanones.

References

  • BenchChem. (2025).[1][6][7][8][9] A Comparative Guide to the Method Validation of 4-Hydroxy-5-methyl-3(2H)-furanone in Beverages. Retrieved from

  • Du, X., & Qian, M. (2008).[10] Quantification of 2,5-dimethyl-4-hydroxy-3(2H)-furanone using solid-phase extraction and direct microvial insert thermal desorption gas chromatography-mass spectrometry.[10][11][12] Journal of Chromatography A, 1208(1-2), 197-201.[10] Retrieved from

  • Wang, Y., & Ho, C. T. (2008).[13] Formation of 2,5-dimethyl-4-hydroxy-3(2H)-furanone Through Methylglyoxal: A Maillard Reaction Intermediate.[13] Journal of Agricultural and Food Chemistry, 56(16), 7405-7409.[13] Retrieved from

  • Smolecule. (2026).[2][14] Comparison of Furaneol Quantification Method Validation Parameters. Retrieved from

  • PerkinElmer. (2025). Determination of Furan in Food by Gas Chromatography-Mass Spectrometry and Headspace Sampling. Retrieved from

  • ResearchGate. (2025). Simultaneous HPLC Determination of 2,5‐Dimethyl‐4‐hydroxy‐3 (2H)‐Furanone and Related Flavor Compounds in Strawberries. Retrieved from

Sources

Comparative study of different synthesis routes for 2(3H)-furanones

Author: BenchChem Technical Support Team. Date: March 2026

The 2(3H)-furanone (γ-butenolide) scaffold is a privileged pharmacophore embedded in numerous natural products, anti-inflammatory agents, and kinase inhibitors. As drug discovery programs increasingly demand highly functionalized and stereochemically pure furanone derivatives, selecting the optimal synthetic route becomes a critical decision.

As an Application Scientist, I have evaluated three distinct, field-proven synthetic strategies for constructing the 2(3H)-furanone core: Electrophilic Cyclization , Asymmetric Organocatalysis , and Palladium-Catalyzed Cross-Coupling . This guide objectively compares their mechanistic logic, performance metrics, and experimental workflows to help you select the most robust methodology for your specific target.

Mechanistic Logic & Pathway Visualization

The synthesis of 2(3H)-furanones can be approached through different bond-forming disconnections. The diagram below illustrates the strategic pathways from readily available precursors to the functionalized heterocyclic core.

SynthesisRoutes Target 2(3H)-Furanone Core R1_SM 3-Alkynoate Esters R1_Cat Electrophile (I2, ICl) R1_SM->R1_Cat Electrophilic Cyclization R1_Cat->Target Electrophilic Cyclization R2_SM N-Methylisatins + Furanone R2_Cat Thiourea Organocatalyst R2_SM->R2_Cat Asymmetric Vinylogous Aldol R2_Cat->Target Asymmetric Vinylogous Aldol R3_SM Cinnamic Acids + Iodoalkynes R3_Cat Pd(OAc)2 Catalyst R3_SM->R3_Cat Mizoroki-Heck Cyclization R3_Cat->Target Mizoroki-Heck Cyclization

Strategic pathways for 2(3H)-furanone synthesis via distinct catalytic routes.

Comparative Analysis of Synthesis Routes

Electrophilic Cyclization of 3-Alkynoate Esters

Pioneered as a highly efficient ring-closure method, this route utilizes electrophiles (such as I₂, ICl, or PhSeCl) to activate the alkyne moiety of 3-alkynoate esters, triggering an intramolecular nucleophilic attack by the ester carbonyl oxygen[1].

  • Causality & Application: The choice of electrophile directly dictates the functional handle left on the resulting furanone ring (e.g., an iodine atom), which serves as a prime site for subsequent late-stage functionalization (like Suzuki or Sonogashira couplings). It is ideal for rapidly generating highly substituted, racemic furanone libraries.

Asymmetric Vinylogous Aldol Reaction (Organocatalysis)

For targets requiring strict stereocontrol, the direct vinylogous aldol reaction of 2(3H)-furanones with N-methylisatins is unparalleled[2]. This method employs N-diaminophosphoryl aminothioureas as bifunctional organocatalysts.

  • Causality & Application: The thiourea moiety activates the isatin electrophile via a rigid hydrogen-bonding network, while the basic tertiary amine simultaneously deprotonates the γ-butenolide to form a nucleophilic dienolate[2]. This dual-activation precisely controls the trajectory of the nucleophilic attack, yielding 3-substituted-3-hydroxy-2-oxindoles with exceptional diastereoselectivity.

Sequential Hydroacyloxylation-Mizoroki-Heck Reaction

When the target requires an extended conjugated system—such as E-3-(arylidene)-5-(alkyl/aryl)-2(3H)-furanones—a modular transition-metal approach is required[3].

  • Causality & Application: By reacting β-aryl acrylic acids with iodoacetylenes, an intermediate Z-acyloxy iodoalkene is formed. The addition of a Palladium(II) catalyst initiates a 5-exo-trig Mizoroki-Heck cyclization. The rigid geometry of the intermediate forces the reaction to proceed with absolute E-stereoselectivity at the exocyclic double bond[3].

Quantitative Performance Data

The following table summarizes the experimental metrics and substrate scope limitations for each methodology, allowing for rapid benchmarking against your project requirements.

Synthesis RouteReagents / CatalystsStandard ConditionsTypical YieldStereoselectivityKey Advantage
Electrophilic Cyclization I₂, ICl, or PhSeClCH₂Cl₂, Ambient Temp, 1–4 h75–95%N/A (Yields planar core)Mild conditions; tolerates diverse functional groups[1].
Vinylogous Aldol N-Diaminophosphoryl aminothiourea (5–10 mol%)Diethyl ether, Ambient Temp, 24 h60–85%dr up to 20:1; 23–90% ee[2]Metal-free; highly enantioselective dual-activation[2].
Mizoroki-Heck Cyclization Pd(OAc)₂ (5 mol%), Et₃NDMF, 80°C, 12–18 h50–80%Exclusive E-isomer[3]Modular assembly of complex, conjugated arylidene derivatives[3].

Standardized Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Each step includes the mechanistic rationale (causality) and specific observational checkpoints to verify reaction progress without relying solely on end-point analysis.

Protocol A: Electrophilic Iodocyclization of 3-Alkynoate Esters[1]
  • Substrate Activation: Dissolve the 3-alkynoate ester (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M concentration) under an inert argon atmosphere.

    • Causality: Anhydrous, non-polar conditions prevent premature hydrolysis of the ester and stabilize the transient iodonium intermediate.

  • Electrophilic Addition: Add I₂ (1.2 equiv) portion-wise at room temperature.

    • Self-Validation: The solution will immediately turn deep purple. Monitor via TLC (Hexane/EtOAc 4:1). The complete disappearance of the UV-active alkyne spot and the emergence of a lower-R_f fluorescent spot validates successful cyclization.

  • Quenching & Isolation: Once complete (typically 1-2 hours), quench the reaction with saturated aqueous Na₂S₂O₃.

    • Causality: Sodium thiosulfate reduces the unreacted electrophilic iodine to inert iodide.

    • Self-Validation: The reaction mixture will rapidly decolorize from purple to pale yellow/colorless, confirming the complete neutralization of the oxidant before solvent evaporation. Extract with CH₂Cl₂, dry over MgSO₄, and concentrate.

Protocol B: Asymmetric Vinylogous Aldol Reaction[2]
  • Catalyst-Substrate Assembly: To a solution of the N-diaminophosphoryl aminothiourea catalyst (5–10 mol %) in diethyl ether (1 mL), add N-Methylisatin (1.0 equiv) and the 2(3H)-furanone derivative (1.5 equiv) at ambient temperature[2].

    • Causality: Diethyl ether is explicitly chosen over polar protic solvents to prevent disruption of the delicate hydrogen-bonding network between the thiourea catalyst and the isatin carbonyl, which is strictly required for high enantiomeric excess (ee)[2].

  • Reaction Progression: Stir the mixture at ambient temperature for 24 hours.

    • Self-Validation: Monitor the consumption of N-Methylisatin via TLC. Because the aldol product is an inseparable mixture of diastereomers at the crude stage, successful conversion is indicated by a highly polar streak on the TLC plate.

  • Purification & Chiral Verification: Concentrate the mixture, dissolve the residue in a minimum amount of THF, and apply directly to a flash silica gel column (Hexanes/EtOAc)[2].

    • Self-Validation: Post-column, subject the purified product to Chiral HPLC analysis to confirm the diastereomeric ratio (dr) and enantiomeric excess (ee), which should align with the 20:1 dr benchmark[2].

Protocol C: Pd-Catalyzed Mizoroki-Heck Cyclization[3]
  • Intermediate Formation: React the chosen cinnamic acid (1.0 equiv) with an iodoacetylene (1.1 equiv) in the presence of a mild base to form the Z-acyloxy iodoalkene intermediate in situ.

  • Catalytic Cyclization: Add Pd(OAc)₂ (5 mol%) and triethylamine (2.0 equiv) to the reaction vessel. Heat the mixture to 80°C in DMF.

    • Causality: Palladium acetate undergoes oxidative addition into the C-I bond of the intermediate. The elevated temperature provides the activation energy required for the subsequent 5-exo-trig migratory insertion into the adjacent alkene.

  • Geometric Validation: After 12 hours, cool the mixture, dilute with water, and extract with EtOAc.

    • Self-Validation: Obtain a crude ¹H-NMR spectrum before column chromatography. The presence of a distinct singlet in the 7.2–7.8 ppm range (corresponding to the vinylic proton of the arylidene group) confirms the exclusive formation of the E-isomer. The absence of a secondary vinylic peak validates the stereochemical fidelity of the cyclization[3].

References

  • Just, Z. W., & Larock, R. C. (2008). Synthesis of 2(3H)-Furanones via Electrophilic Cyclization. ResearchGate.
  • Hrishikesh, D. V., Annadate, R., & Pansare, S. V. (2023). Synthesis and Evaluation of N-Diaminophosphoryl Aminothioureas as Bifunctional Catalysts for Vinylogous Aldol Reactions of Isatins and 2(3H)-Furanones. ACS Omega.
  • Muthusamy, G., & Pansare, S. V. (2018). 2(3H)-Furanones by Sequential Hydroacyloxylation-Mizoroki-Heck Reactions of Iodoalkynes. ResearchGate.

Sources

Evaluating the Efficacy of 5-ethyl-2(3H)-furanone and its Class Against Other Antimicrobial Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

In the ever-evolving landscape of antimicrobial research, the pursuit of novel compounds to combat the growing threat of drug-resistant pathogens is paramount. Among the promising candidates, the furanone class of molecules has garnered significant interest for its unique mechanisms of action, particularly the disruption of bacterial communication systems. This guide provides an in-depth technical evaluation of the potential efficacy of 5-ethyl-2(3H)-furanone and its chemical relatives, benchmarked against established antimicrobial agents.

This document is intended for researchers, scientists, and drug development professionals. It is structured to provide a comprehensive overview, from mechanistic principles to practical experimental design, fostering a deeper understanding of the potential of furanone-based compounds in the antimicrobial arsenal. While specific antimicrobial efficacy data for 5-ethyl-2(3H)-furanone is not extensively available in the public domain, this guide will leverage data from structurally similar and well-studied furanone derivatives to illustrate the potential of this chemical class.

Introduction to Furanones and Comparator Antimicrobial Agents

1.1. The Promise of Furanones: Beyond Bactericidal Action

Furanones are a class of heterocyclic organic compounds.[1] While some derivatives exhibit direct antibacterial and antifungal activity, their primary intrigue lies in their ability to interfere with quorum sensing (QS), the cell-to-cell communication system that bacteria use to coordinate collective behaviors, including virulence factor production and biofilm formation.[2] By disrupting these communication pathways, furanones can effectively disarm pathogens without necessarily killing them, a mechanism that may exert less selective pressure for the development of resistance.[2]

1.2. Established Antimicrobial Agents: A Mechanistic Overview

For a robust comparison, we will evaluate furanones against three major classes of antibiotics with distinct mechanisms of action:

  • β-Lactams (e.g., Penicillins, Cephalosporins): These agents are bactericidal, inhibiting the synthesis of the peptidoglycan layer of bacterial cell walls by binding to penicillin-binding proteins (PBPs).[3] This disruption of cell wall integrity leads to cell lysis.

  • Fluoroquinolones (e.g., Ciprofloxacin): This class of synthetic broad-spectrum antibiotics inhibits bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[4]

  • Macrolides (e.g., Erythromycin, Azithromycin): Macrolides are typically bacteriostatic and act by inhibiting bacterial protein synthesis. They bind to the 50S ribosomal subunit, preventing the elongation of the polypeptide chain.[5][6]

Mechanisms of Action: A Comparative Analysis

A fundamental aspect of evaluating any new antimicrobial agent is understanding its mode of action in comparison to existing drugs. This knowledge is crucial for predicting spectrum of activity, potential for resistance, and synergistic or antagonistic interactions with other compounds.

2.1. Furanones: Disrupting Bacterial Communication

The primary mechanism of action for many furanones is the inhibition of quorum sensing. In Gram-negative bacteria like Pseudomonas aeruginosa, which utilizes an acyl-homoserine lactone (AHL) based QS system, furanones can act as competitive inhibitors of the AHL signal molecules, preventing their binding to transcriptional regulators and thereby downregulating the expression of virulence genes.[7]

Quorum_Sensing_Inhibition cluster_0 Bacterial Cell AHL_Synthase AHL Synthase AHL AHL Signal AHL_Synthase->AHL produces Receptor Transcriptional Regulator (e.g., LasR) AHL->Receptor binds to Extracellular_AHL Extracellular AHL Pool AHL->Extracellular_AHL Virulence_Genes Virulence Genes Receptor->Virulence_Genes activates Furanone 5-ethyl-2(3H)-furanone Furanone->Receptor competitively inhibits binding

Figure 1: Simplified diagram of quorum sensing inhibition by furanones.

2.2. Comparator Agents: Targeting Essential Cellular Processes

In contrast, conventional antibiotics target fundamental life processes of bacteria:

  • β-Lactams and Cell Wall Synthesis: These antibiotics mimic the D-Ala-D-Ala moiety of the peptidoglycan precursor, leading to irreversible acylation of the active site of transpeptidases (PBPs) and halting cell wall cross-linking.[3][8]

Cell_Wall_Synthesis_Inhibition cluster_1 Bacterial Cell Wall Synthesis Precursors Peptidoglycan Precursors PBP Penicillin-Binding Protein (PBP) Precursors->PBP substrate for Cross_linked_Wall Cross-linked Cell Wall PBP->Cross_linked_Wall catalyzes Beta_Lactam β-Lactam Antibiotic Beta_Lactam->PBP irreversibly inhibits

Figure 2: Mechanism of action of β-lactam antibiotics.

  • Fluoroquinolones and DNA Replication: These agents form a ternary complex with bacterial DNA and DNA gyrase or topoisomerase IV, leading to double-strand DNA breaks and cell death.[2][4]

  • Macrolides and Protein Synthesis: Macrolides bind to the 23S rRNA of the 50S ribosomal subunit, blocking the exit tunnel for the nascent polypeptide chain and thereby inhibiting protein synthesis.[1][5][6]

Protein_Synthesis_Inhibition cluster_2 Bacterial Ribosome (70S) mRNA mRNA Ribosome_30S 30S Subunit mRNA->Ribosome_30S binds to Ribosome_50S 50S Subunit Polypeptide Growing Polypeptide Chain Ribosome_50S->Polypeptide elongates Ribosome_30S->Ribosome_50S assembles with Macrolide Macrolide Antibiotic Macrolide->Ribosome_50S binds to and blocks exit tunnel

Figure 3: Mechanism of action of macrolide antibiotics.

Comparative Efficacy: In Vitro Data

The following tables summarize publicly available data on the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of various furanone derivatives against key bacterial pathogens, alongside representative data for comparator antibiotics. It is important to note that direct comparative studies are limited, and these values are compiled from different sources.

Table 1: Antibacterial Activity Against Staphylococcus aureus

Compound/AgentStrainMIC (µg/mL)MBC (µg/mL)Reference
Furanone Derivative (F105)MSSA ATCC 292131040[3][9]
Furanone Derivative (F105)MRSA ATCC 433002080[3]
Furanone Derivative (F131)MSSA & MRSA isolates8-1632-128
PenicillinSusceptible S. aureus0.015 - 0.12>32
CiprofloxacinSusceptible S. aureus0.25 - 10.5 - 2
ErythromycinSusceptible S. aureus0.25 - 1>128

Table 2: Antibacterial Activity Against Pseudomonas aeruginosa

Compound/AgentStrainMIC (µg/mL)MBC (µg/mL)Reference
Furanone-based pyrimidine-thiazolidinoneMTCC-168850Not Reported
CiprofloxacinSusceptible P. aeruginosa0.25 - 10.5 - 2
Piperacillin-TazobactamSusceptible P. aeruginosa4 - 64>256
MeropenemSusceptible P. aeruginosa0.5 - 21 - 4

Experimental Protocols for Efficacy Evaluation

To ensure the generation of reliable and reproducible data for comparing antimicrobial agents, standardized methodologies are essential. The following are detailed protocols for determining MIC and MBC.

4.1. Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Sterile 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Antimicrobial agent stock solution (e.g., 5-ethyl-2(3H)-furanone in a suitable solvent like DMSO)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Incubator (35°C ± 2°C)

  • Microplate reader (optional, for quantitative analysis)

Procedure:

  • Inoculum Preparation: a. Select 3-5 well-isolated colonies of the test organism from a fresh (18-24 hours) agar plate. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Antimicrobial Agent Dilution: a. Prepare a serial two-fold dilution of the antimicrobial agent in CAMHB directly in the 96-well plate. The final volume in each well should be 100 µL. b. Include a growth control well (inoculum without antimicrobial) and a sterility control well (broth only).

  • Inoculation: a. Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control).

  • Incubation: a. Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • MIC Determination: a. The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.

MIC_Workflow cluster_3 MIC Determination Workflow A Prepare standardized bacterial inoculum (0.5 McFarland) C Inoculate wells with bacterial suspension A->C B Prepare serial dilutions of antimicrobial agent in 96-well plate B->C D Incubate plate (16-20h at 35°C) C->D E Visually inspect for growth and determine MIC D->E

Figure 4: Workflow for Minimum Inhibitory Concentration (MIC) determination.

4.2. Protocol 2: Minimum Bactericidal Concentration (MBC) Determination

Objective: To determine the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.

Materials:

  • MIC plate from Protocol 1

  • Sterile agar plates (e.g., Tryptic Soy Agar)

  • Sterile micro-pipettes and tips

  • Incubator (35°C ± 2°C)

Procedure:

  • Subculturing: a. Following MIC determination, select the wells showing no visible growth. b. From each of these wells, and from the growth control well, aspirate a small volume (e.g., 10 µL) and plate it onto a sterile agar plate.

  • Incubation: a. Incubate the agar plates at 35°C ± 2°C for 18-24 hours.

  • MBC Determination: a. The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

Conclusion and Future Directions

The furanone class of compounds, including 5-ethyl-2(3H)-furanone, represents a promising avenue for the development of novel antimicrobial therapies. Their ability to disrupt quorum sensing offers a distinct advantage over traditional bactericidal or bacteriostatic agents, potentially mitigating the rapid evolution of resistance. The available in vitro data for various furanone derivatives demonstrates their potential efficacy against clinically relevant pathogens, including drug-resistant strains.

However, further research is imperative. Specifically, comprehensive studies are needed to determine the precise MIC and MBC values of 5-ethyl-2(3H)-furanone against a broad panel of microorganisms. Direct, head-to-head comparative studies with standard-of-care antibiotics are also crucial for establishing its relative potency. Furthermore, in vivo efficacy and toxicity studies will be essential to translate the in vitro promise of this compound class into tangible therapeutic applications. The protocols and comparative data presented in this guide provide a robust framework for undertaking such investigations.

References

  • Bush, K., & Bradford, P. A. (2016). β-Lactams and β-Lactamase Inhibitors: An Overview. Cold Spring Harbor Perspectives in Medicine, 6(8), a025247. [Link]

  • D'yakonov, V. A., & Dzhemilev, U. M. (2017). The Chemistry of 2(5H)-Furanones. Russian Chemical Reviews, 86(1), 1-32. [Link]

  • Douthwaite, S., & Champney, W. S. (2001). Structures of ketolide antibiotic-ribosome complexes. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 1-12. [Link]

  • Fedorova, A. V., et al. (2017). Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus. Frontiers in Microbiology, 8, 2339. [Link]

  • Kannan, K., & Mankin, A. S. (2011). Macrolide antibiotics in the ribosome exit tunnel. Annals of the New York Academy of Sciences, 1241, 33-47. [Link]

  • Rasmussen, T. B., & Givskov, M. (2006). Quorum-sensing inhibitors as antagonists of bacterial virulence. International Journal of Medical Microbiology, 296(2-3), 89-104. [Link]

  • Redgrave, L. S., Sutton, S. B., Webber, M. A., & Piddock, L. J. (2014). Fluoroquinolone resistance: mechanisms, impact on bacteria, and role in evolutionary success. Trends in Microbiology, 22(8), 438-445. [Link]

  • Trizna, E. Y., et al. (2019). Unraveling the Molecular Mechanism of Selective Antimicrobial Activity of 2(5H)-Furanone Derivative against Staphylococcus aureus. International Journal of Molecular Sciences, 20(3), 723. [Link]

  • Galkin, M. V., et al. (2022). Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures. International Journal of Molecular Sciences, 23(25), 1600. [Link]

  • Patel, R., et al. (2022). Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine- thiazolidinones as potential bioactive molecule. Journal of the Indian Chemical Society, 99(11), 100742. [Link]

  • Tipper, D. J., & Strominger, J. L. (1965). Mechanism of action of penicillins: a proposal based on their structural similarity to acyl-D-alanyl-D-alanine. Proceedings of the National Academy of Sciences of the United States of America, 54(4), 1133–1141. [Link]

  • Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9-S15. [Link]

  • Vazquez-Laslop, N., & Mankin, A. S. (2018). How macrolide antibiotics work. Trends in biochemical sciences, 43(9), 668-684. [Link]

  • Lee, J., & Zhang, L. (2015). The hierarchy quorum sensing network in Pseudomonas aeruginosa. Protein & cell, 6(1), 26-41. [Link]

  • Macheboeuf, P., et al. (2006). A 1.2-Å snapshot of the final step of bacterial cell wall biosynthesis. Proceedings of the National Academy of Sciences, 103(32), 11989-11994. [Link]

Sources

Sensory Panel Comparison of Natural vs. Synthetic 5-ethyl-2(3H)-furanone: A Guide for Formulation Scientists

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, flavor formulation is a critical component of patient compliance, particularly in pediatric and geriatric medicine. 5-ethyl-2(3H)-furanone (commonly known as γ-hexalactone or 5-ethyldihydro-2(3H)-furanone) is a high-impact flavor compound renowned for its sweet, creamy, coconut, and coumarin-like profile [1][5].

As the pharmaceutical and nutraceutical industries shift toward "clean label" excipients, the choice between synthetic and naturally derived 5-ethyl-2(3H)-furanone has significant implications for sensory perception, stability, and cost. This guide objectively compares the natural and synthetic variants, providing self-validating sensory panel protocols and quantitative data to support formulation decisions.

Chemical Identity & Production Pathways

Understanding the sensory differences between natural and synthetic 5-ethyl-2(3H)-furanone requires examining their origins. The compound (CAS 695-06-7) is a cyclic ester with a five-membered ring. Its sensory perception is heavily dictated by its enantiomeric distribution [1][2].

  • Synthetic Pathway: Typically synthesized via the intramolecular esterification of 4-hydroxyhexanoic acid using a strong acid catalyst (e.g., sulfuric acid) [2]. This process yields a racemic mixture (equal parts R and S enantiomers).

  • Natural Pathway: Produced via biocatalysis. Microbial fermentation using strains like Mucor hiemalis or Aspergillus oryzae metabolizes natural hexanoic acid or sugars into the lactone [3]. This enzymatic process is highly stereoselective, yielding predominantly the (R)-enantiomer .

Production cluster_synthetic Synthetic Pathway cluster_natural Natural Pathway (Biocatalysis) S1 Petrochemical Precursors S2 4-Hydroxyhexanoic Acid S1->S2 S3 Intramolecular Esterification S2->S3 Final 5-ethyl-2(3H)-furanone (γ-Hexalactone) S3->Final Racemic Mixture (R/S Isomers) N1 Natural Hexanoic Acid / Sugars N2 Microbial Fermentation (Mucor / Aspergillus) N1->N2 N3 Solvent Extraction & Distillation N2->N3 N3->Final High (R)-Enantiomer Purity

Workflow comparing synthetic esterification and natural microbial fermentation pathways.

Sensory Panel Evaluation: Experimental Protocol

To objectively evaluate the flavor profile of the two variants, a rigorous, self-validating sensory protocol must be established. The following methodology eliminates subjective bias and accounts for the specific physicochemical properties of lactones [4].

Phase 1: Panel Calibration and Matrix Preparation
  • Screening: Recruit 12 trained panelists. Screen for specific lactone anosmia using a threshold test. Panelists must reliably detect 5-ethyl-2(3H)-furanone at its standard detection threshold of 1.6 ppm [2].

  • Matrix Selection: Prepare a neutral pharmaceutical base (5% sucrose in distilled water) to simulate a standard pediatric syrup vehicle.

  • Sample Spiking: Spike the base with 10 ppm of either natural or synthetic 5-ethyl-2(3H)-furanone.

  • Temperature Control (Critical Causality): Equilibrate all samples in amber glass vials at exactly 20°C.

    • Causality: 5-ethyl-2(3H)-furanone has a vapor pressure of 0.600 mmHg at 20°C [2]. Strict thermal control prevents differential volatilization of the enantiomers. Fluctuations alter the vapor pressure, which skews the retronasal olfactory perception of the delicate coumarin notes.

Phase 2: Discriminative Testing (Triangle Test)
  • Present three coded samples (e.g., two synthetic, one natural) in a randomized block design.

  • Instruct panelists to identify the odd sample.

  • Self-Validation Mechanism: Include a blank control (unspiked matrix) intermittently. If a panelist identifies a flavor profile in the blank, their data for that session is discarded to prevent olfactory fatigue or bias from skewing the results.

Phase 3: Quantitative Descriptive Analysis (QDA)
  • For panelists who pass the Triangle Test, present isolated natural and synthetic samples.

  • Score specific attributes (Creamy, Coconut, Coumarin, Green/Woody) on a 0–10 unstructured line scale.

SensoryProtocol P1 1. Panel Recruitment Screening for Lactone Anosmia P2 2. Calibration & Training Reference: Coumarin/Coconut P1->P2 Pass Screening P3 3. Sample Preparation Controlled Temp (20°C) & Matrix P2->P3 Validated Panel P4 4. Discriminative Testing Triangle Test (Self-Validating) P3->P4 Blind Samples P5 5. Descriptive Analysis QDA Profiling (0-10 Scale) P4->P5 Identify Differences P6 6. Statistical Validation ANOVA & PCA P5->P6 Quantify Attributes

Self-validating sensory panel workflow from recruitment to statistical validation.

Quantitative Sensory Comparison

The data below summarizes the QDA results of natural vs. synthetic 5-ethyl-2(3H)-furanone at 10 ppm in a neutral aqueous matrix.

Sensory AttributeSynthetic (Racemic) ScoreNatural (Enantiopure) ScoreCausality / Chemical Driver
Sweet / Creamy 8.5 / 106.8 / 10The racemic mixture amplifies broad, monolithic sweetness, hitting multiple olfactory receptors uniformly.
Coconut / Nutty 5.2 / 108.1 / 10Natural extracts often retain trace co-metabolites from fermentation, enhancing authentic nuttiness[5].
Green / Woody 2.0 / 106.5 / 10Driven by the dominance of the (R)-enantiomer in the natural variant, which inherently possesses a greener, woodier nuance [2].
Coumarin / Hay 7.8 / 105.5 / 10Synthetic purity lacks a complex matrix, allowing the sharp coumarin/tobacco notes to dominate the profile.
Mouthfeel / Viscosity 4.0 / 106.2 / 10Trace residual fatty acids from the natural extraction process slightly increase perceived physical richness.

Implications for Drug Development & Formulation

For formulation scientists, the decision between natural and synthetic 5-ethyl-2(3H)-furanone goes beyond simple cost analysis:

  • Bitter API Masking: Synthetic γ-hexalactone is highly effective for masking intensely bitter APIs (like certain antibiotics or alkaloids) because its monolithic sweet/creamy profile and high coumarin notes easily overpower negative tastes.

  • Pediatric Compliance: Natural γ-hexalactone is often preferred in pediatric formulations. Its higher scores in authentic "Coconut" and "Green" notes provide a more realistic, food-like profile that mimics actual fruit, which is generally better tolerated by children than sharp, artificial chemical sweetness.

  • Stability Considerations: Lactones are prone to polymerization over time, which can increase viscosity and cause phase shifts in alcohol-based solutions [2]. Synthetic variants, being highly purified, offer slightly more predictable long-term stability in complex active matrices compared to natural variants containing trace fermentation byproducts.

References

  • 2(3H)-Furanone, 5-ethyldihydro- Source: NIST Chemistry WebBook URL:[Link]

  • Gamma-hexalactone (CAS N° 695-06-7) Source: ScenTree URL:[Link]

  • US5032513A - Process for the preparation of gamma and delta lactones Source: Google Patents URL
  • How to validate flavorings: aroma testing and sensory evaluation Source: MBRF Ingredients URL:[Link]

Benchmarking Stability: 5-Ethyl-2(3H)-Furanone vs. Conjugated & Saturated Lactones

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmarking the stability of 5-ethyl-2(3H)-furanone against other lactones Content Type: Publish Comparison Guide

A Technical Guide for Drug Development & Formulation Scientists

Executive Summary

This guide benchmarks the physicochemical stability of 5-ethyl-2(3H)-furanone (an


-unsaturated enol lactone) against its thermodynamic isomer 5-ethyl-2(5H)-furanone  (a conjugated butenolide) and the saturated analog 

-caprolactone
(5-ethyldihydro-2(3H)-furanone).

Key Finding: 5-ethyl-2(3H)-furanone is the least stable of the triad. It functions as a high-energy kinetic intermediate that readily undergoes:

  • Tautomerization to the conjugated 2(5H)-isomer (driven by base or heat).

  • Hydrolysis to 4-oxohexanoic acid (rapid under aqueous conditions).

  • Oxidative Cleavage at the isolated double bond.

For pharmaceutical and flavor applications, distinguishing between the 2(3H) and 2(5H) tautomers is critical, as they exhibit distinct metabolic profiles and shelf-life stabilities.

Structural Analysis & Stability Hierarchy

To objectively benchmark performance, we must define the structural classes. The "ethyl-furanone" scaffold exists in three primary oxidation/saturation states:

CompoundStructure TypeStability StatusKey Reactivity
5-Ethyl-2(3H)-furanone

-Unsaturated (Enol Lactone)
Low (Kinetic) Prone to isomerization; rapid hydrolysis (enol ester).
5-Ethyl-2(5H)-furanone

-Unsaturated (Butenolide)
High (Thermodynamic) Conjugated system; stable Michael acceptor.

-Caprolactone
Saturated (

-Lactone)
Very High Chemically inert; slow hydrolysis; oxidation resistant.
Thermodynamic Landscape

The 2(3H)-furanone ring is less stable than the 2(5H)-furanone ring by approximately 24.5 kJ/mol (approx. 6 kcal/mol). This energy gap drives the irreversible isomerization of the 2(3H) form to the 2(5H) form under physiological or basic conditions.

Mechanistic Insight: The 2(5H) isomer benefits from resonance stabilization between the alkene and the carbonyl oxygen (conjugation). The 2(3H) isomer lacks this conjugation and contains a reactive methylene group at the


-position (C3), making it highly acidic (

) and susceptible to deprotonation.

Visualizing the Degradation Pathways

The following diagram illustrates the competing degradation pathways for 5-ethyl-2(3H)-furanone: Isomerization (Pathway A) and Hydrolysis (Pathway B).

StabilityPathways Substrate 5-Ethyl-2(3H)-furanone (Kinetic Form) Intermediate Enolate Intermediate (Delocalized Anion) Substrate->Intermediate Base (OH-) / Heat Deprotonation at C3 Product_Hydro 4-Oxohexanoic Acid (Ring Open) Substrate->Product_Hydro H2O / Acid Hydrolysis Product_Iso 5-Ethyl-2(5H)-furanone (Thermodynamic Form) Intermediate->Product_Iso Reprotonation at C5 (Irreversible) Product_Iso->Product_Hydro Slow Hydrolysis

Caption: Pathway A (Red/Green) depicts the rapid base-catalyzed tautomerization. Pathway B (Blue) shows hydrolysis to the acyclic keto-acid.

Experimental Protocols for Benchmarking

To validate these stability claims in your own lab, use the following self-validating protocols.

Protocol A: Tautomerization Kinetics via 1H-NMR

Objective: Quantify the rate of conversion from 2(3H) to 2(5H) under physiological pH.

  • Preparation: Dissolve 10 mg of 5-ethyl-2(3H)-furanone in 600 µL of deuterated phosphate buffer (pH 7.4) or

    
     with 1% triethylamine (accelerated study).
    
  • Acquisition:

    • Instrument: 400 MHz NMR or higher.

    • Method: Arrayed kinetics (pseudo-2D), acquiring one spectrum every 5 minutes for 4 hours at 25°C.

  • Monitoring Signals:

    • 2(3H) Reactant: Monitor the methylene protons at C3 (approx.

      
       3.0-3.5 ppm, doublet or multiplet).
      
    • 2(5H) Product: Monitor the vinyl proton at C3/C4 (approx.

      
       6.0-7.5 ppm) and the methyl group shift.
      
  • Data Analysis: Plot

    
     vs. time. The slope represents the rate constant 
    
    
    
    .
    • Validation Criteria: Isosbestic points should appear in the overlaid spectra, confirming a clean A

      
       B conversion without side reactions.
      
Protocol B: Hydrolytic Stability Profiling (HPLC-UV)

Objective: Compare half-life (


) against standard lactones (GBL, 

-Caprolactone).
  • Mobile Phase: 10 mM Ammonium Formate (pH 3.0) / Acetonitrile (Isocratic 80:20). Note: Acidic mobile phase prevents on-column hydrolysis.

  • Sample Prep: Prepare 1 mM solutions of:

    • Analyte: 5-ethyl-2(3H)-furanone[1]

    • Control 1:

      
      -Caprolactone (Saturated reference)
      
    • Control 2: 5-ethyl-2(5H)-furanone (Conjugated reference)[2]

  • Stress Conditions: Incubate aliquots in buffers at pH 2.0, 7.4, and 9.0 at 37°C.

  • Quantification: Inject at

    
     hours. Detection at 210 nm (universal) and 254 nm (conjugated only).
    
  • Calculation:

    
    
    Where 
    
    
    
    is derived from first-order decay kinetics.

Benchmarking Data Summary

The table below synthesizes expected performance data based on structural analogs (


-angelica lactone) and furanone class behavior.
Parameter5-Ethyl-2(3H)-furanone5-Ethyl-2(5H)-furanone

-Caprolactone
Physiological Stability (pH 7.4) Low (

hrs)
High (

hrs)
Very High (Stable)
Primary Degradant 5-ethyl-2(5H)-furanone (Isomer)4-oxohexanoic acid (Hydrolysis)4-hydroxyhexanoic acid
UV Absorbance (

)
< 210 nm (Weak)~215-220 nm (Strong)Transparent > 200 nm
Michael Acceptor Activity No (Pro-Michael Acceptor)Yes (Reactive with Cys/GSH)No
Storage Requirement -20°C, Anhydrous, Acidic4°C, DarkRoom Temp
Mechanistic Interpretation[3]
  • The "Pro-Michael" Risk: While the 2(3H) form is not a Michael acceptor itself, its rapid conversion to the 2(5H) form in vivo generates a reactive electrophile capable of alkylating proteins (cysteine residues). This makes the 2(3H) form a "masked" alkylating agent.

  • Hydrolysis vs. Isomerization: In aqueous media, hydrolysis competes with isomerization. At neutral pH, isomerization dominates. At acidic pH (pH < 4), hydrolysis to the keto-acid is the major pathway.

Conclusion & Recommendations

For researchers utilizing 5-ethyl-2(3H)-furanone :

  • Storage: Store strictly under anhydrous conditions, preferably stabilized with trace acid to prevent base-catalyzed isomerization.

  • Analysis: Avoid gas chromatography (GC) with high inlet temperatures (>150°C), as this will induce thermal isomerization to the 2(5H) form, yielding false purity data. Use HPLC or NMR.

  • Formulation: If long-term stability is required, consider using the saturated

    
    -caprolactone  (flavor/fragrance) or the conjugated 2(5H)-analog  (bioactive scaffold) instead, as the 2(3H) form is transient in biological matrices.
    

References

  • Isomerization Thermodynamics

    • Title: Synthesis and Reactions of Some 2(3H)- and 2(5H)
    • Source: EPA (Egyptian Journal of Chemistry), 2014.
    • URL:[Link]

  • Enzymatic & Chemical Tautomerization

    • Title: Sequential Enzymatic Conversion of -Angelica Lactone to -Valerolactone through Hydride-Independent C=C Bond Isomeriz
    • Source: Angewandte Chemie Int. Ed. (PubMed), 2016.
    • URL:[Link]

  • Oxidative Stability

    • Title: Study of the Synchrotron Photoionization Oxidation of Alpha-Angelica Lactone (AAL)
    • Source: MDPI Energies, 2021.
    • URL:[Link]

  • General Lactone Properties

    • Title: 5-ethyl-2(3H)-furanone Structure & Properties (CID 281853).
    • Source: PubChem.[2]

    • URL:[Link]

Sources

A Comparative Review of the Applications of 2(3H)- and 2(5H)-Furanones in Drug Development and Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for novel pharmacophores and versatile synthetic intermediates grows, the furanone scaffold has emerged as a cornerstone in both medicinal chemistry and organic synthesis. Specifically, the isomeric 2(5H)-furanones (Δα,β-butenolides) and 2(3H)-furanones (Δβ,γ-butenolides) offer vastly different reactivity profiles and biological applications dictated by the position of their endocyclic double bonds.

This guide provides an objective, data-driven comparison of these two scaffolds, detailing their mechanistic underpinnings, comparative applications in drug development, and the self-validating experimental protocols required to evaluate their efficacy.

Structural and Mechanistic Divergence

The fundamental difference between these two scaffolds lies in their thermodynamic stability and electronic distribution, which dictate their respective applications [1].

  • 2(5H)-Furanones: The double bond is located between C3 and C4, placing it in direct conjugation with the C2 carbonyl group. This creates a highly stable, electron-deficient α,β-unsaturated system. Consequently, 2(5H)-furanones act as potent Michael acceptors , readily undergoing nucleophilic attack at the C4 position. This electrophilicity is the primary driver for their ability to covalently bind to biological thiols (e.g., cysteine residues in target proteins).

  • 2(3H)-Furanones: The double bond is located between C4 and C5, leaving the C3 position saturated. This unconjugated system is thermodynamically less stable than its 2(5H) counterpart. However, this instability is a synthetic asset: 2(3H)-furanones readily tautomerize into 2-hydroxyfurans (enolization), transforming the scaffold from an electrophile into a highly reactive nucleophile capable of undergoing cycloadditions and electrophilic substitutions [2].

Reactivity cluster_0 2(5H)-Furanone (Δα,β-butenolide) cluster_1 2(3H)-Furanone (Δβ,γ-butenolide) n1 Conjugated System (C3=C4) n2 Michael Acceptor (Electrophilic at C4) n1->n2 Polarization n3 Covalent Binding to Biological Thiols n2->n3 Target Engagement n4 Unconjugated System (C4=C5) n5 Tautomerization to 2-Hydroxyfuran n4->n5 Enolization n6 Nucleophilic Reactivity & Cycloadditions n5->n6 Synthetic Utility

Reactivity and tautomerization pathways of 2(5H)- and 2(3H)-furanone scaffolds.

Comparative Applications in Drug Development

2(5H)-Furanones: Covalent Inhibitors and Quorum Sensing Antagonists

Because of their Michael acceptor properties, 2(5H)-furanones are heavily utilized in targeted covalent drug design.

  • Anti-Quorum Sensing (Antibacterial): Halogenated 2(5H)-furanones (derived from natural products found in the marine alga Delisea pulchra) are premier biofilm inhibitors. They structurally mimic N-acyl homoserine lactones (AHLs), the autoinducers of Gram-negative bacterial quorum sensing. The furanone competitively binds to the LuxR-type receptor; however, the reactive exocyclic/endocyclic halogens destabilize the receptor, inducing its rapid proteolytic degradation. This attenuates virulence without exerting the bactericidal pressure that drives antibiotic resistance [3].

  • Anti-Inflammatory Agents: The 3,4-diaryl-2(5H)-furanone skeleton is the core pharmacophore of selective COX-2 inhibitors (e.g., Rofecoxib). The lactone ring precisely orients the aryl groups into the hydrophobic pocket of the COX-2 active site, while the carbonyl interacts with Arg120.

QS_Inhibition AHL Native AHL (Autoinducer) LuxR LuxR-type Receptor AHL->LuxR Activates Biofilm Biofilm Formation & Virulence LuxR->Biofilm Gene Expression Furanone Halogenated 2(5H)-Furanone Furanone->LuxR Competitive Binding Degradation Rapid Receptor Degradation Furanone->Degradation Induces Degradation->Biofilm Prevents

Mechanism of bacterial quorum sensing inhibition by halogenated 2(5H)-furanones.

2(3H)-Furanones: Dual Inhibitors and N-Heterocycle Precursors

While less common in commercialized drugs, 2(3H)-furanones are highly valued in preclinical development due to their unique safety profiles.

  • Dual COX/LOX Inhibition: Certain 3-arylidene-2(3H)-furanones act as dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX). By inhibiting both pathways, these compounds prevent the "leukotriene shunt"—a phenomenon where COX inhibition redirects arachidonic acid into the LOX pathway, leading to the severe gastrointestinal toxicity typical of traditional NSAIDs [1].

  • Synthesis of Pyrrolones: The nucleophilic nature of the tautomerized 2(3H)-furanone allows for facile ring-opening/ring-closing cascades with primary amines (e.g., benzylamine) to yield 2(3H)-pyrrolones. These nitrogen analogues often exhibit enhanced antimicrobial and antitubercular activities compared to their oxygenated precursors.

Quantitative Comparison of Furanone Scaffolds

The following table summarizes the key physicochemical and pharmacological differences between the two isomers to guide scaffold selection in drug design.

Feature2(5H)-Furanones (Δα,β-butenolides)2(3H)-Furanones (Δβ,γ-butenolides)
Double Bond Position C3=C4 (Conjugated with C=O)C4=C5 (Unconjugated)
Thermodynamic Stability High (Resonance stabilized)Lower (Prone to tautomerization)
Primary Reactivity Electrophilic (Michael acceptors at C4)Nucleophilic (via enolization to 2-hydroxyfuran)
Key Biological Targets LuxR (Quorum sensing), COX-2, Cellular thiolsCOX-1/COX-2, 5-LOX, Microbial membranes
Clinical/Commercial Examples Rofecoxib (Vioxx), Rubrolides, Ascorbic acidAnti-inflammatory leads, Pyrrolone precursors
Toxicity Profile Potential for hepatotoxicity (covalent binding)Generally lower GI toxicity (dual COX/LOX inhibition)

Experimental Methodologies

To objectively evaluate these compounds, rigorous and self-validating experimental systems are required. Below are the standard protocols for synthesizing a 2(5H)-furanone library and evaluating the anti-inflammatory potential of either scaffold.

Protocol 1: Synthesis of 3,4-Diaryl-2(5H)-Furanones via Suzuki-Miyaura Cross-Coupling

Causality Note: Mucobromic acid is utilized as a cheap, highly functionalized starting material. The use of


 facilitates the oxidative addition into the sterically hindered C-Br bonds, while the aqueous 

base is critical for forming the reactive boronate complex, accelerating transmetalation.

Materials:

  • Mucobromic acid (3,4-dibromo-5-hydroxy-2(5H)-furanone)

  • Aryl boronic acids (e.g., 4-methylsulfonylphenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [

    
    ]
    
  • 
     (2M aqueous solution)
    
  • Toluene/Ethanol (4:1 v/v)

Step-by-Step Workflow:

  • Protection/Activation: Convert mucobromic acid to its corresponding pseudo-acid chloride or ether to protect the C5 hydroxyl group and prevent unwanted side reactions during cross-coupling.

  • Reaction Setup: In an oven-dried Schlenk flask under an argon atmosphere, dissolve the protected mucobromic acid (1.0 eq) and the aryl boronic acid (2.2 eq for di-substitution) in the Toluene/Ethanol solvent mixture.

  • Catalyst Addition: Add 5 mol% of

    
     followed by the 2M 
    
    
    
    solution (3.0 eq).
  • Reflux & Monitoring: Heat the biphasic mixture to 90°C. Monitor the consumption of the furanone precursor via TLC or LC-MS (typically 6-12 hours).

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous

    
    .
    
  • Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure 3,4-diaryl-2(5H)-furanone.

Protocol 2: In Vitro COX-1/COX-2 Selectivity Assay

Causality Note: Furanones often act as time-dependent inhibitors. A 15-minute pre-incubation step is mandatory to allow the inhibitor to bind the enzyme's active site before the addition of arachidonic acid outcompetes it. Hematin is included as an essential cofactor for the peroxidase activity of the COX enzymes.

COX_Assay Prep Compound Dilution (2(3H)/2(5H)-furanones) Incubate 15 min Pre-incubation with COX Enzymes + Hematin Prep->Incubate Arachidonic Addition of Arachidonic Acid Substrate Incubate->Arachidonic Quant Quantification of Prostaglandins (EIA) Arachidonic->Quant Analyze IC50 & Selectivity Index Calculation Quant->Analyze

Workflow for in vitro COX-1/COX-2 selectivity and inhibition assay.

Step-by-Step Workflow:

  • Buffer Preparation: Prepare assay buffer consisting of 100 mM Tris-HCl (pH 8.0) to maintain optimal enzyme stability, supplemented with 1 µM hematin and 2 mM phenol.

  • Enzyme Preparation: Reconstitute purified human recombinant COX-1 and COX-2 enzymes in the assay buffer.

  • Pre-incubation (Critical Step): In a 96-well plate, combine 150 µL of assay buffer, 10 µL of the enzyme solution, and 10 µL of the furanone test compound (dissolved in DMSO, final DMSO concentration <1%). Include Celecoxib as a positive control for COX-2 selectivity. Incubate at 37°C for 15 minutes.

  • Reaction Initiation: Add 10 µL of arachidonic acid (final concentration 10 µM) to each well to initiate the reaction. Incubate for exactly 2 minutes at 37°C.

  • Termination: Stop the reaction by adding 1M HCl, followed by the addition of 1M NaOH to neutralize the solution for downstream analysis.

  • Quantification: Quantify the production of Prostaglandin E2 (PGE2) using a competitive Enzyme Immunoassay (EIA) kit.

  • Data Analysis: Plot the percent inhibition against the log concentration of the furanone to determine the

    
     values. Calculate the Selectivity Index (SI) as 
    
    
    
    .

References

  • Hosseinzadeh, Z., & Ramazani, A. (2019). "An Overview of the Chemistry and Pharmacological Potentials of Furanones Skeletons." Current Organic Chemistry, 23(14), 1581-1599.[Link]

  • Rossi, R., Lessi, M., Manzini, C., Marianetti, G., & Bellina, F. (2017). "Synthesis and biological properties of 2(5H)-furanones featuring bromine atoms on the heterocyclic ring and/or brominated substituents." Current Organic Chemistry, 21(11), 964-1018.[Link]

  • Lönn-Stensrud, J., Petersen, F. C., Benneche, T., & Scheie, A. A. (2007). "Synthetic brominated furanones inhibit quorum sensing and biofilm formation in Streptococcus mutans." Oral Microbiology and Immunology, 22(5), 340-346.[Link]

Safety Operating Guide

Proper Disposal Procedures for 2(3H)-Furanone, 5-ethyl-

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Guide | Version 2.0

Executive Summary: Immediate Action Plan

Do Not dispose of 2(3H)-Furanone, 5-ethyl- (CAS 2313-01-1) down laboratory drains or in municipal trash.[1] While often used in flavor and fragrance applications, this compound is an organic lactone that poses specific environmental and toxicity hazards.

  • Primary Disposal Method: Thermal incineration with afterburner and scrubber.

  • Waste Classification: Non-halogenated organic solvent waste (unless mixed with halogens).

  • Immediate Spill Response: Absorb with vermiculite or sand; do not dilute with water.

Chemical Profile & Hazard Assessment

To ensure safe handling, you must distinguish this compound from its highly flammable relative, 2-ethylfuran. 2(3H)-Furanone, 5-ethyl- is a lactone with a higher boiling point and lower flammability, but it carries specific toxicity risks.[1]

PropertySpecificationOperational Implication
Chemical Name 2(3H)-Furanone, 5-ethyl-Also known as 5-Ethyl-2-furanone or gamma-Hexalactone precursor.[1][2][3]
CAS Number 2313-01-1 Verify this matches your container. Do not confuse with 2-ethylfuran (CAS 3208-16-0).[1]
Flash Point > 93°C (> 200°F) (Typical)Classified as Combustible , not Flammable. Low vapor risk at room temp.
Water Solubility Moderate / VariableDo not assume it can be flushed. It can contaminate aqueous effluent.
Hazards (GHS) H302: Harmful if swallowedH315/H319: Skin/Eye IrritantRequires standard PPE (Nitrile gloves, goggles).
Reactivity StableIncompatible with strong oxidizing agents and strong bases (hydrolysis).
Pre-Disposal Stabilization & Segregation

Before disposal, the waste stream must be characterized. The presence of co-solvents dictates the disposal path.

A. Pure Substance or Organic Solution
  • Container: High-Density Polyethylene (HDPE) or Glass (Amber preferred).[1]

  • Labeling: "Non-Halogenated Organic Waste." List "5-ethyl-2(3H)-furanone" explicitly as a constituent.[1]

  • Stabilization: No specific stabilizer required. Ensure lid is TFE-lined to prevent plasticizer leaching.[1]

B. Aqueous Mixtures
  • Threshold: If concentration is >1%, segregate as organic waste.

  • Action: Do not attempt to neutralize or precipitate. The lactone ring can hydrolyze in basic conditions to form hydroxy acids, altering the waste profile but not eliminating organic load (COD/BOD).

Detailed Disposal Workflows
Protocol A: Small-Scale Lab Disposal (< 1 Liter)
  • Context: R&D samples, expired standards, or reaction byproducts.

  • Mechanism: Dissolution and Incineration.

  • Dissolution: If the substance is in solid or viscous liquid form, dissolve it in a combustible solvent (e.g., Acetone, Ethanol, or Methanol). This ensures a consistent burn in the incinerator.

    • Ratio: 1 part waste to 3 parts solvent.

  • Transfer: Pour the solution into the Non-Halogenated Organic Waste carboy.

  • Documentation: Log the volume and mass of 2(3H)-Furanone, 5-ethyl- on the waste tag.[1]

  • Hand-off: Transfer to EHS (Environmental Health & Safety) for off-site incineration.

Protocol B: Large-Scale/Process Waste (> 1 Liter)
  • Context: Pilot plant or bulk synthesis waste.

  • Mechanism: Direct drum collection.

  • Segregation: Dedicate a 20L or 200L steel or poly drum.

  • Bulking: Material can be added directly. If the material is viscous, add 10-20% solvent (Ethanol) to lower viscosity for pumping/transfer.[1]

  • Labeling: Apply DOT Class 9 label (if applicable based on co-solvents) and "Hazardous Waste" label.

Disposal Decision Logic (Visualization)

The following flowchart illustrates the decision-making process for segregating 2(3H)-Furanone, 5-ethyl- waste.

DisposalWorkflow Start Waste Generation: 2(3H)-Furanone, 5-ethyl- CheckState Physical State? Start->CheckState SolidViscous Solid or Viscous Liquid CheckState->SolidViscous LiquidSol Liquid Solution CheckState->LiquidSol Dissolve Dissolve in Combustible Solvent (Acetone/Ethanol) SolidViscous->Dissolve Prepare for burning CheckComp Composition? LiquidSol->CheckComp PureOrganic Pure Organic / Non-Halogenated Solvent Dissolve->PureOrganic CheckComp->PureOrganic MixedHalo Mixed with Halogenated Solvents (DCM, Chloroform) CheckComp->MixedHalo Aqueous Aqueous Mixture CheckComp->Aqueous BinA DISPOSAL BIN A: Non-Halogenated Organic Waste (Incineration) PureOrganic->BinA BinB DISPOSAL BIN B: Halogenated Organic Waste (High Temp Incineration) MixedHalo->BinB CheckConc Conc. > 1%? Aqueous->CheckConc CheckConc->BinA Yes (>1%) Drain Drain Disposal (ONLY if <1% and permitted) CheckConc->Drain No (<1%) - VERIFY LOCALLY

Figure 1: Decision tree for segregating 2(3H)-Furanone, 5-ethyl- waste streams. Note that drain disposal is rarely permitted for industrial chemicals and requires explicit EHS approval.

Emergency Spill Procedures

In the event of a spill, speed is critical to prevent absorption into porous surfaces.

  • Evacuate & Ventilate: Although not highly volatile, vapors can be irritating. Ensure fresh air flow.[3][4][5][6][7][8][9][10][11]

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.[10]

  • Containment:

    • Do NOT use water. Water will spread the lactone.

    • Use Vermiculite , Sand , or Clay-based absorbents .[1][6]

    • Why? These inert materials physically trap the organic liquid without reacting.

  • Cleanup:

    • Scoop absorbed material into a wide-mouth jar or bucket.[1]

    • Wipe the surface with a solvent-dampened rag (Ethanol or Acetone) to remove oily residue.[1]

    • Place all rags and absorbent into the hazardous waste container (Protocol A).

Regulatory Compliance (US Focus)
  • RCRA (Resource Conservation and Recovery Act): This compound is not explicitly "P" or "U" listed. However, it is regulated as a characteristic waste if mixed with ignitable solvents (D001).

  • TSCA (Toxic Substances Control Act): Ensure the substance is listed on the TSCA inventory if used for commercial purposes.

  • DOT (Department of Transportation):

    • Pure Substance: Generally not regulated as a hazardous material for ground transport (unless flash point < 93°C is determined for specific grade).

    • Waste Mixtures: Classification depends on the solvent (e.g., UN1993 Flammable Liquid, n.o.s. if in ethanol).[8]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 281853, 2(3H)-Furanone, 5-ethyl-. Retrieved from [Link][1]

  • Sigma-Aldrich (2025).Safety Data Sheet: 5-Ethyl-2(5H)-furanone. (Note: General reference for furanone handling; specific link varies by region/supplier).
  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link][1]

Sources

Personal protective equipment for handling 2(3H)-Furanone, 5-ethyl-

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Laboratory Safety Protocol: PPE and Handling Guidelines for 2(3H)-Furanone, 5-ethyl-

As a Senior Application Scientist, establishing a self-validating safety culture is paramount when handling reactive organic volatile compounds. 2(3H)-Furanone, 5-ethyl- (CAS No. 2313-01-1)—also known as 5-ethyl-3H-furan-2-one—is a volatile lactone derivative utilized in synthetic chemistry, flavor profiling, and ecological research, notably identified as a defensive secretion in species like Thasus neocalifornicus[1]. Due to its electrophilic nature and volatility, handling this compound requires strict adherence to specialized Personal Protective Equipment (PPE) and operational workflows.

Chemical Identity and Quantitative Hazard Profile

Before selecting PPE, you must understand the physical parameters that dictate the compound's behavior in a laboratory environment.

Table 1: Quantitative Physical and Hazard Data for 2(3H)-Furanone, 5-ethyl-

Property Value Hazard Implication
CAS Number 2313-01-1 Unique identifier for SDS tracking and inventory management[2].
Molecular Weight 112.128 g/mol Low molecular weight contributes to high vapor pressure and inhalation risk[2].
Boiling Point 254.9 °C (at 760 mmHg) Thermally stable, but vaporizes rapidly when heated during reactions[2].
Density 1.066 g/cm³ Heavier than water; dictates phase separation behavior during extractions[2].

| Flash Point | 99.9 °C | Combustible liquid; requires strict ignition source control[2]. |

Causality-Driven Hazard Assessment

Why do furanone derivatives require specialized handling? The causality lies in their molecular structure. The


-unsaturated lactone ring is highly electrophilic, making it susceptible to Michael addition and ring-opening reactions by biological nucleophiles (such as thiols and amines present in skin and eye proteins)[3]. This chemical reactivity is the root cause of their severe skin sensitization and eye irritation potential. Furthermore, prolonged inhalation of furanone vapors can lead to acute respiratory tract damage[4].

Personal Protective Equipment (PPE) Matrix

To establish a self-validating safety system, your PPE selection must mitigate both the physical state (combustible liquid) and the chemical reactivity (electrophile) of the furanone.

  • Hand Protection (Critical):

    • Primary Choice: Butyl rubber gloves (minimum 0.3 mm thickness). Causality: Butyl rubber provides superior permeation resistance against polar organic lactones compared to standard latex or thin nitrile[5].

    • Secondary/Splash Choice: If high dexterity is required, use double-layered Nitrile gloves (0.11 mm). Self-Validating Rule: Nitrile provides only splash protection against furanones; gloves must be removed and replaced immediately upon suspected contamination[5].

  • Eye & Face Protection:

    • Tight-fitting chemical splash goggles complying with EN 166 or OSHA 29 CFR 1910.133[3].

    • Causality: The vapor pressure and liquid state present a severe risk of irreversible corneal damage upon splash contact. Safety glasses with side shields are insufficient.

  • Respiratory Protection:

    • The primary defense is a standard chemical fume hood with a verified face velocity of 80-100 fpm[6].

    • If ventilation is compromised or during a spill, use a half-mask respirator equipped with Type A (Brown) or OV/AG cartridges specifically rated for organic vapors[3],[5].

  • Body Protection:

    • A flame-resistant (FR) lab coat is mandatory due to the compound's 99.9 °C flash point[2], paired with closed-toe, non-porous footwear[6].

Operational Workflow and Handling Procedures

PPE_Workflow Start Start Pre-Operation Hood 1. Verify Fume Hood Face Velocity (80-100 fpm) Start->Hood Coat 2. Don FR Lab Coat & Safety Goggles Hood->Coat Gloves 3. Don Butyl Rubber or Double Nitrile Gloves Coat->Gloves Transfer 4. Execute Transfer via Closed Syringe System Gloves->Transfer Decon 5. Decontaminate Tools (10% Bleach or Base) Transfer->Decon End End Operation Decon->End

Step-by-step PPE donning and operational workflow for handling 5-ethyl-2(3H)-furanone.

Step-by-Step Handling Methodology:

  • Preparation: Verify the chemical fume hood is operational. Clear the workspace of incompatible materials, specifically strong oxidizers and strong bases, which can trigger exothermic ring-opening reactions.

  • PPE Donning: Put on the FR lab coat, chemical splash goggles, and selected chemical-resistant gloves[6].

  • Atmospheric Control: Because furanones can degrade upon prolonged exposure to air or moisture, purge the reaction vessel with an inert gas (Argon or Nitrogen) prior to introduction[5].

  • Transfer: Use a glass syringe with a stainless steel needle for liquid transfer to minimize vapor release. Never pour directly from the reagent bottle into an open beaker.

  • Decontamination: Rinse all glassware used for the transfer with a compatible solvent (e.g., acetone) inside the fume hood before moving it to a general washing station.

Spill Response and Disposal Plan

Furanone spills require immediate, calculated containment due to their volatility and contact toxicity.

Spill_Response Spill Spill Detected Assess Assess Volume & Location Spill->Assess Vent Maximize Ventilation & Upgrade PPE (Respirator) Assess->Vent Absorb Apply Inert Absorbent (Vermiculite/Sand) Vent->Absorb Collect Collect in HDPE Container using Non-Sparking Tools Absorb->Collect Decon Wash Surface with Dilute Alkaline Solution Collect->Decon Dispose Incineration via Licensed Contractor Decon->Dispose

Emergency spill response and disposal workflow for furanone derivatives.

Step-by-Step Spill Response Methodology:

  • Evacuate & Ventilate: Evacuate personnel from the immediate area. Maximize fume hood exhaust.

  • PPE Upgrade: Responders must equip a half-mask respirator with OV/AG cartridges if the spill has occurred outside of the primary engineering controls (fume hood)[5].

  • Containment: Surround the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial universal absorbent). Causality: Do not use combustible absorbents like sawdust, as the compound is combustible[7].

  • Collection: Carefully sweep the absorbed mixture using non-sparking tools and place it into a high-density polyethylene (HDPE) hazardous waste container[4].

  • Surface Decontamination: Wash the spill surface with a mild alkaline solution (e.g., dilute sodium carbonate). Causality: The base promotes the hydrolysis of any residual lactone into a less volatile, water-soluble hydroxy-acid salt. Follow up with standard soap and water.

Disposal Plan:

  • Aqueous Waste: Do not pour down the drain. Aqueous waste containing furanone derivatives must be collected in designated aqueous hazardous waste carboys[5].

  • Organic Waste: Collect in non-halogenated organic waste containers (unless mixed with halogenated solvents during the reaction).

  • Final Destruction: The preferred, legally compliant method of disposal is high-temperature incineration managed by a licensed hazardous waste contractor[7].

References

  • Chemsrc. "2(3H)-Furanone,5-ethyl | CAS#:2313-01-1". 2

  • ResearchGate. "Adults and Nymphs Do Not Smell the Same: The Different Defensive Compounds of the Giant Mesquite Bug". 8

  • Synerzine. "SAFETY DATA SHEET 3(2H)-Furanone, dihydro-2-methyl-". 4

  • Fisher Scientific. "SAFETY DATA SHEET - 2-(5H)-Furanone". 3

  • MetaSci. "Safety Data Sheet 2,5-Dimethyl-4-hydroxy-3(2H)-furanone".7

  • Aurochemicals. "MAPLE FURANONE NEAT, Natural- SDS".5

  • TCI Chemicals. "SAFETY DATA SHEET - 4,5-Dimethyl-3-hydroxy-2(5H)-furanone". 6

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.